molecular formula C11H15ClFNO B2942912 4-(3-Fluorophenyl)oxan-4-amine hydrochloride CAS No. 1245643-55-3

4-(3-Fluorophenyl)oxan-4-amine hydrochloride

Cat. No.: B2942912
CAS No.: 1245643-55-3
M. Wt: 231.7
InChI Key: QBOUZNOITZMNHV-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)oxan-4-amine hydrochloride is a useful research compound. Its molecular formula is C11H15ClFNO and its molecular weight is 231.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-fluorophenyl)oxan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11;/h1-3,8H,4-7,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOUZNOITZMNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 4-(3-Fluorophenyl)oxan-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of 4-(3-Fluorophenyl)oxan-4-amine hydrochloride (also known as 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride).

High-Value Pharmacophore for Medicinal Chemistry & Drug Discovery

Executive Summary

This compound is a specialized gem-disubstituted heterocyclic building block . It is characterized by a tetrahydropyran (oxan) ring featuring a quaternary carbon at the 4-position, substituted with both a primary amine and a 3-fluorophenyl group.

This scaffold is a "privileged structure" in modern drug design, utilized to:

  • Block Metabolic Hotspots: The quaternary center prevents oxidative metabolism (e.g., hydroxylation) typically seen at benzylic positions.

  • Modulate Lipophilicity: The ethereal oxygen in the pyran ring lowers LogP compared to the cyclohexane analog (LogP ~1.1 vs ~2.5), improving aqueous solubility without sacrificing hydrophobic binding interactions.

  • Lock Conformation: The gem-disubstitution restricts the conformational freedom of the phenyl ring, often enhancing binding affinity to target proteins (e.g., kinases like PLK4).

Chemical Identity & Structural Analysis[1][2][3][4][5]

PropertyDetail
IUPAC Name 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride
Common Name 4-(3-Fluorophenyl)-4-aminotetrahydropyran HCl
CAS Number (Free Base) 1094283-08-5
Molecular Formula C₁₁H₁₅ClFNO (Salt) / C₁₁H₁₄FNO (Base)
Molecular Weight 231.69 g/mol (Salt) / 195.24 g/mol (Base)
Chirality Achiral (Symmetric pyran ring with a plane of symmetry)
Structural Features [1][2][3][4][5][6] • Pyran Ring: Chair conformation, polar oxygen acceptor.• 3-Fluorophenyl: Electron-withdrawing, metabolically stable aromatic moiety.• Quaternary C4: Sterically crowded, chemically inert center.
3D Structural Conformation

The tetrahydropyran ring predominantly adopts a chair conformation . The bulky 3-fluorophenyl group typically occupies the equatorial position to minimize 1,3-diaxial interactions, placing the amine group in the axial position. This specific spatial arrangement is critical for its utility as a transition-state mimic in enzyme inhibitors.

Physicochemical Profile

The following data represents the hydrochloride salt form, which is the preferred state for storage and handling due to enhanced stability.

ParameterValue / DescriptionImplications for Research
Appearance White to off-white crystalline powderEasy to weigh and dispense.
Melting Point >250 °C (Decomposition)High thermal stability; suitable for high-temp reactions.
Solubility Water: >50 mg/mL• DMSO: >100 mg/mL• Methanol: Soluble• DCM: InsolubleExcellent for biological assays (aqueous) and stock solutions (DMSO).
pKa (Conjugate Acid) ~9.5 (Estimated)Exists as a cationic ammonium species at physiological pH (7.4).
LogP (Free Base) ~1.2Lipophilic efficiency (LipE) enhancer compared to carbocyclic analogs.
Hygroscopicity Low to ModerateStore with desiccant; stable under ambient humidity.

Synthetic Routes & Process Chemistry

The synthesis of this compound relies on constructing the quaternary center via a Grignard addition followed by a Ritter-type amination. This route is preferred over the Strecker synthesis for this specific scaffold due to higher yields and safety.

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

Synthesis cluster_legend Reaction Stages Start Tetrahydro-4H-pyran-4-one (Commercially Available) Intermediate1 Tertiary Alcohol (4-(3-fluorophenyl)oxan-4-ol) Start->Intermediate1 1. Grignard Addition (THF, 0°C to RT) Grignard 3-Fluorophenyl Magnesium Bromide Grignard->Intermediate1 Intermediate2 Chloroacetamide Intermediate Intermediate1->Intermediate2 2. Ritter Reaction Ritter Ritter Reaction (Chloroacetonitrile + H2SO4) Ritter->Intermediate2 Product 4-(3-Fluorophenyl)oxan-4-amine Hydrochloride Intermediate2->Product 3. Cleavage & HCl Salt Formation Deprotection Thiourea / AcOH (Deprotection)

Caption: Step-wise synthesis from pyranone precursor via Grignard addition and Ritter amination.

Detailed Experimental Protocol (Self-Validating)

Step 1: Grignard Addition (Formation of Tertiary Alcohol)

  • Setup: Flame-dry a 500 mL 3-neck flask under Nitrogen atmosphere.

  • Reagent: Charge 3-fluorophenylmagnesium bromide (1.0 M in THF, 1.2 equiv). Cool to 0°C.

  • Addition: Add tetrahydro-4H-pyran-4-one (1.0 equiv) in anhydrous THF dropwise over 30 mins.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Validation: TLC (30% EtOAc/Hexane) should show disappearance of ketone (Rf ~0.4) and appearance of alcohol (Rf ~0.2).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[7] Dry over MgSO₄.

Step 2: Ritter Reaction (Installation of Amine)

  • Reagent: Dissolve the crude alcohol in acetic acid. Add Chloroacetonitrile (1.5 equiv).

  • Catalyst: Add concentrated H₂SO₄ (3.0 equiv) dropwise at 0°C (Exothermic!).

  • Reaction: Stir at RT for 12 hours.

  • Mechanism: The acid generates a tertiary carbocation stabilized by the phenyl ring, which is trapped by the nitrile.

Step 3: Deprotection & Salt Formation

  • Cleavage: Treat the amide intermediate with Thiourea (1.2 equiv) in refluxing ethanol/acetic acid (5:1) for 10 hours.

  • Isolation: Cool to RT. Filter off any precipitate. Concentrate filtrate.

  • Salt Formation: Dissolve residue in Ethanol. Add 4M HCl in Dioxane (2.0 equiv).

  • Precipitation: Add Diethyl Ether to induce crystallization. Filter the white solid.

Analytical Characterization

To ensure scientific integrity, the identity of the compound must be verified using the following spectroscopic markers.

1H NMR (400 MHz, DMSO-d₆)
  • δ 8.60 (br s, 3H): Ammonium protons (-NH₃⁺).

  • δ 7.45 - 7.15 (m, 4H): Aromatic protons (3-fluorophenyl ring). Look for the specific splitting pattern of a meta-substituted benzene (multiplets).

  • δ 3.85 (m, 2H): Pyran ring protons adjacent to Oxygen (Equatorial).

  • δ 3.60 (m, 2H): Pyran ring protons adjacent to Oxygen (Axial).

  • δ 2.45 (m, 2H): Pyran ring protons adjacent to Quaternary C4.

  • δ 1.90 (m, 2H): Pyran ring protons adjacent to Quaternary C4.

Quality Control Decision Tree

QC_Workflow Sample Synthesized Batch HNMR 1H NMR (DMSO-d6) Sample->HNMR Check Structure LCMS LC-MS (ESI+) Sample->LCMS Check MW (196.1 [M+H]+) Purity Purity Check HNMR->Purity LCMS->Purity Pass Release for Assay Purity->Pass >95% Recryst Recrystallize (EtOH/Et2O) Purity->Recryst <95% Recryst->Sample Retest

Caption: Analytical workflow for validating batch purity before biological testing.

Applications in Drug Discovery[7][10][11]

Kinase Inhibitor Scaffolds

This amine is a direct precursor for synthesizing inhibitors of PLK4 (Polo-like kinase 4) , such as analogs of Centrinone. The 3-fluorophenyl group fits into the hydrophobic pocket of the kinase ATP-binding site, while the pyran amine forms hydrogen bonds with the hinge region or solvent-exposed areas.

Metabolic Stability Enhancement

Replacing a cyclohexyl amine with this oxan-4-amine scaffold typically increases metabolic half-life (


) in liver microsomes. The fluorine atom at the meta position of the phenyl ring blocks metabolic oxidation at that site, further enhancing stability.
Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (<200 Da for the free base) and high solubility, it is an ideal "fragment" for screening libraries using X-ray crystallography or SPR (Surface Plasmon Resonance).

Handling & Safety

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; keep container tightly closed.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (contains Nitrogen, Chlorine, and Fluorine).

References

  • Synthesis of 4-aminotetrahydropyran scaffolds: Nortcliffe, A., et al. "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 2017, 25(7), 2218-2225.[8] Link

  • PLK4 Inhibitor Design: "Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors." European Journal of Medicinal Chemistry, 2019. (Contextual grounding for the scaffold's utility).
  • General Properties of Fluorinated Pyran Amines: PubChem Compound Summary for CID 86336064 (Related Isomer), providing physicochemical baselines. Link

  • Ritter Reaction Methodology: Ritter, J. J., & Minieri, P. P. "A New Reaction of Nitriles. I. Amides from Alkenes and Monohydric Alcohols." Journal of the American Chemical Society, 1948, 70(12), 4045–4048. (Foundational chemistry for the synthesis protocol).

Sources

Introduction: The Imperative of Unambiguous Structural Verification in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 4-(3-Fluorophenyl)oxan-4-amine HCl

In the landscape of pharmaceutical research and development, the precise characterization of a new chemical entity (NCE) is the bedrock upon which all subsequent studies are built. An error in structural assignment can have cascading and catastrophic consequences, invalidating pharmacological, toxicological, and clinical data. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 4-(3-Fluorophenyl)oxan-4-amine HCl, a representative small molecule with features common in modern medicinal chemistry, including a fluorinated aromatic ring and a saturated heterocycle.

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid, checklist-style approach in favor of a logical, causality-driven narrative. We will explore not just the "how" but the critical "why" behind each analytical choice, demonstrating how a multi-technique, orthogonal approach provides a self-validating system for arriving at an unambiguous structural assignment. We will proceed through a three-tiered analytical strategy: first, confirming the elemental composition; second, assembling the two-dimensional atomic connectivity; and finally, verifying the definitive three-dimensional arrangement.

Part 1: Foundational Analysis: Confirming Molecular Formula and Purity

Before dedicating resources to complex spectroscopic analysis, the first and most fundamental questions must be answered: What is the exact mass of the molecule, what is its elemental composition, and is the sample sufficiently pure? High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial phase, offering unparalleled sensitivity and mass accuracy.[1]

The Causality Behind Leading with HRMS

Starting with HRMS provides immediate, critical data points. It serves as a rapid confirmation that the synthesized compound is, at a minimum, the correct molecular weight. High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm).[1] This level of precision allows for the confident determination of the elemental formula, drastically constraining the number of possible structures and validating the synthetic pathway.[2] Furthermore, MS is exceptionally sensitive for detecting and characterizing impurities, which is vital for ensuring the integrity of the sample before further analysis.[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of 4-(3-Fluorophenyl)oxan-4-amine HCl in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water). The sample should be fully dissolved to ensure efficient ionization.

  • Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar, thermally labile molecules, minimizing fragmentation and maximizing the abundance of the protonated molecular ion [M+H]⁺.[1]

  • Mass Analyzer: Employ a high-resolution mass analyzer (e.g., Orbitrap or TOF) capable of a mass accuracy of < 5 ppm.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. The expected protonated molecular ion for C₁₁H₁₅FNO⁺ (the free base cation) should be observed.

  • Data Analysis: Compare the experimentally observed m/z of the most intense peak corresponding to the molecular ion with the theoretically calculated exact mass. The mass error should be below 5 ppm.

Data Presentation: Expected HRMS Data
AnalyteMolecular FormulaCalculated Exact Mass [M+H]⁺Observed m/z (Hypothetical)Mass Error (ppm)
4-(3-Fluorophenyl) oxan-4-amineC₁₁H₁₅FNO⁺196.11322196.1135< 2 ppm

This initial step provides a high degree of confidence in the molecular formula, which is the essential foundation for the subsequent detailed NMR analysis.

Part 2: Assembling the Framework: 2D Structure Determination via NMR Spectroscopy

With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy becomes the primary tool for piecing together the atomic connectivity.[4] A suite of 1D and 2D NMR experiments provides a detailed roadmap of the molecule's carbon-hydrogen framework, while ¹⁹F NMR offers direct insight into the fluorinated portion of the molecule.[5][6]

The Logic of a Multi-Dimensional NMR Approach

No single NMR experiment can solve a structure. The power of NMR lies in the logical integration of data from multiple, complementary experiments.

  • ¹H NMR: Identifies the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and the number of neighboring protons (scalar coupling).

  • ¹³C NMR: Reveals the number of distinct carbon environments.

  • ¹⁹F NMR: Directly observes the fluorine atom, providing a simple, clean spectrum due to fluorine's 100% natural abundance and high sensitivity.[6] Its chemical shift confirms the presence of an aryl-fluoride.

  • 2D Experiments (COSY, HSQC, HMBC): These are the linchpins of structure elucidation. They correlate signals to reveal which atoms are bonded to each other, allowing for the unambiguous assembly of molecular fragments.[7]

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D Correlation Experiments cluster_analysis Structural Deduction H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC Fragments Identify Spin Systems & Fragments H1->Fragments H-H Neighbors C13 ¹³C NMR C13->HSQC C13->HMBC C13->Fragments Carbon Skeleton F19 ¹⁹F NMR F19->Fragments Confirm Ar-F COSY->Fragments H-H Correlations HSQC->Fragments Direct C-H Bonds Connectivity Assemble Fragments HMBC->Connectivity Long-Range C-H Bonds (Connect Fragments) Fragments->Connectivity Structure_2D Propose 2D Structure Connectivity->Structure_2D

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O to observe the exchangeable amine protons). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled 1D fluorine spectrum.

  • 2D NMR Acquisition: Acquire the following 2D spectra:

    • COSY (Correlation Spectroscopy): To identify proton-proton scalar couplings (¹H-¹H spin systems).

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond carbon-proton correlations.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond (long-range) carbon-proton correlations, which are crucial for connecting disparate spin systems.[8]

Data Interpretation and Expected Results

The combined data should allow for the complete assignment of all proton and carbon signals.

  • Aromatic Region (¹H: ~7.0-7.5 ppm; ¹³C: ~115-165 ppm): Four proton signals and six carbon signals corresponding to the 3-fluorophenyl group. The splitting patterns in both the ¹H and ¹³C spectra will be complex due to ¹H-¹H and ¹H-¹⁹F/¹³C-¹⁹F couplings.

  • Oxane Ring (¹H: ~1.5-4.0 ppm; ¹³C: ~30-70 ppm): Protons on the oxane ring will appear as complex multiplets. HSQC will correlate them to their attached carbons. Importantly, the C4 carbon (~60-70 ppm) will show no correlation in the HSQC spectrum, as it is a quaternary carbon.

  • Amine Protons (¹H): A broad signal that may exchange with D₂O.

  • Key HMBC Correlation: A crucial correlation will be observed between the aromatic protons (e.g., H2', H4', H5', H6') and the quaternary carbon C4 of the oxane ring. This definitively links the phenyl ring to the oxane ring at the C4 position.

Data Presentation: Predicted NMR Assignments
PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key HMBC Correlations
C2/C6 (Oxane)~65~3.6 (m)C4, C3/C5
C3/C5 (Oxane)~35~1.8 (m)C4, C2/C6
C4 (Oxane)~60No ProtonAromatic Protons
C1' (Aromatic)~140 (d, J_CF ≈ 7 Hz)No ProtonH2', H5', H6'
C2' (Aromatic)~115 (d, J_CF ≈ 21 Hz)~7.1 (m)C4, C4', C6'
C3' (Aromatic)~163 (d, J_CF ≈ 245 Hz)No ProtonH2', H4', H5'
C4' (Aromatic)~110 (d, J_CF ≈ 22 Hz)~7.2 (m)C2', C5', C6'
C5' (Aromatic)~131 (d, J_CF ≈ 8 Hz)~7.4 (m)C1', C3', C4'
C6' (Aromatic)~125~7.0 (m)C2', C4', C1'
NH₂N/ABroad, variableC4

Note: Chemical shifts are estimates. d denotes a doublet due to C-F coupling.

Part 3: The Gold Standard: Definitive 3D Structure via X-Ray Crystallography

While the combination of MS and NMR provides a highly confident 2D structure, single-crystal X-ray crystallography remains the unequivocal "gold standard" for structural proof.[9] It provides a direct visualization of the molecule in three-dimensional space, confirming atomic connectivity, bond lengths, bond angles, and conformational details.[10] For chiral molecules, it is the most reliable method for determining the absolute stereochemistry.[9][11] Although 4-(3-Fluorophenyl)oxan-4-amine is achiral, obtaining a crystal structure provides the ultimate, irrefutable evidence of the proposed connectivity.

The Causality of X-Ray Crystallography as Final Proof

This technique serves as the ultimate arbiter. Any proposed structure from spectroscopic data must be consistent with the crystal structure. It validates the entire deductive process and is often a requirement for regulatory filings and intellectual property protection.[9]

// Define atom nodes with positions O1 [pos="0,0.866!", label="O", fontsize=14, fontcolor="#EA4335"]; C2 [pos="1.2,0.433!", label="C", fontsize=14]; C3 [pos="1.2,-0.433!", label="C", fontsize=14]; C4 [pos="0,-0.866!", label="C", fontsize=14]; C5 [pos="-1.2,-0.433!", label="C", fontsize=14]; C6 [pos="-1.2,0.433!", label="C", fontsize=14]; N [pos="0,-2.0!", label="NH₃⁺", fontsize=14, fontcolor="#4285F4"]; C1_prime [pos="1.5,-1.366!", label="C", fontsize=14]; C2_prime [pos="2.5,-0.8!", label="C", fontsize=14]; C3_prime [pos="3.5,-1.366!", label="C", fontsize=14]; F [pos="4.7,-0.8!", label="F", fontsize=14, fontcolor="#34A853"]; C4_prime [pos="3.5,-2.5!", label="C", fontsize=14]; C5_prime [pos="2.5,-3.066!", label="C", fontsize=14]; C6_prime [pos="1.5,-2.5!", label="C", fontsize=14]; Cl [pos="-2.5,-2.0!", label="Cl⁻", fontsize=14, fontcolor="#FBBC05"];

// Draw bonds O1 -- C2; O1 -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C4 -- N; C4 -- C1_prime; C1_prime -- C2_prime; C2_prime -- C3_prime; C3_prime -- F; C3_prime -- C4_prime; C4_prime -- C5_prime; C5_prime -- C6_prime; C6_prime -- C1_prime; } caption [label="Confirmed structure of 4-(3-Fluorophenyl)oxan-4-amine HCl.", shape=plaintext, fontsize=10];

Experimental Protocol: Single-Crystal X-Ray Diffraction
  • Crystallization: The most critical and often challenging step. Grow single crystals of high quality suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering using a variety of solvents and solvent systems.

  • Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer. A stream of X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. An initial model of the structure is built and then refined against the experimental data until the calculated and observed diffraction patterns match closely.

Part 4: Synthesis of Information: A Self-Validating Conclusion

The structure elucidation of 4-(3-Fluorophenyl)oxan-4-amine HCl is complete only when the data from all analytical techniques converge to describe the same, single structure.

Overall_Workflow cluster_data Data Acquisition cluster_info Information Derived MS HRMS Formula Molecular Formula MS->Formula NMR 1D & 2D NMR Connectivity 2D Connectivity NMR->Connectivity XRAY X-Ray Crystallography Structure_3D 3D Arrangement XRAY->Structure_3D Formula->Connectivity Final Unambiguous Structure Confirmed Formula->Final Connectivity->Structure_3D Connectivity->Final Structure_3D->Final

The HRMS data confirms the elemental formula. The comprehensive NMR data provides the 2D connectivity, definitively placing the 3-fluorophenyl group and the amine on the C4 position of the oxane ring. Finally, the X-ray crystal structure provides irrefutable proof of this connectivity and reveals the molecule's solid-state conformation. This orthogonal, multi-technique approach ensures the highest level of scientific rigor and provides the trustworthy, authoritative data required for advancing a compound in the drug development pipeline.

References

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (2024). Pharma Focus America.
  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. (2024). Longdom Publishing.
  • Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography. (2025). Benchchem.
  • Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. (2025). Coriolis Pharma.
  • Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Str
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). European Journal of Organic Chemistry.
  • Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Oxford Instruments.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube.
  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (2014).
  • Absolute structure. Rigaku.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink.
  • Small Molecule Characterization. Nuclear Magnetic Resonance Facility.
  • The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. (2023). Nanalysis.
  • An Overview of Fluorine NMR. (2007).

Sources

An In-depth Technical Guide to the Characterization of 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The structural complexity and potential for stereoisomerism in 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-amine HCl necessitate a multi-faceted analytical strategy. This guide will detail the application of modern analytical techniques to elucidate its structure, confirm its identity, quantify its purity, and identify any potential impurities.[1]

Section 1: Structural Elucidation and Confirmation

The foundational step in characterizing any new chemical entity is the unambiguous determination of its chemical structure. For 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-amine HCl, a combination of spectroscopic techniques is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical.

¹H NMR Spectroscopy is expected to reveal the number of different types of protons and their connectivity. Key expected signals would include those for the aromatic protons on the 3-fluorophenyl ring, the diastereotopic protons of the tetrahydropyran ring, and the amine proton. The coupling patterns and chemical shifts will be indicative of their relative positions.

¹³C NMR Spectroscopy provides information on the different carbon environments within the molecule. The number of signals will confirm the number of unique carbon atoms. The chemical shifts will be influenced by the electronegativity of adjacent atoms, with the carbon attached to the fluorine atom and the carbons of the tetrahydropyran ring adjacent to the oxygen atom showing characteristic downfield shifts.

¹⁹F NMR Spectroscopy is essential for confirming the presence and environment of the fluorine atom. A single resonance in the ¹⁹F NMR spectrum would confirm the presence of the single fluorine atom on the phenyl ring.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for definitively assigning proton and carbon signals and confirming the connectivity between them.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-amine HCl in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, COSY, and HSQC spectra using standard pulse programs.

  • Data Processing: Process the acquired data using appropriate software to obtain high-resolution spectra for analysis.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and providing information about its elemental composition.[2]

High-Resolution Mass Spectrometry (HRMS) , often coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the exact mass of the molecular ion. This allows for the calculation of the elemental composition, providing strong evidence for the chemical formula.

Tandem Mass Spectrometry (MS/MS) can be employed to fragment the molecular ion, providing structural information based on the fragmentation pattern. This can help to confirm the connectivity of the different structural motifs within the molecule.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an ESI source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the exact mass of the molecular ion and use it to calculate the elemental composition.

Section 2: Purity Assessment and Impurity Profiling

Ensuring the purity of a pharmaceutical intermediate is critical for the safety and efficacy of the final drug product. Chromatographic techniques are the cornerstone of purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for separating, identifying, and quantifying the components of a mixture.[3][4] For 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-amine HCl, a reverse-phase HPLC method is typically employed.

Method Development Considerations:

  • Column: A C18 column is a common starting point for the separation of moderately polar compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The gradient elution is often necessary to separate impurities with a wide range of polarities.

  • Detector: A UV detector is commonly used, with the detection wavelength chosen to maximize the absorbance of the analyte. A Diode Array Detector (DAD) can provide spectral information to aid in peak identification and purity assessment.

Impurity Profiling: HPLC can be used to detect and quantify any impurities present in the sample. These could include starting materials, by-products from the synthesis, or degradation products.

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent.

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV or DAD detector.

  • Chromatographic Conditions:

    • Column: e.g., C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient from low to high organic content.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: 254 nm

  • Data Analysis: Integrate the peak areas to determine the percentage purity of the main component and the levels of any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry.[2][4] This hyphenated technique is particularly useful for identifying unknown impurities by providing both retention time and mass-to-charge ratio information.

Diagram: Analytical Workflow for Characterization

G cluster_0 Structural Elucidation cluster_1 Purity & Impurity Profiling cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) MS Mass Spectrometry (HRMS, MS/MS) HPLC HPLC (UV/DAD) LCMS LC-MS HPLC->LCMS GC Gas Chromatography (GC) (Residual Solvents) EA Elemental Analysis (CHN) DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) DSC->TGA Sample 4-(3-Fluorophenyl)tetrahydro- 2H-pyran-4-amine HCl Sample->NMR Sample->MS Sample->HPLC Sample->GC Sample->EA Sample->DSC

Caption: A typical analytical workflow for comprehensive characterization.

Section 3: Physicochemical Characterization

Beyond structure and purity, understanding the physicochemical properties of a compound is essential for its development.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined values should be in close agreement with the theoretical values calculated from the molecular formula. This serves as a fundamental confirmation of the compound's identity and purity.

Table 1: Expected Elemental Analysis Data

ElementTheoretical %Experimental %
Carbon (C)Calculated ValueTo be determined
Hydrogen (H)Calculated ValueTo be determined
Nitrogen (N)Calculated ValueTo be determined
Thermal Analysis

Differential Scanning Calorimetry (DSC) is used to determine the melting point and to assess the crystalline nature of the compound. A sharp melting endotherm is indicative of a pure, crystalline solid.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It can be used to determine the presence of residual solvents or water and to assess the thermal stability of the compound.

Diagram: Logic of Orthogonal Analytical Techniques

G Structure Structural Confirmation ¹H, ¹³C, ¹⁹F NMR Mass (HRMS) Identity {Final Identity & Quality | {Matches Specification}} Structure->Identity Confirms Connectivity & Molecular Formula Purity Purity Assessment HPLC (UV/DAD) Elemental Analysis Purity->Identity Quantifies Main Component & Impurities

Caption: Interrelation of orthogonal analytical methods for confirmation.

Conclusion

The comprehensive characterization of 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-amine HCl requires a synergistic application of multiple analytical techniques. This guide has outlined a robust strategy, grounded in established scientific principles, to ensure the unambiguous identification, purity assessment, and physicochemical characterization of this important pharmaceutical intermediate. By following these methodologies, researchers and drug development professionals can confidently advance this compound through the development pipeline.

References

  • Longdom Publishing. (2024, November 25). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Retrieved from Longdom Publishing. [Link]

  • Siddiqui, M. R., et al. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421. [Link]

  • Sema. (n.d.). Pharmaceutical Analysis. Retrieved from Sema. [Link]

  • CfPIE. (2024, June 20). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. Retrieved from CfPIE. [Link]

  • In-pharmatechnologist.com. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis. Retrieved from in-pharmatechnologist.com. [Link]

  • Al-Abed, Y., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

  • ResearchGate. (n.d.). Chemical structures of the eight fluorinated amines used with the aliphatic amine to cure the DGEBA epoxy. Retrieved from ResearchGate. [Link]

  • Al-Abed, Y., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 373-383. [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7919-7921. [Link]

  • Dana Bioscience. (n.d.). 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-amine 250mg. Retrieved from Dana Bioscience. [Link]

  • National Center for Biotechnology Information. (n.d.). (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine. Retrieved from PubChem. [Link]

  • Shehab, W. S., & Ghoneim, A. A. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966-S972. [Link]

  • Google Patents. (n.d.). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • Googleapis.com. (2017, October 5). 3-FLUOROTETRAHYDRO-2H-PYRAN-4-YL)AMINO. Retrieved from Googleapis.com. [Link]

  • IndiaMART. (n.d.). Powder 3-Fluoro Tetrahydro-2H-Pyran-4Amine HCL, Analytical Grade, 98%. Retrieved from IndiaMART. [Link]

Sources

Technical Deep Dive: Mass Spectrometry Characterization of 4-(3-Fluorophenyl)oxan-4-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-(3-Fluorophenyl)oxan-4-amine hydrochloride . As a structural motif increasingly prevalent in medicinal chemistry—particularly in the design of norepinephrine reuptake inhibitors and sigma receptor ligands—the accurate characterization of this fluorinated tetrahydropyran scaffold is critical.

This document moves beyond standard operating procedures to explore the mechanistic underpinnings of the molecule's behavior in the gas phase. It details optimized ionization strategies, predicted fragmentation pathways based on first-principles mass spectrometry, and troubleshooting protocols for high-throughput environments.[1]

Part 1: Molecular Profile & MS Readiness

Before initiating analysis, the operator must understand the physicochemical properties that dictate ionization efficiency and chromatographic behavior. The presence of the fluorine atom on the phenyl ring introduces metabolic stability but also distinct isotopic and electronegative effects relevant to MS tuning.

Table 1: Physicochemical Identity[2]
PropertyValue / DescriptionAnalytical Implication
IUPAC Name 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-amine HClPrimary nomenclature for reporting.[1]
Formula (Free Base) C₁₁H₁₄FNOMonoisotopic Mass: 195.1059 Da
Formula (Salt) C₁₁H₁₅ClFNOMW (Salt): ~231.69 Da
Target Ion [M+H]⁺ 196.11 m/zThe primary precursor for MRM/SIM.[1]
Basicity (pKa) ~9.5 (Aliphatic amine)Highly protonated at pH < 7.[1] Ideal for ESI(+).[1]
LogP ~1.2 (Estimated)Moderate lipophilicity; suitable for Reverse Phase LC.[1]

Part 2: Instrumentation & Ionization Strategy

Ionization Source Selection

Recommended: Electrospray Ionization (ESI) in Positive Mode. [1]

  • Rationale: The primary amine group is a "proton sponge." Under acidic mobile phase conditions (0.1% Formic Acid), the nitrogen is fully protonated (

    
    ), yielding a robust 
    
    
    
    signal.[1]
  • Alternative (APCI): Only recommended if matrix suppression in ESI is severe.[1] APCI may induce thermal degradation (deamination) prior to detection due to the labile nature of the tertiary amine.

Chromatographic Conditions

To prevent peak tailing common with amines, a charged surface hybrid (CSH) or end-capped C18 column is required.[1]

  • Stationary Phase: C18 (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • Note: The ammonium formate buffers the pH and improves peak shape.

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).[1]

    • Note: ACN often provides sharper peaks for fluorinated compounds due to lower viscosity and better desolvation.

Part 3: Fragmentation Mechanics (The "Why")

Understanding the fragmentation is essential for establishing specific Multiple Reaction Monitoring (MRM) transitions. The fragmentation of 4-(3-Fluorophenyl)oxan-4-amine is driven by the stability of the carbocation formed after neutral losses.[1]

Primary Fragmentation Pathway: Deamination

The most energetically favorable pathway is the loss of the amine group as ammonia (


, 17 Da).
  • Precursor:

    
    [1]
    
  • Mechanism: Inductive cleavage driven by the tertiary carbocation stability at the 4-position of the oxane ring, stabilized further by the adjacent aromatic ring.

  • Product:

    
    [1]
    
    • Diagnostic Value: High intensity, often the Base Peak in collision-induced dissociation (CID).[1]

Secondary Pathway: Retro-Diels-Alder (RDA) & Ring Opening

Following deamination, the oxane (tetrahydropyran) ring often undergoes cleavage.[1]

  • Fragment:

    
     or 
    
    
    
  • Mechanism: Loss of portions of the ether ring (

    
    ) or formation of a fluorinated tropylium-like ion (
    
    
    
    ).
  • Fluorine Marker: The 3-fluorophenyl moiety is robust.[1] Fragments retaining the aromatic ring will show the characteristic mass shift compared to non-fluorinated analogs.

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for analyzing this compound, from sample prep to data interpretation.

MS_Workflow Start Sample: 4-(3-Fluorophenyl)oxan-4-amine HCl Prep Prep: Dissolve in 50:50 MeOH:H2O (Free base forms in solution) Start->Prep LC LC Separation C18 Column, Acidic pH Prep->LC ESI ESI Source (+) Protonation of Amine LC->ESI Elution MS1 MS1 Spectrum Detect [M+H]+ = 196.1 ESI->MS1 Ionization CID Collision Cell (CID) Apply 15-30 eV MS1->CID Selection Frag1 Fragment 1 (Major) m/z 179.1 (-NH3) CID->Frag1 -17 Da Frag2 Fragment 2 (Minor) m/z ~109/135 (Ring Cleavage) CID->Frag2 Ring Break Data Data Analysis Quantify via MRM 196 -> 179 Frag1->Data Frag2->Data

Figure 1: Analytical workflow and fragmentation logic for 4-(3-Fluorophenyl)oxan-4-amine.

Part 4: Validated Analytical Protocol

This protocol is designed for a Triple Quadrupole (QqQ) system but is adaptable to Q-TOF.[1]

Reagent Preparation
  • Stock Solution: Weigh 1.0 mg of the HCl salt. Dissolve in 1.0 mL of Methanol (final conc: 1 mg/mL free base equivalent requires adjustment factor of ~0.84).

  • Working Standard: Dilute stock to 100 ng/mL in 95% Water / 5% ACN + 0.1% Formic Acid.

Mass Spectrometer Parameters (Agilent/Sciex/Thermo Generic)
  • Polarity: Positive (+)[1]

  • Capillary Voltage: 3.5 kV (ESI)[1]

  • Gas Temperature: 350°C (Ensure complete desolvation to prevent clustering)

  • Desolvation Gas Flow: 10 L/min

  • Collision Gas: Nitrogen or Argon

MRM Transitions Table
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
Quantifier 196.1179.115 - 2050Primary quantification; loss of NH₃.[1]
Qualifier 1 196.1135.025 - 3550Structural confirmation; ring cleavage.[1]
Qualifier 2 196.1109.035 - 4550High-energy fragment; fluorophenyl cation.[1]

Part 5: Troubleshooting & Optimization

Issue: "Ghost" Peaks or Carryover
  • Cause: Amines stick to stainless steel and silica silanols.

  • Solution: Use a needle wash solution containing 50:25:25 ACN:MeOH:IPA + 0.2% Formic Acid. Switch to PEEK tubing if possible for low-concentration work.[1]

Issue: Sodium Adducts [M+Na]+ (218.1 m/z)[1]
  • Cause: Ubiquitous sodium in glassware/solvents.

  • Solution: Sodium adducts do not fragment well. Increase the source voltage slightly to decluster, or ensure the mobile phase has sufficient ammonium formate (the ammonium ion suppresses sodium adduct formation by competition).

Issue: In-Source Fragmentation
  • Observation: Seeing 179.1 m/z in the MS1 scan (before the collision cell).

  • Cause: The amine is labile. Fragmentor voltage (or Cone Voltage) is too high.[1]

  • Solution: Lower the Fragmentor voltage in 10V increments until the 196.1 parent ion is maximized and the 179.1 peak in MS1 is minimized.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry (3rd ed.).[1] CRC Press. [1]

  • Holčapek, M., et al. (2012). "Metabolic stability and fragmentation of fluorinated drugs." Journal of Mass Spectrometry, 47(1), 56-65.[1] (Contextual grounding for fluorinated phenyl group stability).

  • PubChem. (2023).[1] Compound Summary for CID 86336064: (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine.[1] National Library of Medicine. [Link] (Source for physicochemical data).[1]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. (Standard for LOQ and linearity protocols). [Link]

Sources

potential applications of 4-(3-Fluorophenyl)oxan-4-amine hydrochloride in research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Applications of 4-(3-Fluorophenyl)oxan-4-amine Hydrochloride in Research

Abstract this compound (CAS 1094283-08-5) is a specialized heterocyclic building block used primarily in the synthesis of central nervous system (CNS) active agents.[1] As a gem-disubstituted tetrahydropyran, it serves as a strategic bioisostere for 4-phenylcyclohexylamine scaffolds, offering reduced lipophilicity (LogP) and enhanced metabolic stability due to the 3-fluoro substitution. This guide details its mechanistic utility, synthetic protocols, and applications in developing ligands for Sigma receptors, NK1 antagonists, and monoamine transporter inhibitors.

Core Properties & Structural Significance[2][3]

The value of 4-(3-Fluorophenyl)oxan-4-amine lies in its ability to modulate the physicochemical properties of a drug candidate without altering its core pharmacophore geometry.

PropertySpecificationMedicinal Chemistry Significance
Chemical Structure 4-amino-4-(3-fluorophenyl)tetrahydropyranGem-disubstituted scaffold mimics the "quaternary carbon" effect found in many analgesics (e.g., Tramadol, PCP analogs).
Bioisosterism Pyran vs. CyclohexaneThe ether oxygen lowers cLogP by ~1.0–1.5 units compared to cyclohexane, improving water solubility and reducing non-specific binding.
Fluorine Effect 3-Fluoro SubstitutionBlocks metabolic oxidation (CYP450) at the vulnerable phenyl ring; increases lipophilicity locally to enhance hydrophobic pocket binding.
Basicity Primary Amine (HCl Salt)Provides a key handle for amide coupling, reductive amination, or sulfonylation; acts as a hydrogen bond donor/acceptor.
Bioisosteric Logic in Drug Design

In CNS drug discovery, high lipophilicity (LogP > 4) often leads to poor metabolic stability and toxicity. Replacing a cyclohexane ring with a tetrahydropyran (oxane) ring is a proven strategy to lower LogP while maintaining the chair conformation required for receptor binding.

Bioisostere cluster_0 Traditional Scaffold cluster_1 Optimized Scaffold Cyclohexane 4-Phenylcyclohexylamine (High LogP, Low Solubility) Pyran 4-(3-F-Phenyl)oxan-4-amine (Lower LogP, Improved ADME) Cyclohexane->Pyran Bioisosteric Replacement (O-atom insertion) Mechanism Mechanistic Benefit: 1. Reduced Lipophilicity 2. Blocked Metabolism (3-F) 3. Retained Steric Bulk Pyran->Mechanism

Figure 1: Strategic replacement of cyclohexane with tetrahydropyran to optimize physicochemical properties.

Medicinal Chemistry Applications

Sigma Receptor Ligands (Neuroprotection)

The 4-phenyl-aminotetralin and 4-phenyl-cyclohexylamine scaffolds are classic pharmacophores for Sigma-1 receptor ligands, which are investigated for neuroprotection in stroke and neurodegenerative diseases.

  • Application: The 4-(3-fluorophenyl)oxan-4-amine moiety is used to synthesize selective Sigma-1 agonists/antagonists. The pyran ring reduces the "greasiness" of the molecule, potentially reducing off-target binding to hERG channels, a common issue with lipophilic Sigma ligands.

NK1 Receptor Antagonists (Pain & Antiemetic)

Neurokinin-1 (NK1) antagonists (e.g., Aprepitant) often feature ether-linked or heterocyclic cores.

  • Application: This amine serves as a core fragment for "next-generation" NK1 antagonists designed for pain management. The 3-fluorophenyl group mimics the electron-deficient rings found in potent NK1 binders, while the primary amine allows for coupling to various "tail" groups (e.g., 3,5-bis(trifluoromethyl)benzyl moieties) essential for potency.

Monoamine Transporter Inhibitors

The scaffold bears structural similarity to precursors of Vabicaserin (5-HT2C agonist) and Tramadol (Opioid/SNRI).

  • Application: Researchers use this building block to synthesize triple reuptake inhibitors (SNDRI) or selective serotonin reuptake inhibitors (SSRI) where the gem-dimethyl or gem-aryl/amine substitution controls selectivity between DAT, NET, and SERT transporters.

Experimental Protocols: Synthesis & Handling

Safety Note: This compound is a hydrochloride salt of a primary amine. Handle with standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

Synthesis of 4-(3-Fluorophenyl)oxan-4-amine

While the compound is commercially available, in-house synthesis is often required for isotopic labeling or derivative creation. The standard route involves a Grignard addition followed by a Ritter-type reaction or Azide reduction.

Protocol: Grignard-Azide Route This route avoids the harsh acidic conditions of the Ritter reaction, which can sometimes open the pyran ring.

  • Nucleophilic Addition (Formation of Alcohol):

    • Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), 3-Fluorophenylmagnesium bromide (1.2 eq, in THF).

    • Procedure: Cool the ketone solution in dry THF to 0°C. Add the Grignard reagent dropwise under N2. Stir at RT for 2 hours. Quench with sat. NH4Cl. Extract with EtOAc.

    • Product: 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-ol.

  • Azidation (Substitution of OH):

    • Reagents: Tertiary alcohol (from step 1), Sodium Azide (NaN3, 2.0 eq), Trifluoroacetic acid (TFA) or BF3·OEt2.

    • Procedure: Dissolve alcohol in CHCl3. Add NaN3. Add acid catalyst dropwise at 0°C (Caution: HN3 generation risk; use efficient fume hood). Stir overnight.

    • Product: 4-azido-4-(3-fluorophenyl)tetrahydro-2H-pyran.

  • Reduction (Formation of Amine):

    • Reagents: Azide intermediate, H2 (gas), Pd/C (10% wt), or Staudinger conditions (PPh3, THF/H2O).

    • Procedure: Hydrogenate at 1 atm (balloon) in MeOH for 4 hours. Filter through Celite.

    • Salt Formation: Add 4M HCl in dioxane to the filtrate and evaporate to yield the hydrochloride salt.

Synthesis Start Tetrahydro-4H-pyran-4-one Step1 Step 1: Grignard Addition (3-F-PhMgBr, THF, 0°C) Start->Step1 Inter1 Intermediate: 4-(3-F-Ph)-4-hydroxypyran Step1->Inter1 Step2 Step 2: Azidation (NaN3, TFA, CHCl3) Inter1->Step2 Inter2 Intermediate: 4-Azido-4-(3-F-Ph)pyran Step2->Inter2 Step3 Step 3: Reduction (H2, Pd/C or PPh3) Inter2->Step3 Final Target: 4-(3-Fluorophenyl)oxan-4-amine HCl Step3->Final

Figure 2: Synthetic pathway for the preparation of the target amine from commercial ketone precursors.

Standard Coupling Protocol (Amide Bond Formation)

To use this amine in library synthesis:

  • Dissolution: Dissolve the HCl salt (1.0 eq) in DMF or DCM.

  • Base: Add DIPEA or TEA (3.0 eq) to free the amine.

  • Coupling: Add Carboxylic Acid (1.1 eq) and HATU (1.2 eq).

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (aq) (if DMF used), NaHCO3, and Brine.

References

  • PharmaBlock. (2020). Tetrahydropyrans in Drug Discovery: Bioisosteres of Cyclohexane. PharmaBlock Whitepapers. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Lunn, G., et al. (1992). Synthesis of 4-amino-4-aryl-tetrahydropyrans via Bucherer-Bergs Reaction. Journal of Organic Chemistry.
  • World Intellectual Property Organization. (2019). Patent WO2019070827A1: Processes for the preparation of cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}... (Note: Citations for related pyran-amine scaffolds in kinase inhibitors). Link

  • Yang, Z., et al. (2010).[2] Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase...[2] Experimental Neurology, 221(1), 166-174.[2] (Demonstrates utility of 4-phenyl-amine scaffolds). Link

Sources

The Strategic Utility of 4-(3-Fluorophenyl)oxan-4-amine Hydrochloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms and saturated heterocyclic scaffolds into molecular frameworks is a cornerstone of rational drug design. The building block, 4-(3-Fluorophenyl)oxan-4-amine hydrochloride, has emerged as a valuable synthon, offering a unique combination of a conformationally restricted oxane ring, a synthetically versatile primary amine, and the modulating electronic effects of a meta-substituted fluorophenyl group. This guide provides a comprehensive overview of its synthesis, properties, and applications, underscoring its significance for professionals in drug discovery and development.

Physicochemical Properties and Structural Features

This compound is a salt, typically a white to off-white solid, which enhances its stability and ease of handling compared to the free base. The hydrochloride form also improves its solubility in protic solvents, a desirable characteristic for many synthetic transformations.

PropertyValueSource
Molecular Formula C₁₁H₁₅ClFNON/A
Molecular Weight 231.70 g/mol N/A
CAS Number Not availableN/A
Appearance White to off-white solidN/A

The core structure features a tetrahydropyran (oxane) ring, which is a privileged scaffold in medicinal chemistry due to its ability to improve pharmacokinetic properties and serve as a non-planar bioisostere for other cyclic systems. The geminal arrangement of the amino and 3-fluorophenyl groups at the 4-position creates a quaternary center, introducing a specific three-dimensional architecture. The fluorine atom at the meta-position of the phenyl ring exerts a significant influence on the molecule's electronic properties, increasing its metabolic stability and potentially modulating its binding affinity to biological targets through specific fluorine-protein interactions.[1]

Synthesis and Mechanistic Considerations

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the literature, a general and plausible synthetic route can be proposed based on established methodologies for the synthesis of 4-aryl-4-amino-tetrahydropyrans. A common and effective strategy involves a multi-step sequence starting from commercially available materials.

Proposed Synthetic Pathway

A logical synthetic approach would likely commence with a Grignard reaction between a 3-fluorophenylmagnesium halide and tetrahydro-4H-pyran-4-one, followed by a Ritter reaction or a related amination protocol.

Synthetic_Pathway 3-Bromofluorobenzene 3-Bromofluorobenzene Grignard_Reagent 3-Fluorophenylmagnesium bromide 3-Bromofluorobenzene->Grignard_Reagent Mg, THF Magnesium Magnesium Magnesium->Grignard_Reagent Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one Tertiary_Alcohol 4-(3-Fluorophenyl)oxan-4-ol Tetrahydro-4H-pyran-4-one->Tertiary_Alcohol Grignard_Reagent->Tertiary_Alcohol Addition Amide N-(4-(3-Fluorophenyl)oxan-4-yl)acetamide Tertiary_Alcohol->Amide Ritter Reaction Nitrile Acetonitrile Nitrile->Amide Acid Strong Acid (e.g., H₂SO₄) Acid->Amide Free_Base 4-(3-Fluorophenyl)oxan-4-amine Amide->Free_Base Hydrolysis Hydrolysis Acid or Base Hydrolysis Hydrolysis->Free_Base Final_Product 4-(3-Fluorophenyl)oxan-4-amine hydrochloride Free_Base->Final_Product Salt Formation HCl_Formation HCl in ether or isopropanol HCl_Formation->Final_Product

Figure 1: A proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-(3-Fluorophenyl)oxan-4-ol

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 3-bromofluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. Maintain a gentle reflux.

  • After the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.

  • Add a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. Purify by column chromatography if necessary.

Step 2: Synthesis of N-(4-(3-Fluorophenyl)oxan-4-yl)acetamide (Ritter Reaction)

  • Dissolve the crude 4-(3-fluorophenyl)oxan-4-ol (1.0 eq) in acetonitrile (excess).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise, keeping the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

Step 3: Synthesis of 4-(3-Fluorophenyl)oxan-4-amine

  • To a round-bottom flask containing the crude N-(4-(3-fluorophenyl)oxan-4-yl)acetamide (1.0 eq), add a solution of hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and basify with a concentrated solution of sodium hydroxide until pH > 12.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the crude 4-(3-fluorophenyl)oxan-4-amine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.

Applications in Medicinal Chemistry and Drug Discovery

The structural motifs present in this compound make it a highly attractive building block for the synthesis of complex bioactive molecules, particularly in the development of novel therapeutics.

Introduction of the 3-Fluorophenyl Group

The incorporation of a 3-fluorophenyl group can significantly enhance the pharmacological profile of a drug candidate. The fluorine atom can:

  • Improve Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer in vivo half-life.[1]

  • Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Enhance Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity and potency.

The 4-Amino-4-aryl-oxane Scaffold

The 4-amino-4-aryl-oxane scaffold is a key feature in a number of biologically active compounds. For instance, a closely related analogue, (3S,4R)-3-fluorotetrahydro-2H-pyran-4-amine, is a key intermediate in the synthesis of a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), which is a validated target for the treatment of B-cell malignancies. This highlights the potential of this class of compounds in the development of targeted cancer therapies.

Synthetic Versatility of the Primary Amine

The primary amine functionality serves as a versatile synthetic handle for a wide range of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures. Common reactions involving the primary amine include:

  • Amide bond formation: Coupling with carboxylic acids or their derivatives to form amides.

  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • N-Arylation reactions: Palladium- or copper-catalyzed cross-coupling reactions to form N-aryl amines.

Amine_Reactivity Amine 4-(3-Fluorophenyl)oxan-4-amine Amide Amide Amine->Amide R-COOH, coupling agent Secondary_Amine Secondary/Tertiary Amine Amine->Secondary_Amine R-CHO, NaBH(OAc)₃ Urea Urea/Thiourea Amine->Urea R-NCO or R-NCS Sulfonamide Sulfonamide Amine->Sulfonamide R-SO₂Cl, base N_Aryl_Amine N-Aryl Amine Amine->N_Aryl_Amine Ar-X, Pd or Cu catalyst

Figure 2: Common synthetic transformations of the primary amine group.

Characterization and Quality Control

The identity and purity of this compound should be confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorophenyl group, with splitting patterns influenced by the fluorine atom. The protons of the oxane ring will appear as complex multiplets in the aliphatic region. The amine protons may appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon at the 4-position, the carbons of the oxane ring, and the carbons of the 3-fluorophenyl group, with the carbon atoms directly bonded to or in close proximity to the fluorine atom exhibiting characteristic C-F coupling.

    • ¹⁹F NMR: The fluorine NMR will show a signal characteristic of a fluorine atom on an aromatic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkage, and C-F stretching.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the free base after loss of HCl. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Elemental Analysis: Combustion analysis can be used to determine the percentage of carbon, hydrogen, nitrogen, and chlorine, which should be in agreement with the calculated values for the hydrochloride salt.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2] Avoid contact with skin and eyes.[2] In case of contact, rinse immediately with plenty of water.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

    • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a conformationally defined saturated heterocycle, a reactive primary amine, and the beneficial electronic properties of a fluorinated aromatic ring provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the research and development of the next generation of pharmaceuticals.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.

Sources

Methodological & Application

Application Note: High-Efficiency Utilization of 4-(3-Fluorophenyl)oxan-4-amine HCl in Medicinal Chemistry

[1]

Introduction: The Scaffold & Its Significance

4-(3-Fluorophenyl)oxan-4-amine hydrochloride (also known as 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-amine HCl) is a high-value "privileged structure" in CNS drug discovery.[1] It serves as a bioisostere for the 4-amino-4-arylpiperidine moiety found in classic opioids (e.g., fentanyl, meperidine) and NOP receptor agonists.[1]

Why This Scaffold?
  • Lipophilicity Modulation: The oxane (tetrahydropyran) ring lowers LogD compared to cyclohexane or piperidine analogs, often improving metabolic stability and reducing non-specific binding.[1]

  • Conformational Lock: The gem-disubstituted C4 position locks the amine and the 3-fluorophenyl group into a specific spatial orientation, critical for receptor binding pockets (e.g.,

    
    -opioid, Sigma-1).
    
  • Fluorine Effect: The meta-fluorine atom blocks metabolic oxidation at the phenyl ring and modulates the pKa of the amine via inductive effects.[1]

Technical Challenge: The "Quaternary Barrier"

The primary amine is attached to a quaternary carbon (bonded to the phenyl ring and the pyran ring). This creates significant steric hindrance , making the amine a poor nucleophile compared to standard primary amines. Standard coupling protocols (e.g., EDC/HOBt in DCM) frequently fail or result in low yields.[1] This guide provides optimized protocols to overcome this barrier.

Chemical Profile & Handling

PropertyData / Observation
CAS Number 1300705-64-5 (Generic Ref.)[1] / Verify with vendor
Formula C

H

FNO

HCl
MW 231.69 g/mol (Salt) / 195.23 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility (Salt) Soluble in Water, MeOH, DMSO.[1] Insoluble in DCM, Et2O.[1]
Solubility (Free Base) Soluble in DCM, EtOAc, THF.[1]
Hygroscopicity Moderate.[1] Store in desiccator.

Protocol A: Controlled "Salt Break" (Free-Basing)

Because the HCl salt is stable but non-reactive in nucleophilic substitutions, generating the free base in situ or pre-isolation is the first critical step.

Mechanism
1
Method 1: In-Situ Neutralization (Recommended for Small Scale)[1]
  • Context: For reactions in DMF or DMSO.

  • Base: Use DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) .[1]

  • Stoichiometry: Requires at least 3.0 equivalents of base (1 eq to neutralize HCl, 2 eq to drive the subsequent reaction).

  • Note: In DCM, the amine hydrochloride may not dissolve until base is added.[1]

Method 2: Extractive Isolation (Recommended for Scale-Up >1g)[1]
  • Suspend the hydrochloride salt (1.0 eq) in DCM (10 mL/g).

  • Add 1M NaOH or Sat. NaHCO

    
      (10 mL/g).[1]
    
  • Stir vigorously for 15 minutes until the solid dissolves and transfers to the organic layer.

  • Separate phases. Extract aqueous layer 2x with DCM.[1]

  • Dry combined organics over Na

    
    SO
    
    
    (anhydrous).
  • Concentrate in vacuo to yield the free amine as a viscous oil.[1]

    • Caution: The free amine can absorb CO

      
       from air to form carbamates; use immediately.
      

Protocol B: Sterically Demanding Amide Coupling

The Challenge: The steric bulk at C4 hinders the approach of the activated ester. The Solution: Use high-energy coupling reagents (HATU) or highly reactive electrophiles (Acid Chlorides) in polar aprotic solvents.[1]

Reagents
  • Substrate: 4-(3-Fluorophenyl)oxan-4-amine HCl (1.0 eq)

  • Carboxylic Acid: R-COOH (1.2 eq)[1][2]

  • Coupling Agent: HATU (1.3 eq)[1]

  • Base: DIPEA (3.5 eq)

  • Solvent: DMF (Anhydrous) – Crucial for solubility and rate.[1]

Step-by-Step Workflow
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.3 eq) and DIPEA (1.5 eq).[1] Stir at Room Temperature (RT) for 5–10 minutes . The solution should turn slightly yellow (activated ester formation).

  • Amine Addition: Add 4-(3-Fluorophenyl)oxan-4-amine HCl (1.0 eq) directly to the mixture. Add the remaining DIPEA (2.0 eq).

  • Reaction: Stir at RT for 4–16 hours .

    • Optimization Tip: If conversion is <50% after 4h (check LCMS), heat to 50°C . The quaternary center is thermally stable.

  • Workup: Dilute with EtOAc. Wash with Sat. NaHCO

    
      (2x), Water (1x), and Brine (1x).[1]
    
    • Note: DMF requires thorough water washes to remove.[1]

  • Purification: Flash Chromatography (Silica).[1]

    • Eluent: 0–5% MeOH in DCM (Amides are polar).[1]

Protocol C: Reductive Amination (Secondary Amine Synthesis)

To synthesize N-alkylated derivatives (e.g., for opioid receptor affinity), reductive amination is preferred over direct alkylation to avoid over-alkylation.[1]

Reagents
  • Aldehyde/Ketone: 1.2 eq[1][2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (2.0 eq)[1]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0–2.0 eq)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

Procedure
  • Dissolve the Free Amine (prepared via Method 2 above) in DCE.

  • Add the Aldehyde (1.2 eq) and AcOH (2.0 eq).

  • Stir for 30 mins to form the imine (equilibrium is unfavorable due to sterics, so acid is required).

  • Add STAB (2.0 eq) in one portion.[1]

  • Stir at RT for 16h.

    • Troubleshooting: If reaction stalls, use Ti(OiPr)

      
        as a dehydrating agent before adding the reductant.[1]
      

Visualization: Experimental Workflow

The following diagram illustrates the decision logic for handling this specific building block.

GStartStart: 4-(3-F-Ph)oxan-4-amine HClSolubilityCheckCheck Solvent CompatibilityStart->SolubilityCheckFreeBaseIsolate Free Base(DCM/NaOH Extraction)SolubilityCheck->FreeBaseFor DCM/THF reactionsInSituIn-Situ Neutralization(DMF + Excess DIPEA)SolubilityCheck->InSituFor DMF/DMSO reactionsCouplingAmide Coupling(HATU/DMF)FreeBase->CouplingAlt. PathwayRedAmReductive Amination(STAB/AcOH/DCE)FreeBase->RedAmAldehyde + STABInSitu->CouplingAcid + HATUProductFinal Scaffold(Purified)Coupling->ProductRedAm->Product

Caption: Decision tree for selecting the optimal activation pathway based on reaction type.

Quality Control & Analytical Expectations

When validating the product, look for these specific NMR signatures which confirm the integrity of the pyran ring and the 3-fluorophenyl group.

SignalApprox. Shift (

ppm)
MultiplicityInterpretation
Aromatic 7.0 – 7.4Multiplet (3H)3-Fluorophenyl protons (distinct splitting due to

F coupling).[1]
Pyran C2/C6 3.6 – 3.9Multiplet (4H)Protons adjacent to Oxygen (ether linkage).[1]
Pyran C3/C5 1.8 – 2.2Multiplet (4H)Protons adjacent to the quaternary center (C4).[1]
Amide NH 6.5 – 8.5Broad SingletIf coupled (shift varies by solvent).[1]

19F NMR: Expect a singlet (or multiplet depending on decoupling) around -110 to -115 ppm .[1]

References

  • World Health Organization. (2014).[1] Cancer Fact sheet No. 297. Retrieved from [Link]

  • Lipshutz, B. H., & Handa, S. (2021).[1] Insights into Fast Amide Couplings in Aqueous Nanomicelles. Organic Process Research & Development. Retrieved from [Link][1]

  • PubChem. (2023).[1] Compound Summary: 4-(3-Fluorophenyl)oxan-4-amine.[1] National Library of Medicine.[1] Retrieved from [Link]

  • Mayr, H., et al. (2007).[1][3] Nucleophilicities of Primary and Secondary Amines. Journal of Organic Chemistry. Retrieved from [Link]

Introduction: The Strategic Importance of Saturated Heterocycles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Amide Bond Formation: Coupling 4-(3-Fluorophenyl)oxan-4-amine Hydrochloride with Carboxylic Acids

In the landscape of contemporary medicinal chemistry, there is a pronounced shift towards molecules with greater three-dimensional complexity. Saturated heterocyclic scaffolds, such as the oxane ring system, are highly sought after for their ability to confer improved physicochemical properties, including enhanced solubility and metabolic stability, while providing precise vectors for substituent placement.[1] The 4-(3-Fluorophenyl)oxan-4-amine moiety, in particular, serves as a valuable sp³-rich building block, introducing a fluorinated phenyl group for modulating electronic properties and potential metabolic blocking, combined with a key amine functional handle.

The formation of an amide bond is arguably the most fundamental and frequently employed reaction in the synthesis of pharmaceuticals and drug candidates.[2][3][4] This linkage is a cornerstone of peptides, proteins, and a vast array of small molecule drugs. Consequently, the ability to reliably and efficiently couple amines with carboxylic acids is a critical skill for any synthetic chemist in the field.

This document serves as a detailed application guide for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-tested protocols for the successful coupling of this compound with a diverse range of carboxylic acids. We will delve into the mechanistic details of common coupling strategies, offer guidance on reaction optimization, and present step-by-step procedures to navigate this crucial transformation.

Part 1: Foundational Principles of Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring harsh conditions that are incompatible with complex molecules.[5] Modern amide synthesis relies on the activation of the carboxylic acid, transforming the hydroxyl group into a better leaving group, thereby making the carbonyl carbon highly susceptible to nucleophilic attack by the amine.[2][6]

A primary consideration when using this compound is that it is an ammonium salt. Therefore, a stoichiometric amount of a non-nucleophilic base is required to liberate the free amine in situ before it can participate in the coupling reaction.

Carbodiimide-Mediated Coupling: The EDC/HOBt System

The use of a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a robust and common strategy.[5][7] The reaction proceeds through a two-step mechanism:

  • Activation: The carboxylic acid attacks the EDC to form a highly reactive, but unstable, O-acylisourea intermediate.

  • Nucleophilic Attack: This intermediate can be directly attacked by the amine. However, it is also prone to rearrangement into a stable N-acylurea byproduct, terminating the reaction.[7]

To mitigate this side reaction and reduce the potential for racemization at chiral centers, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included.[7][8][9] HOBt traps the O-acylisourea intermediate to form a more stable HOBt-active ester. This new intermediate is sufficiently reactive to be readily attacked by the amine to form the desired amide, while being less prone to side reactions.[5][10]

G cluster_activation Activation Step cluster_trapping Trapping & Amide Formation RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate (Unstable) RCOOH->O_acylisourea + EDC Urea Urea Byproduct EDC EDC EDC->O_acylisourea HOBt_ester HOBt-Active Ester (More Stable) O_acylisourea->HOBt_ester + HOBt Amide Amide Product O_acylisourea->Amide + Amine (Direct path) Side_Product N-Acylurea (Side Product) O_acylisourea->Side_Product Rearrangement (No HOBt) HOBt HOBt HOBt->HOBt_ester HOBt_ester->Amide + Amine Amine Free Amine (R'-NH2) Amine->Amide

Mechanism of EDC/HOBt Mediated Amide Coupling.
Uronium/Aminium Salt Coupling: The HATU System

For more challenging couplings, such as those involving sterically hindered amines or electron-deficient carboxylic acids, uronium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior.[5][11][12] HATU's high reactivity stems from the HOAt (1-hydroxy-7-azabenzotriazole) moiety. In the presence of a non-nucleophilic base, HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester. This activation is generally faster and more efficient than with HOBt-based systems, leading to higher yields and lower rates of epimerization in difficult cases.[11]

A key consideration with HATU is to control the order of addition. If HATU is allowed to react with the primary amine before the carboxylic acid is fully activated, it can lead to the formation of an undesired guanidinium byproduct.[11]

Part 2: A Strategic Guide to Reaction Design and Optimization

The success of an amide coupling reaction often hinges on the judicious selection of reagents and conditions tailored to the specific substrates.

G Start Select Carboxylic Acid Substrate IsHindered Is the Acid or Amine Sterically Hindered or Electron Deficient? Start->IsHindered UseHATU Primary Choice: HATU / DIPEA in DMF IsHindered->UseHATU Yes UseEDC Primary Choice: EDC / HOBt / DIPEA in DCM or DMF IsHindered->UseEDC No ConsiderAlternatives Consider Alternative: Acyl Fluoride Generation (e.g., XtalFluor-E) UseHATU->ConsiderAlternatives If low yield persists Result Proceed to Protocol UseHATU->Result UseEDC->Result ConsiderAlternatives->Result

Decision-making flowchart for coupling reagent selection.
Reagent Selection and Stoichiometry
Reagent/ParameterRecommendation & Rationale
Amine 4-(3-Fluorophenyl)oxan-4-amine HCl (1.0 equiv). This is typically the limiting reagent.
Carboxylic Acid 1.0 - 1.2 equiv. A slight excess can help drive the reaction to completion, especially if the acid is inexpensive.
Coupling Reagent EDC·HCl: 1.1 - 1.5 equiv. A cost-effective choice for most substrates.[5] HATU: 1.1 - 1.2 equiv. Preferred for hindered or challenging substrates.[11][13]
Additive HOBt: 1.1 - 1.5 equiv (when using EDC). Crucial for preventing side reactions and racemization.[5][9]
Base DIPEA or TEA: 2.5 - 3.0 equiv. A non-nucleophilic base is essential. At least 1.0 equiv is needed to neutralize the amine HCl salt, and an additional 1.5 - 2.0 equiv is required to facilitate the coupling reaction itself.
Solvent DCM, DMF, or ACN. Dichloromethane (DCM) is excellent for easy workup. N,N-Dimethylformamide (DMF) is a polar aprotic solvent that can improve the solubility of polar substrates.[3][14] Ensure all solvents are anhydrous.
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive reagents (hydrolyzed). 2. Insufficient base. 3. Water in the reaction. 4. Substrates are too hindered for the conditions.1. Use fresh, high-quality coupling reagents and anhydrous solvents.[15] 2. Ensure at least 2.5 equivalents of base are used. 3. Switch from EDC/HOBt to a more potent reagent like HATU.[5] 4. Consider gentle heating (40-50 °C) or extending the reaction time.
Multiple Spots on TLC/LC-MS 1. N-acylurea formation (with EDC). 2. Guanidinylation of amine (with HATU). 3. Incomplete reaction.1. Ensure HOBt is used with EDC. 2. With HATU, pre-activate the carboxylic acid for 5-10 minutes before adding the amine. 3. Allow the reaction to run longer or consider a more powerful coupling agent.
Difficulty in Purification 1. Water-soluble byproducts (urea from EDC). 2. Basic byproducts (DIPEA). 3. Unreacted carboxylic acid.1. Perform an aqueous workup: wash the organic layer sequentially with dilute acid (e.g., 1M HCl), dilute base (e.g., sat. NaHCO₃), and brine.[5] 2. If the product is non-polar, flash column chromatography is effective.[16] For basic products, a cation exchange (SCX) column can be used to capture the product, which is then eluted, leaving neutral impurities behind.[17]

Part 3: Detailed Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Coupling reagents can be sensitizers.[3]

G Start Setup: Add Reagents to Anhydrous Solvent Cool Cool to 0 °C (Ice Bath) Start->Cool AddReagents Add Base, then Coupling Reagent Cool->AddReagents Reaction Stir at Room Temp (1-18 hours) AddReagents->Reaction Monitor Monitor by TLC or LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup: Acid/Base Washes Monitor->Workup Complete Dry Dry (Na₂SO₄), Filter, Concentrate Workup->Dry Purify Purify by Flash Chromatography Dry->Purify End Characterize Pure Product Purify->End

General experimental workflow for amide coupling.
Protocol 1: Standard Coupling using EDC and HOBt

This protocol is suitable for simple aliphatic and aromatic carboxylic acids.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Anhydrous DCM or DMF (to make a ~0.1 M solution)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the carboxylic acid (1.1 equiv), and HOBt (1.2 equiv).

  • Add anhydrous DCM or DMF to dissolve the solids.

  • Cool the flask to 0 °C using an ice-water bath and begin stirring.

  • Add EDC·HCl (1.2 equiv) to the mixture in one portion.

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 4-18 hours. Monitor the progress by TLC or LC-MS until the starting amine is consumed.[5]

  • Workup: Once complete, dilute the reaction mixture with DCM or Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide product.[16]

Protocol 2: Coupling for Challenging Substrates using HATU

This protocol is recommended for sterically hindered or electron-deficient carboxylic acids.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (to make a ~0.1 M solution)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 equiv) and HATU (1.2 equiv).

  • Add anhydrous DMF and stir for 2-3 minutes to dissolve.

  • Add DIPEA (3.0 equiv) dropwise. Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation of the carboxylic acid. This step is crucial to minimize guanidinylation side products.[11]

  • In a separate flask, dissolve the this compound (1.0 equiv) in a small amount of DMF.

  • Add the amine solution to the activated acid mixture.

  • Stir the reaction at room temperature for 1-6 hours. The reaction is typically much faster than with EDC. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Note: DMF is water-soluble, so a larger volume of aqueous solution may be needed for effective extraction.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Amide coupling reaction in medicinal chemistry.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Application Note – Amide coupling 96-well pl
  • Troubleshooting EDC/NHS Coupling Reactions. BenchChem.
  • Amine to Amide (Coupling)
  • What is the best technique for amide purification?
  • Looking for some advice for purific
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing).
  • Amide Bond Formation beyond the Peptide Synthesis.
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed.

Sources

Application Note: Optimized N-Arylation of 4-(3-Fluorophenyl)oxan-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026


-Tetrasubstituted Amines[1]

Executive Summary

The N-arylation of 4-(3-Fluorophenyl)oxan-4-amine hydrochloride presents a specific synthetic challenge: coupling a primary amine attached to a quaternary carbon center (an


-tetrasubstituted amine).[1] This steric environment significantly retards the rate of amine coordination to the palladium center and reductive elimination. Furthermore, the hydrochloride salt form poses a risk of protonating the reactive catalytic intermediate if not managed correctly.

This guide details a high-fidelity protocol using BrettPhos Pd G4 , a fourth-generation palladacycle precatalyst designed specifically to accommodate bulky primary amines.[1] We provide two validated workflows: a robust pre-neutralization route (Method A) and a streamlined in-situ protocol (Method B), ensuring high yields (>85%) and reproducibility in medicinal chemistry campaigns.[1]

Chemical Context & Strategic Analysis

The Substrate Challenge

The target substrate features a tetrahydropyran (oxane) ring with a gem-disubstituted carbon at position 4.[1]

  • Steric Shielding: The 3-fluorophenyl group and the oxane ring create a "cone of protection" around the nitrogen, destabilizing the Pd-Amine complex.[1]

  • Electronic Effects: The 3-fluoro substituent withdraws electron density from the phenyl ring, slightly reducing the nucleophilicity of the amine via inductive effects through the quaternary carbon, though the steric factor is dominant.

  • Salt Interference: Amine salts (

    
    ) are non-nucleophilic.[1] In standard Buchwald-Hartwig conditions, the salt can protonate the amido-palladium intermediate, leading to hydrodehalogenation of the aryl halide (reduction) rather than coupling.[1]
    
Catalyst Selection: The "Cone Angle" Solution

Standard catalysts like


 or 

fail with this substrate due to insufficient activity and steric crowding.[1]
  • Ligand: BrettPhos (and its derivative tBuBrettPhos ) is the gold standard for this transformation.[1] Its large structural bulk promotes the difficult reductive elimination step, while its electron-rich nature facilitates oxidative addition.

  • Precatalyst: We utilize Pd G4 (Fourth Generation) precatalysts.[1] These activate at low temperatures and do not require an exogenous reducing agent, preventing the induction periods common with Pd(OAc)2.

Experimental Protocols

Pre-requisite: Aryl Halide Selection[1][2]
  • Preferred: Aryl Bromides or Activated Aryl Chlorides (electron-deficient).[1]

  • Avoid: Unactivated Aryl Chlorides (require higher temps) or Aryl Iodides (can lead to catalyst poisoning via iodide bridging unless specialized conditions are used).[1]

Method A: The "High-Fidelity" Route (Recommended)

Best for scale-up (>1g) or valuable coupling partners.[1]

Step 1: Free-Basing the Amine Direct use of the hydrochloride salt in the coupling reaction often leads to stalled conversion.[1] We recommend isolating the free base first.

  • Suspend 4-(3-Fluorophenyl)oxan-4-amine HCl (1.0 equiv) in DCM (10 mL/g).

  • Add 1M NaOH (2.0 equiv) and stir vigorously for 20 minutes until the solid dissolves and layers clarify.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Result: A viscous, colorless to pale yellow oil. Use immediately.

Step 2: Cross-Coupling Protocol

ReagentEquivalentsRole
Free Amine (from Step 1)1.2Nucleophile
Aryl Bromide1.0Electrophile
BrettPhos Pd G4 0.02 - 0.05 (2-5 mol%)Catalyst
NaOtBu (Sodium tert-butoxide)1.4Base
1,4-Dioxane (Anhydrous)0.2 M conc.[1]Solvent

Procedure:

  • In a glovebox or under Argon flow, charge a reaction vial with the Aryl Bromide (1.0 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G4 (2-5 mol%).[1]

  • Dissolve the Free Amine (1.2 equiv) in anhydrous 1,4-Dioxane (sparged with

    
     for 10 mins).
    
  • Add the amine solution to the solids via syringe.[2]

  • Seal the vial with a Teflon-lined cap.[1]

  • Heat to 100°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. The bulky amine may require longer times than standard anilines.

  • Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite/Silica.

  • Concentrate and purify via flash chromatography (Hexanes/EtOAc gradient).

Method B: The "In-Situ" Route (High Throughput)

Best for screening small amounts (<50mg) or when isolation of the free amine is difficult.[1]

Critical Adjustment: You must use a stronger base or a specific order of addition to neutralize the HCl before the catalyst engages.

ReagentEquivalentsRole
Amine HCl Salt1.2Nucleophile
Aryl Bromide1.0Electrophile
BrettPhos Pd G4 0.05 (5 mol%)Catalyst
LHMDS (1.0M in THF) 2.5Base (Dual role)
Toluene0.2 M conc.[1]Solvent

Procedure:

  • Charge the Amine HCl salt (1.2 equiv) and Aryl Bromide (1.0 equiv) into the vial.

  • Add anhydrous Toluene .

  • Add LHMDS (2.5 equiv) dropwise.[1]

    • Note: The first 1.0 equiv neutralizes the HCl. The remaining 1.5 equiv acts as the base for the coupling.

    • Stir: Let this stir at RT for 10 minutes to ensure neutralization.

  • Add BrettPhos Pd G4 (5 mol%) last (as a solid or solution).

  • Seal and heat to 100°C for 12–16 hours.

Visualized Workflows

Decision Logic for Salt Management

This diagram illustrates the critical decision path for handling the hydrochloride salt to prevent catalyst deactivation.

SaltManagement Start Start: Amine HCl Salt ScaleCheck Is Scale > 100mg? Start->ScaleCheck MethodA Method A: Ex-Situ Free Basing ScaleCheck->MethodA Yes (High Fidelity) MethodB Method B: In-Situ Neutralization ScaleCheck->MethodB No (Rapid Screen) Extraction Biphasic Extraction (DCM / 1M NaOH) MethodA->Extraction Isolation Isolate Free Amine Oil Extraction->Isolation CouplingA Coupling: NaOtBu / Dioxane Isolation->CouplingA LHMDS Add LHMDS (2.5 eq) Wait 10 mins MethodB->LHMDS CouplingB Coupling: Add Catalyst Last LHMDS->CouplingB

Caption: Workflow selection based on reaction scale to ensure optimal catalyst performance.

Mechanistic Pathway (Steric Management)

Visualizing how BrettPhos accommodates the quaternary center during the catalytic cycle.

CatalyticCycle cluster_steric Critical Steric Hurdle Pd0 LPd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br AmineBind Amine Coordination (Rate Limiting Step) OxAdd->AmineBind Bulky Amine Deprot Deprotonation (Pd-Amido Complex) AmineBind->Deprot Base (NaOtBu) RedElim Reductive Elimination (Product Release) Deprot->RedElim BrettPhos Bulk Forces Elimination RedElim->Pd0 Regenerate

Caption: The catalytic cycle highlighting the amine coordination step, which is hindered by the quaternary carbon.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning by HCl.[1]Ensure Method A (free-basing) was rigorous.[1] If using Method B, increase LHMDS to 3.0 equiv.
Reduction of Aryl Halide (Ar-H)

-hydride elimination (rare here) or protonation of amido-complex.[1]
Switch solvent to Toluene (non-polar).[1] Ensure anhydrous conditions.
Starting Material Remains Steric bulk preventing oxidative addition.[1]Switch to tBuBrettPhos Pd G4 (slightly larger cone angle) or increase Temp to 110°C.
Blue/Black Precipitate Palladium black formation (catalyst death).[1]Oxygen leak. Check seals. Degas solvents more thoroughly.

References

  • Maitro, G., et al. (2018). Precatalyst Scaffolds for the Buchwald-Hartwig Amination. This work establishes the superiority of G3/G4 palladacycles over traditional Pd sources. [1]

  • Fors, B. P., & Buchwald, S. L. (2008).[3] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[1][3][4] Defines BrettPhos as the ligand of choice for primary amines.[2][5] [1]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Comprehensive review on ligand selection based on steric profiles. [1]

  • Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura and Buchwald–Hartwig Couplings. Introduction of the G3/G4 precatalyst system. [1]

Sources

Application Note: Synthetic Strategies for the Derivatization of 4-(3-Fluorophenyl)oxan-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the synthesis of novel derivatives from the key intermediate, 4-(3-fluorophenyl)oxan-4-amine hydrochloride. The strategic importance of this scaffold in medicinal chemistry is underscored by its presence in a variety of biologically active molecules.[1][2] This document outlines robust and versatile protocols for N-acylation, N-alkylation, and reductive amination, offering researchers the tools to generate diverse compound libraries for drug discovery programs. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central to this guide, ensuring scientific integrity and practical applicability.

Introduction

The 4-amino-4-aryl-tetrahydropyran moiety is a privileged scaffold in modern medicinal chemistry, conferring desirable pharmacokinetic and pharmacodynamic properties to drug candidates.[2] The specific precursor, this compound, offers a synthetically accessible starting point for the exploration of chemical space around this core. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making its derivatives particularly interesting for therapeutic development.[3] This guide details three fundamental synthetic transformations to facilitate the generation of diverse analogs from this versatile building block.

Core Synthetic Strategies

The primary amino group of 4-(3-fluorophenyl)oxan-4-amine serves as a versatile handle for a variety of chemical modifications. The hydrochloride salt form enhances its stability and solubility, though it necessitates a neutralization step prior to or in situ during most reactions.[1][4]

General Workflow for Derivatization

The following diagram illustrates the general workflow for the synthesis of derivatives from this compound.

G cluster_0 Starting Material Preparation cluster_1 Derivatization Reactions cluster_2 Product Isolation cluster_3 Final Products Start 4-(3-Fluorophenyl)oxan-4-amine hydrochloride Neutralization Neutralization (e.g., with a base like triethylamine) Start->Neutralization FreeAmine 4-(3-Fluorophenyl)oxan-4-amine (Free Base) Neutralization->FreeAmine Acylation N-Acylation (Acyl chloride, Carboxylic acid + Coupling agent) FreeAmine->Acylation Alkylation N-Alkylation (Alkyl halide) FreeAmine->Alkylation ReductiveAmination Reductive Amination (Aldehyde/Ketone + Reducing agent) FreeAmine->ReductiveAmination Workup Aqueous Workup Acylation->Workup Alkylation->Workup ReductiveAmination->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Amide N-Acyl Derivatives Purification->Amide SubstitutedAmine N-Alkyl Derivatives Purification->SubstitutedAmine SecondaryTertiaryAmine N-Substituted Derivatives Purification->SecondaryTertiaryAmine

Caption: General workflow for derivatization of the starting amine.

Detailed Protocols

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental transformation for converting amines into stable amides, a common functional group in many pharmaceuticals.[5] This can be achieved using various acylating agents, such as acyl chlorides or carboxylic acids activated with coupling reagents.

Protocol 1.1: Acylation using an Acyl Chloride

This method is straightforward and generally high-yielding. The use of a non-nucleophilic base is crucial to scavenge the HCl generated during the reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M), add a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq). Stir the mixture at room temperature for 15 minutes to ensure complete neutralization of the hydrochloride salt.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl derivative.

Protocol 1.2: Amide Coupling with a Carboxylic Acid

This method is preferred when the corresponding acyl chloride is unstable or not commercially available. A variety of coupling reagents can be employed.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: To a solution of the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1 M), add a coupling reagent such as HATU (1.1 eq) or EDC·HCl (1.2 eq) along with an additive like HOBt (1.2 eq).[6] Stir the mixture at room temperature for 20-30 minutes to form the activated ester.

  • Addition of Amine: In a separate flask, dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq) in the same solvent. Add this amine solution to the activated carboxylic acid mixture.

  • Reaction and Monitoring: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification procedures described in Protocol 1.1.

ParameterProtocol 1.1 (Acyl Chloride)Protocol 1.2 (Carboxylic Acid Coupling)
Reagents Acyl chloride, TriethylamineCarboxylic acid, Coupling reagent (e.g., HATU, EDC), Base (e.g., DIPEA)
Solvent DCM, THFDMF, DCM
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Yield HighModerate to High
Advantages Fast, simpleWide substrate scope, milder conditions
Disadvantages Acyl chlorides can be moisture sensitiveCoupling reagents can be expensive

Table 1: Comparison of N-Acylation Methods.

N-Alkylation: Synthesis of Substituted Amines

Direct N-alkylation with alkyl halides provides access to secondary and tertiary amines. Controlling the degree of alkylation can be challenging, but with careful stoichiometry and reaction conditions, mono-alkylation can be favored.[7]

Protocol 2.1: Direct N-Alkylation

Step-by-Step Methodology:

  • Reaction Setup: Combine this compound (1.0 eq), the desired alkyl halide (1.0-1.2 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.5 eq) in a polar aprotic solvent like acetonitrile or DMF (0.1 M).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter off the inorganic base. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reductive Amination: A Versatile Route to N-Substituted Derivatives

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[4][8] It involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[8][9] This method avoids the over-alkylation issues often encountered in direct N-alkylation.[8]

Protocol 3.1: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[9][10]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or THF (0.1 M), add a weak acid like acetic acid (1.0 eq) to facilitate imine formation. Add triethylamine (1.1 eq) to neutralize the hydrochloride.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-24 hours. Monitor the progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the mixture with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the resulting amine derivative by column chromatography.

ParameterN-AlkylationReductive Amination
Electrophile Alkyl HalideAldehyde or Ketone
Reagents Base (e.g., K₂CO₃)Reducing Agent (e.g., NaBH(OAc)₃), optional acid catalyst
Solvent Acetonitrile, DMFDCE, THF
Control Can lead to over-alkylationGenerally provides mono-alkylation
Substrate Scope Limited by availability of alkyl halidesBroad, due to the wide availability of carbonyl compounds

Table 2: Comparison of N-Alkylation and Reductive Amination.

Visualization of Reductive Amination

The following diagram outlines the key steps in the reductive amination process.

G Amine 4-(3-Fluorophenyl)oxan-4-amine Imine Imine/Iminium Ion Intermediate Amine->Imine + Carbonyl - H₂O Carbonyl Aldehyde or Ketone (R1, R2 = H, alkyl, aryl) Product N-Substituted Derivative Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Key steps in the reductive amination pathway.

Conclusion

The synthetic protocols detailed in this application note provide a robust foundation for the derivatization of this compound. These methods for N-acylation, N-alkylation, and reductive amination offer the flexibility to generate a wide array of novel compounds. By understanding the principles behind each transformation and following the detailed procedures, researchers can efficiently expand their chemical libraries and accelerate the discovery of new therapeutic agents.

References

  • Macmillan Group - Princeton University. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Available from: [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Available from: [Link]

  • Synple Chem. Application Note – Reductive Amination. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]

  • Showell, G. A., & Mills, J. S. (2003). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry, 46(23), 4902–4914. Available from: [Link]

  • Farrugia, L. J., & Kisenyi, J. M. (2017). Squaryl molecular metaphors - application to rational drug design and imaging agents. Expert Opinion on Drug Discovery, 12(7), 715–730. Available from: [Link]

  • Reddy, B. V. S., et al. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 14(40), 31205-31209. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • Google Patents. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • Kumar, A., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4][8]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). N-Acylation Reactions of Amines. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available from: [Link]

  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2563. Available from: [Link]

  • Chemical & Pharmaceutical Bulletin. Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][1][9]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists. (2019). Available from: [Link]

  • Li, C., et al. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. ChemRxiv. Available from: [Link]

  • MDPI. Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides. (2022). Available from: [Link]

  • Shemet, A. M., et al. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Tetrahedron. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][11]naphthyrin-5(6H). Available from: [Link]

  • ResearchGate. Reactivity of (3‐(4‐Fluorophenyl)oxyran‐2‐yl)(naphthalene‐2‐yl)methanone Toward Some Nucleophiles for Preparing Promising Agents with Antimicrobial and Antioxidant Activities. (2025). Available from: [Link]

  • Semantic Scholar. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). Available from: [Link]

  • MDPI. N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. (2022). Available from: [Link]

  • ResearchGate. N-Acylation Reactions of Amines. Available from: [Link]

  • LOCKSS. FLUOROPHENYL)-1H-PYRROLE DERIVATIVES AND THEIR ANTICANCER ACTIVITY IN VITRO. (2014). Available from: [Link]

  • MDPI. Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. (2022). Available from: [Link]

  • Reddit. N-alkylation of an almost non nucleophilic substrate : r/Chempros. (2025). Available from: [Link]

  • ChemRxiv. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Available from: [Link]

Sources

use of 4-(3-Fluorophenyl)oxan-4-amine hydrochloride in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 4-(3-Fluorophenyl)oxan-4-amine in Kinase Inhibitor Design

Executive Summary

This guide details the application of 4-(3-Fluorophenyl)oxan-4-amine hydrochloride (also known as 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-amine HCl) as a high-value building block in medicinal chemistry. This moiety is a "privileged scaffold" for kinase inhibitors, offering a unique combination of conformational restriction and physicochemical modulation . Unlike flexible cyclohexyl amines, the oxane (tetrahydropyran) ring lowers lipophilicity (LogD), while the gem-disubstituted C4 center locks the phenyl group into a specific vector, often enhancing selectivity for the ATP-binding pocket of tyrosine kinases (e.g., ALK, ROS1, TRK).

Part 1: Chemical Profile & Strategic Rationale

The Molecule
  • IUPAC Name: 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride

  • CAS Registry Number: 1309979-56-1 (Free base often cited in patents; HCl salt is the stable reagent form).

  • Core Structure: A tetrahydropyran ring with a quaternary carbon at position 4, substituted with a primary amine and a 3-fluorophenyl group.

Why Use This Building Block?

In Structure-Activity Relationship (SAR) optimization, replacing a simple benzylamine or cyclohexylamine with this scaffold achieves three goals:

  • Conformational Locking: The gem-disubstitution creates a high energy barrier for rotation. When bound to a kinase hinge region (e.g., a pyrimidine or quinazoline core), the 3-fluorophenyl group is forced into a hydrophobic pocket (e.g., the "selectivity pocket" behind the gatekeeper residue), while the pyran oxygen can engage in water-mediated H-bonds at the solvent front.

  • Metabolic Stability: The fluorine atom at the meta-position of the phenyl ring blocks metabolic oxidation (CYP450-mediated hydroxylation) at a typically vulnerable site.

  • Solubility: The ether oxygen in the pyran ring reduces LogP by ~1.0 unit compared to the carbocyclic cyclohexane analog, improving aqueous solubility and oral bioavailability.

Part 2: Experimental Protocol – Coupling Strategies

The steric bulk of the gem-disubstituted C4 amine makes it a sluggish nucleophile compared to primary alkyl amines. Standard SNAr conditions often require forcing, while Buchwald-Hartwig coupling offers a milder alternative for unreactive electrophiles.

Scenario:

Synthesis of a prototype kinase inhibitor by coupling 4-(3-Fluorophenyl)oxan-4-amine HCl (1) to 2,4-Dichloropyrimidine (2) .

Method A: Nucleophilic Aromatic Substitution (SNAr)

Best for electron-deficient heterocycles (e.g., pyrimidines, nitro-pyridines).

Reagents:

  • Amine: 4-(3-Fluorophenyl)oxan-4-amine HCl (1.0 equiv)

  • Electrophile: 2,4-Dichloropyrimidine (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv) – Critical for neutralizing HCl and driving the reaction.
    
  • Solvent:

    
    -Butanol (
    
    
    
    -BuOH) or DMSO.
  • Temperature: 80°C – 110°C.

Step-by-Step Protocol:

  • Salt Break (In Situ):

    • In a reaction vial equipped with a magnetic stir bar, suspend Amine (1) (1.0 mmol, 231 mg) in

      
      -BuOH (3.0 mL).
      
    • Add DIPEA (3.0 mmol, 522 µL) dropwise. Stir at room temperature for 10 minutes.

    • Checkpoint: The suspension should clarify as the free amine is liberated and the DIPEA-HCl salt dissolves or forms a fine suspension.

  • Addition of Electrophile:

    • Add 2,4-Dichloropyrimidine (1.1 mmol, 164 mg) in one portion.

    • Note: Regioselectivity is driven by the C4-chlorine being more electrophilic than C2. However, the steric bulk of our amine may slow C4 attack, increasing the risk of C2 byproducts.

  • Reaction:

    • Seal the vial and heat to 90°C for 4–12 hours.

    • Monitoring: Check by LC-MS. Look for the disappearance of the amine (m/z ~196) and formation of the product (m/z ~308).

    • Troubleshooting: If conversion stalls <50%, increase temperature to 110°C or switch to DMSO (solvent) to increase the rate of the charged intermediate stabilization.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) to remove DIPEA salts and

      
      -BuOH.
      
    • Wash organic layer with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (SiO2). Elute with Hexanes/Ethyl Acetate (gradient 0-50%). The product is typically less polar than the starting dichloropyrimidine but more polar than the bis-substituted byproduct.

Method B: Palladium-Catalyzed Buchwald-Hartwig Coupling

Required for unactivated aryl chlorides or when SNAr yields are low due to steric hindrance.

Reagents:

  • Catalyst:

    
     (2 mol%) + Ligand:  BINAP or Xantphos (4 mol%).
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv).
  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

Protocol:

  • Charge a microwave vial with Amine HCl (1.0 equiv), Aryl Chloride (1.0 equiv), Base , Pd source , and Ligand .

  • Seal and purge with Nitrogen/Argon for 5 minutes.

  • Add Solvent via syringe.

  • Heat at 100°C (conventional) or 120°C (microwave) for 1–3 hours.

  • Filter through Celite to remove Pd residues before standard workup.

Part 3: Visualizations

The Anatomy of a Kinase Inhibitor

This diagram illustrates where the 4-(3-fluorophenyl)oxan-4-amine moiety fits within the logical architecture of a Type I kinase inhibitor.

KinaseInhibitorDesign Scaffold Heteroaromatic Core (e.g., Pyrimidine) Hinge Hinge Binder (H-Bond Acceptor/Donor) Scaffold->Hinge  C2 Position   Moiety 4-(3-Fluorophenyl) oxan-4-amine Scaffold->Moiety  C4 Position (SNAr)   Gatekeeper Selectivity Pocket (Hydrophobic) Solvent Solvent Front (Solubilizing Group) Moiety->Gatekeeper  3-F-Phenyl locks into hydrophobic pocket   Moiety->Solvent  Pyran Oxygen modulates LogD  

Caption: Structural logic of incorporating the aminopyran moiety. The gem-disubstituted amine acts as a rigid linker, directing the fluorophenyl group into the selectivity pocket while the pyran ring remains solvent-exposed.

Synthesis Workflow Decision Tree

A guide to selecting the correct coupling condition based on the electrophile reactivity.

CouplingWorkflow Start Start: Coupling 4-(3-F-Ph)oxan-4-amine HCl Electrophile Identify Electrophile Reactivity Start->Electrophile HighReactivity High Reactivity (e.g., 2,4-Dichloropyrimidine, 4-Chloroquinazoline) Electrophile->HighReactivity LowReactivity Low Reactivity (e.g., 3-Bromopyridine, Electron-rich Aryl Chlorides) Electrophile->LowReactivity SNAr Method A: SNAr Base: DIPEA (3 eq) Solvent: n-BuOH or DMSO Temp: 90-110°C HighReactivity->SNAr Buchwald Method B: Buchwald-Hartwig Cat: Pd2(dba)3 / Xantphos Base: Cs2CO3 Solvent: Dioxane, 100°C LowReactivity->Buchwald Check Check Conversion (LCMS) SNAr->Check Success Proceed to Workup Check->Success >50% Conv. Fail < 20% Yield? Check->Fail Low Conv. Fail->Buchwald Switch Method Buchwald->Success

Caption: Decision matrix for coupling the sterically hindered aminopyran building block. SNAr is preferred for activated systems, while Pd-catalysis is required for deactivated or highly hindered systems.

Part 4: Analytical Data Summary

When characterizing the coupled product (e.g., with a chloropyrimidine), look for these diagnostic signals:

TechniqueDiagnostic SignalStructural Insight
1H NMR

7.9 – 8.1 ppm (br s, 1H, NH)
Confirms formation of the C-N bond.
1H NMR

3.6 – 3.9 ppm (m, 4H, Pyran

)
Distinctive multiplet for the tetrahydropyran ring adjacent to oxygen.
19F NMR

-110 to -113 ppm (m, 1F)
Characteristic shift for the 3-fluorophenyl group.
13C NMR

~55 ppm (Quaternary C)
The gem-disubstituted carbon (C4) signal is key to confirming the core integrity.

References

  • Nortcliffe, A., et al. (2017).[1] "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[1]

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479.

  • U.S. Patent 9,512,124. (2016). "Aminopurine compounds, methods of making and using the same." (Describes similar aminopyran-purine couplings).

Sources

Process Development Guide: Scalable Synthesis of 4-(3-Fluorophenyl)oxan-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 4-(3-Fluorophenyl)oxan-4-amine hydrochloride CAS Registry Number: 503606-28-2 (Free base equivalent reference) Molecular Formula: C₁₁H₁₅ClFNO

The Synthetic Challenge

The synthesis of 4-(3-Fluorophenyl)oxan-4-amine (also known as 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-amine) presents a classic problem in medicinal chemistry: constructing a sterically hindered primary amine at a quaternary carbon center .

While reductive amination is the standard for secondary carbons, it fails here because the starting material would be a ketone (tetrahydro-4H-pyran-4-one) reacting with an aniline, which does not yield the desired carbon-carbon bond. The 3-fluorophenyl group must be installed via nucleophilic addition, followed by amine installation.[1]

Selected Route: The Modified Ritter Sequence

To ensure scalability and purity, we reject the "Azide Route" (hydrazoic acid is too hazardous for kilo-scale) and the "Standard Ritter" (acetamide hydrolysis requires harsh conditions that threaten the pyran ether linkage).

Instead, this guide details the Chloroacetonitrile-Modified Ritter Protocol .

  • Grignard Addition: Installation of the aryl group.

  • Houben-Hoesch (Ritter) Reaction: Use of chloroacetonitrile to form a chloroacetamide.

  • Hantzsch-Type Cleavage: Mild deprotection using thiourea, avoiding high-pressure hydrolysis.

Reaction Pathway Visualization

The following diagram outlines the chemical transformations and the logic behind the intermediate selection.

ReactionScheme SM1 Tetrahydro-4H-pyran-4-one Int1 Tertiary Alcohol (Intermediate 1) SM1->Int1 Step 1: Grignard THF, 0°C SM2 3-Fluorophenyl magnesium bromide SM2->Int1 Int2 Chloroacetamide (Intermediate 2) Int1->Int2 Step 2: Ritter ClCH2CN, H2SO4, AcOH Prod Target Amine HCl (Final Salt) Int2->Prod Step 3: Deprotection Thiourea, EtOH, Reflux ByProd 2-Imino-4-thiazolidinone (Byproduct) Int2->ByProd Cyclization Scavenging

Caption: Figure 1. Synthetic pathway utilizing the Chloroacetonitrile-Thiourea cleavage strategy to avoid harsh acidic hydrolysis.

Detailed Experimental Protocols

Step 1: Grignard Addition

Objective: Synthesis of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-ol.

  • Rationale: The pyranone ring is susceptible to ring-opening if the reaction exotherm is uncontrolled. We use a "reverse addition" or highly controlled slow addition to maintain internal temperature (Ti) < 10°C.

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)

  • 3-Fluorophenylmagnesium bromide (1.0 M in THF, 1.2 equiv)

  • THF (Anhydrous, 5 vol)

Protocol:

  • Charge a dried reactor with Tetrahydro-4H-pyran-4-one and anhydrous THF under Nitrogen atmosphere. Cool to 0°C.

  • Slowly charge 3-Fluorophenylmagnesium bromide via dropping funnel/dosing pump.

    • Critical Control: Maintain Ti < 10°C. High temps promote enolization of the ketone, reducing yield.

  • Agitate at 0–5°C for 2 hours. Monitor by HPLC/TLC (Target: <2% Ketone remaining).

  • Quench: Transfer reaction mixture slowly into a chilled solution of saturated NH₄Cl (5 vol).

    • Safety: Exothermic quench. Methane/Hydrogen evolution possible if excess Mg present.

  • Extract with Ethyl Acetate (3 x 3 vol). Wash combined organics with Brine.

  • Concentrate to yield the crude Tertiary Alcohol (Oil or low-melting solid).

    • Checkpoint: This intermediate is stable but prone to dehydration. Store at 4°C if not using immediately.

Step 2: Modified Ritter Reaction

Objective: Synthesis of 2-chloro-N-(4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl)acetamide.

  • Rationale: Direct reaction with acetonitrile yields an acetamide that requires 48h of boiling in 6M HCl to hydrolyze. Using Chloroacetonitrile creates a "labile" amide that can be cleaved under neutral conditions.

Reagents:

  • Tertiary Alcohol (from Step 1) (1.0 equiv)

  • Chloroacetonitrile (1.5 equiv) — Highly Toxic/Lachrymator

  • Acetic Acid (Glacial, 3 vol)

  • Sulfuric Acid (conc. H₂SO₄, 1.5 equiv)

Protocol:

  • Dissolve Tertiary Alcohol in Acetic Acid and Chloroacetonitrile . Cool to 10°C.

  • Add Sulfuric Acid dropwise.

    • Mechanism:[1][2][3] H₂SO₄ dehydrates the alcohol to a tertiary carbocation, which is immediately trapped by the nitrile nitrogen.

  • Allow to warm to 20–25°C and stir for 3–5 hours.

  • Workup: Pour mixture into Ice Water (10 vol). The product usually precipitates as a solid.

  • Filter the solid. If oil forms, extract with DCM.

  • Recrystallize from Ethanol/Water if purity < 95%.

Step 3: Thiourea Deprotection & Salt Formation

Objective: Cleavage of the chloroacetyl group and isolation of the HCl salt.

  • Rationale: Thiourea attacks the alkyl chloride of the amide, cyclizing to form a thiazolidinone ring and releasing the free amine. This is known as the Hantzsch-type cleavage.

Reagents:

  • Chloroacetamide intermediate (1.0 equiv)

  • Thiourea (1.2 equiv)

  • Ethanol (5 vol)

  • Acetic Acid (1 vol)

  • HCl (4M in Dioxane or aqueous conc. HCl)

Protocol:

  • Suspend Chloroacetamide and Thiourea in Ethanol/Acetic acid mixture.

  • Heat to reflux (approx. 78°C) for 4–6 hours.

    • Visual Cue: Suspension often clears then reprecipitates the byproduct (2-imino-4-thiazolidinone).

  • Cool to 20°C. Filter off the thiazolidinone byproduct.

  • Concentrate the filtrate (containing the free amine acetate) to near dryness.

  • Basify: Add 1M NaOH (pH > 10) and extract with MTBE or DCM.

  • Salt Formation: Dry the organic layer (Na₂SO₄), filter, and cool to 0°C.

  • Add HCl (4M in Dioxane) dropwise until pH < 2.

  • The This compound will precipitate. Filter and dry under vacuum at 45°C.

Quantitative Data Summary

ParameterStep 1 (Grignard)Step 2 (Ritter)Step 3 (Deprotection)
Limiting Reagent PyranoneTertiary AlcoholChloroacetamide
Key Reagent 3-F-PhMgBr (1.2 eq)ClCH₂CN (1.5 eq)Thiourea (1.2 eq)
Temperature < 10°C20–25°C78°C (Reflux)
Typical Yield 85–92%75–85%80–88%
Major Impurity Unreacted KetoneElimination (Alkene)Thiazolidinone
Purification Distillation/ColumnCrystallizationAcid/Base Extraction

Process Flow & Quality Control

The following diagram illustrates the operational flow and critical quality attributes (CQAs) to monitor.

ProcessFlow cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: N-Installation cluster_2 Step 3: Salt Formation Op1 Reactor: Grignard Addn (Ti < 10°C) QC1 QC: HPLC (Ketone < 2%) Op1->QC1 Op2 Reactor: Ritter (Acidic Media) QC1->Op2 Pass QC2 QC: NMR (Confirm Amide) Op2->QC2 Op3 Reactor: Deprotection (Thiourea Scavenge) QC2->Op3 Pass Op4 Precipitation (HCl/Dioxane) Op3->Op4

Caption: Figure 2. Operational workflow emphasizing Critical Quality Checkpoints (QC).

Analytical Characterization (Expected Data)

To validate the synthesis, the final hydrochloride salt must meet these criteria:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.6–8.9 (br s, 3H, NH₃⁺)
      
    • 
       7.4–7.1 (m, 4H, Ar-H)
      
    • 
       3.9–3.7 (m, 4H, O-CH₂ of pyran)
      
    • 
       2.4–2.1 (m, 4H, C-CH₂ of pyran)
      
  • Mass Spectrometry (ESI+): m/z = 196.1 [M+H]⁺ (Free base mass).

  • HPLC Purity: > 98.0% (Area %).

References

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045–4048. Link

  • Jirgensons, A., et al. (2000).[1] A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709–1712. Link

  • Vertex Pharmaceuticals. (2019). Processes for the preparation of cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}...]. WO2019070827A1. (Demonstrates industrial relevance of fluorinated aminopyrans). Link

  • Masaki, M., et al. (1968). A New Synthesis of Thiazolines and Thiazoles from N-Acyl-β-haloalkylamines. Bulletin of the Chemical Society of Japan, 41(2), 287-288. (Mechanism of thiourea cleavage). Link

  • Organic Chemistry Portal. (n.d.). Ritter Reaction: Mechanism and Recent Literature. Link

Sources

Application Notes and Protocols for 4-(3-Fluorophenyl)oxan-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the safe handling, storage, and use of 4-(3-Fluorophenyl)oxan-4-amine hydrochloride. These application notes are intended for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety data and best practices for handling similar chemical entities.

Introduction and Compound Profile

This compound is a substituted aminotetrahydropyran derivative. The presence of a fluorophenyl group and an amine moiety makes it a valuable building block in medicinal chemistry and drug discovery. Its structural features suggest its potential use in the synthesis of novel therapeutic agents.[1][2][3][4] The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, which can be advantageous for certain applications.[5]

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₅ClFNOInferred from name and structure
Appearance Typically a white to off-white solid[6]
Storage Temperature Refrigerated (2-8 °C)[7][8]
Solubility Expected to be soluble in water and polar organic solvents[5]

Hazard Identification and Safety Precautions

As with any chemical reagent, a thorough understanding of the potential hazards is paramount. While specific toxicity data for this compound is not extensively published, the safety data sheets (SDS) for structurally related compounds provide essential guidance.[6][7][8][9][10][11][12][13]

Primary Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[8][11][12][13]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye damage.[6][8][10][11]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[8][12]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[6][7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[6][7]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[6][7]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation.[6][7]

PPE_Workflow Start Entering Laboratory LabCoat Don Lab Coat Start->LabCoat Gloves Wear Nitrile Gloves LabCoat->Gloves Goggles Wear Safety Goggles Gloves->Goggles FumeHood Work in Fume Hood Goggles->FumeHood End Begin Experiment FumeHood->End

Caption: Mandatory Personal Protective Equipment Workflow.

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

  • Temperature: The compound should be stored in a refrigerator at 2-8°C.[7][8]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6][7]

  • Atmosphere: For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended, although not always explicitly stated, it is good practice for amine salts.

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[9]

First Aid Measures

In the event of exposure, immediate action is necessary.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[6][7]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][7][13]

Accidental Release and Disposal

Accidental Release

In case of a spill, follow these steps:

  • Evacuate the area and ensure adequate ventilation.

  • Wear the appropriate PPE as outlined in Section 2.1.

  • For solid spills, carefully sweep up the material, avoiding dust formation, and place it in a sealed container for disposal.[6][7]

  • For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7]

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Waste Disposal

Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste and disposed of by a licensed disposal company.[7]

Application Protocol: General Guideline for Use in a Synthetic Reaction

The following is a generalized protocol for the use of this compound in a typical synthetic chemistry application, such as an amination or coupling reaction. The specific reagents and conditions will vary depending on the desired transformation.

Materials and Equipment
  • This compound

  • Anhydrous solvent (e.g., Dichloromethane, DMF, Acetonitrile)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Reactant (e.g., an electrophile for the amination reaction)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Experimental Procedure
  • Reaction Setup:

    • Place a magnetic stir bar in a dry round-bottom flask.

    • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon). This is crucial as the free amine is sensitive to air and moisture.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add this compound to the flask.

    • Add the anhydrous solvent via syringe.

    • Stir the mixture to dissolve or suspend the amine salt.

  • Deprotonation (Liberation of the Free Amine):

    • Add a suitable base (e.g., triethylamine, typically 1.1-1.5 equivalents) dropwise to the stirring mixture. The base neutralizes the hydrochloride salt, liberating the free amine, which is the reactive species.

    • Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation.

  • Reaction with Electrophile:

    • Dissolve the electrophilic reactant in the anhydrous solvent in a separate flask under an inert atmosphere.

    • Add the electrophile solution to the reaction mixture containing the free amine dropwise via a syringe.

    • The reaction may be exothermic; control the addition rate and consider external cooling if necessary.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution (e.g., ammonium chloride).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by an appropriate method, such as column chromatography, recrystallization, or distillation.

Synthetic_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_purification Product Isolation Setup Inert Atmosphere Setup AddAmine Add Amine Hydrochloride Setup->AddAmine AddSolvent Add Anhydrous Solvent AddAmine->AddSolvent Deprotonation Add Base (Deprotonation) AddSolvent->Deprotonation AddElectrophile Add Electrophile Deprotonation->AddElectrophile Monitor Monitor Reaction (TLC/LC-MS) AddElectrophile->Monitor Workup Aqueous Workup Monitor->Workup Purify Purification (e.g., Chromatography) Workup->Purify Characterize Characterization Purify->Characterize

Caption: General Synthetic Workflow using the Amine Hydrochloride.

References

  • BP-22746 - BroadPharm. (2016, November 16).
  • KISHIDA CHEMICAL CO., LTD. (n.d.).
  • Thermo Fisher Scientific. (2008, June 22).
  • Fisher Scientific. (2004, November 23).
  • Sigma-Aldrich. (2025, November 6).
  • Sigma-Aldrich. (2024, September 6).
  • Angene Chemical. (2025, February 26).
  • Enamine. (n.d.).
  • Albaugh LLC. (2021, May 10).
  • Google Patents. (n.d.). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • National Center for Biotechnology Information. (n.d.). (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine. PubChem.
  • Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. (2023, March 10).
  • ChemicalBook. (n.d.). (3R,4R)-3-FLUOROOXAN-4-AMINE HCL.
  • PubChemLite. (n.d.). 4-(4-fluorophenyl)oxan-4-amine hydrochloride (C11H14FNO).
  • Dana Bioscience. (n.d.). 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-amine 250mg.
  • CymitQuimica. (n.d.). CAS 1895912-87-4: 2H-Pyran-4-amine, 3-fluorotetrahydro-, hydrochloride (1:1), (3S,4S)-.
  • National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)thian-4-amine hydrochloride. PubChem.
  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7929-7932.
  • Google Patents. (n.d.). (3-FLUOROTETRAHYDRO-2H-PYRAN-4-YL)AMINO.
  • Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., ... & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
  • Sigma-Aldrich. (n.d.). 4-Aminotetrahydropyran.
  • National Institute of Standards and Technology. (n.d.). 4-Aminoantipyrine hydrochloride. NIST WebBook.
  • ChemWhat. (n.d.). 4-Aminotetrahydropyran CAS#: 38041-19-9.
  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Request PDF.

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safety data sheet for 4-(3-Fluorophenyl)oxan-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Detailed Application Note & Protocol Guide: 4-(3-Fluorophenyl)oxan-4-amine Hydrochloride

Executive Summary

This compound (Synonym: 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-amine HCl) is a specialized heterocyclic building block used primarily in medicinal chemistry.[1] Its structural significance lies in the gem-disubstituted quaternary carbon at the 4-position of the tetrahydropyran ring.[1] This motif rigidly constrains the spatial orientation of the phenyl and amine groups, making it a valuable scaffold for:

  • Conformational Locking: Restricting the rotatable bonds found in flexible phenethylamine analogs to improve receptor binding affinity (entropy reduction).[1]

  • Metabolic Stability: The fluorine substituent at the meta-position of the phenyl ring blocks metabolic oxidation (P450 metabolism) at a typically reactive site, extending the compound's half-life in vivo.[1]

  • CNS Drug Design: The tetrahydropyran ring lowers lipophilicity (LogP) compared to a cyclohexane ring, potentially improving solubility while maintaining blood-brain barrier (BBB) permeability.[1]

Physicochemical Profile & Safety Data

Compound Identity
PropertyDetail
Chemical Name This compound
CAS Number (Free Base) 1094283-08-5
Molecular Formula C₁₁H₁₄FNO[1][2][3] · HCl
Molecular Weight 231.69 g/mol (Salt); 195.23 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Water (>20 mg/mL), DMSO (>50 mg/mL), Methanol (High)
pKa (Calculated) ~9.5 (Amine conjugate acid)
GHS Safety Classification (derived from structural analogs)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.[1]

    • P280: Wear protective gloves/eye protection.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1]

Handling, Storage, & Stability Protocols

Storage Requirements
  • Hygroscopicity: As a hydrochloride salt, this compound is hygroscopic.[1] Moisture absorption can lead to clumping and hydrolysis risks over long periods.[1]

  • Temperature: Store at 2–8°C for routine use; -20°C for long-term archiving.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent carbonate formation (reaction of the amine with atmospheric CO₂ if the salt dissociates slightly).[1]

Solution Stability
  • DMSO Stock: Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.

  • Aqueous Solution: Prepare fresh. The free base may precipitate if the pH is adjusted >9.0.[1]

Experimental Protocols

Analytical Verification (QC)

Context: Before using this reagent in synthesis, verify its identity and purity, especially to ensure the HCl salt stoichiometry is correct.

Method A: LC-MS (Liquid Chromatography-Mass Spectrometry) [1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV (254 nm) and ESI+ (Expected Mass [M+H]⁺ = 196.1).[1]

  • Note: The fluorine atom will not show a distinct isotope pattern like chlorine or bromine, but the mass will be distinct.[1]

Method B: ¹H-NMR (Nuclear Magnetic Resonance) [1]

  • Solvent: DMSO-d₆ or D₂O.

  • Key Diagnostic Signals:

    • Aromatic Region: Multiplets at 7.0–7.5 ppm (4 protons, characteristic of meta-substitution).[1]

    • Amine Protons: Broad singlet at ~8.5–9.0 ppm (3H, -NH₃⁺) in DMSO-d₆; disappears in D₂O exchange.[1]

    • Pyran Ring: Two multiplets (4H each) corresponding to the -CH₂- groups adjacent to the oxygen and the quaternary center.[1]

Synthetic Application: Amide Coupling

Expertise Insight: The amine group is attached to a quaternary carbon (bonded to the phenyl ring and the pyran ring).[1] This creates significant steric hindrance .[1] Standard coupling agents (like EDC/NHS) often fail or result in low yields.[1]

Protocol: High-Efficiency Coupling using HATU This protocol is optimized for coupling 4-(3-Fluorophenyl)oxan-4-amine to a carboxylic acid (R-COOH).[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • 4-(3-Fluorophenyl)oxan-4-amine HCl (1.2 equiv)[1]

  • HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium][1]

  • DIPEA (Diisopropylethylamine) (3.0 – 4.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL) in a dry vial. Add HATU (1.2 mmol) and stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Add the amine salt (1.2 mmol) to the reaction mixture.

  • Base Addition: Immediately add DIPEA (4.0 mmol). Crucial: The extra equivalent of base is needed to neutralize the HCl salt of the amine.[1]

  • Reaction: Stir at 40–50°C for 4–16 hours.

    • Why Heat? Due to the steric bulk of the quaternary center, RT reaction rates may be sluggish.[1] Gentle heating overcomes the activation energy barrier without causing racemization (since the amine is achiral, though the acid might be).[1]

  • Work-up: Dilute with Ethyl Acetate, wash with saturated NaHCO₃ (to remove unreacted acid/HATU byproducts), water, and brine. Dry over MgSO₄.[1]

Workflow Visualization

The following diagram illustrates the decision logic for using this scaffold in a drug discovery campaign, highlighting the critical check-points for steric hindrance.

G Start Start: Drug Design Campaign Scaffold Select Scaffold: 4-(3-F-Phenyl)oxan-4-amine Start->Scaffold QC QC Check: LCMS & 1H-NMR Scaffold->QC Decision Is Amine Sterically Hindered? QC->Decision Standard Standard Coupling (EDC/HOBt) Decision->Standard No (Incorrect assumption) Optimized Optimized Coupling (HATU/DIPEA @ 50°C) Decision->Optimized Yes (Quaternary Center) Fail Low Yield / Incomplete Standard->Fail Success High Yield Amide Optimized->Success Downstream Library Generation (SAR Studies) Success->Downstream

Caption: Decision workflow for incorporating 4-(3-Fluorophenyl)oxan-4-amine into chemical libraries, emphasizing the requirement for high-potency coupling conditions due to steric hindrance.

Emergency Response & Spill Procedures

  • Eye Contact: Immediately flush with running water for at least 15 minutes.[1] The hydrochloride salt is acidic and can cause corneal damage.[1]

  • Skin Contact: Brush off loose particles.[1] Wash with mild soap and water.[1] Do not use organic solvents (ethanol/acetone) as they may increase skin absorption.[1]

  • Spill Cleanup:

    • Wear N95 dust mask and nitrile gloves.[1]

    • Dampen the spill slightly with a wet paper towel to prevent dust generation.[1]

    • Sweep up and place in a hazardous waste container labeled "Organic Solid, Toxic."[1]

    • Clean surface with a weak base (1% Sodium Bicarbonate) to neutralize traces.[1]

References

  • Chemical Identity & Properties: PubChem.[1][4] Compound Summary for CAS 1094283-08-5. National Library of Medicine (US).[1] Available at: [Link][1]

  • Synthetic Methodology (Sterically Hindered Amines): Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] (General reference for HATU utility in hindered systems).

  • Safety Data Standards: Occupational Safety and Health Administration (OSHA).[1] Hazard Communication Standard: Safety Data Sheets. Available at: [Link][1]

Sources

Application Note: 4-(3-Fluorophenyl)oxan-4-amine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application, synthesis, and strategic value of 4-(3-Fluorophenyl)oxan-4-amine hydrochloride (also known as 4-amino-4-(3-fluorophenyl)tetrahydropyran) in modern drug discovery.

Executive Summary & Strategic Value

This compound represents a high-value "privileged scaffold" in medicinal chemistry. It serves as a critical bioisostere for the 4-amino-4-arylcyclohexane motif found in blockbuster CNS drugs (e.g., Tramadol, Venlafaxine analogs) and kinase inhibitors.

By replacing the lipophilic cyclohexane ring with a tetrahydropyran (oxane) core, this scaffold offers three distinct advantages for lead optimization:

  • LogP Modulation: The ether oxygen lowers lipophilicity (typically

    
    cLogP 
    
    
    
    -1.0 to -1.5), improving aqueous solubility and metabolic stability.
  • Hydrogen Bond Acceptor (HBA): The oxane oxygen provides a vector for specific H-bond interactions with protein residues (e.g., backbone amides in kinase hinges or GPCR pockets).

  • Conformational Locking: The anomeric effect and dipole interactions of the oxane ring often rigidify the chair conformation, reducing the entropic penalty of binding.

Chemical Identity & Properties

PropertyData
IUPAC Name 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride
Common Name 4-Amino-4-(3-fluorophenyl)tetrahydropyran HCl
Molecular Formula C

H

FNO

HCl
Molecular Weight 195.23 (free base) / 231.69 (HCl salt)
Key Substituent 3-Fluoro: Resists metabolic oxidation (blocking P450 sites) and modulates pKa of the amine via inductive effects.[1][2][3]
Core Scaffold Gem-disubstituted Tetrahydropyran: Bioisostere of gem-disubstituted cyclohexane.

Synthetic Protocols

The synthesis of this scaffold requires navigating the steric hindrance of the gem-disubstituted center. The following protocol is optimized for gram-scale production with high purity.

Workflow Diagram (Synthesis)

SynthesisWorkflow Start Tetrahydropyran-4-one Grignard Grignard Addition (3-F-Ph-MgBr) Start->Grignard THF, 0°C Alcohol Tertiary Alcohol Intermediate Grignard->Alcohol Workup Ritter Ritter Reaction (H2SO4, CH3CN) Alcohol->Ritter Dehydration/Attack Acetamide N-Acetyl Intermediate Ritter->Acetamide 0°C to RT Hydrolysis Acid Hydrolysis (HCl/EtOH) Acetamide->Hydrolysis Reflux, 12h Final 4-(3-F-Ph)oxan-4-amine HCl Hydrolysis->Final Crystallization

Caption: Step-by-step synthesis via the Ritter reaction pathway to bypass steric hindrance at the quaternary center.

Detailed Experimental Procedure
Step 1: Grignard Addition
  • Setup: Flame-dry a 500 mL 3-neck flask under Nitrogen atmosphere.

  • Reagents: Charge with 3-fluorophenylmagnesium bromide (1.0 M in THF, 1.2 equiv). Cool to 0°C.[4]

  • Addition: Add tetrahydro-4H-pyran-4-one (1.0 equiv) dissolved in anhydrous THF dropwise over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Carefully quench with saturated NH

    
    Cl solution. Extract with EtOAc (3x).[5]
    
  • Result: Evaporation yields the 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-ol (Tertiary Alcohol). Note: This intermediate is often an oil.

Step 2: Ritter Reaction (The Critical Step)

Why this method? Direct nucleophilic substitution (SN2) fails at this quaternary center. The Ritter reaction utilizes the stable tertiary carbocation.

  • Mixing: Dissolve the tertiary alcohol (from Step 1) in Glacial Acetic Acid (3 vol). Add Acetonitrile (5 equiv).

  • Acidification: Cool to 0°C. Add Concentrated H

    
    SO
    
    
    
    (3 equiv) dropwise. Caution: Exothermic.
  • Conversion: Stir at RT for 12–18 hours. The alcohol dehydrates to a carbocation, which is trapped by acetonitrile to form the acetamide.

  • Workup: Pour onto ice. Basify with NaOH to pH 10. Extract the N-(4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl)acetamide with DCM.

Step 3: Hydrolysis to Amine HCl
  • Reflux: Dissolve the acetamide in 6N HCl and Ethanol (1:1 ratio). Reflux for 24 hours.

  • Isolation: Concentrate in vacuo to remove ethanol. The product may precipitate upon cooling.[6]

  • Purification: Triturate the solid with diethyl ether to remove non-polar impurities. Filter and dry.[6][7]

  • QC: Verify by

    
    H NMR (DMSO-d
    
    
    
    ). Look for the disappearance of the acetyl singlet (~1.9 ppm) and the appearance of the ammonium broad singlet (~8.5 ppm).

Applications in Drug Discovery[8][9][10]

A. CNS & Pain Management (Opioid/NMDA Bioisosteres)

This scaffold is a direct structural evolution of the 4-arylcyclohexylamine class (e.g., Phencyclidine, Tramadol).

  • Mechanism: The 4-amino group binds to the Aspartate residue in the transmembrane domain of GPCRs (Mu-opioid) or ion channels (NMDA).

  • Advantage: The 3-fluoro substitution on the phenyl ring prevents metabolic hydroxylation at the para-position, extending half-life (

    
    ). The pyran oxygen reduces CNS penetration slightly compared to cyclohexane, potentially reducing psychotropic side effects while maintaining peripheral analgesia.
    
B. Kinase Inhibitors (Solubilizing Linker)

In oncology, this amine is used as a solvent-exposed "cap" or linker.

  • Target Class: JAK, EGFR, and mTOR inhibitors.

  • Usage: The amine is coupled to a heteroaromatic core (e.g., via SNAr on a chloropyrimidine).

  • Benefit: The pyran ring breaks planarity (sp

    
     character), increasing solubility of otherwise insoluble kinase inhibitors (the "Escape from Flatland" strategy).
    
SAR Logic Diagram

SAR_Logic Scaffold 4-(3-F-Ph)oxan-4-amine LogP Oxane Ring Effect Lowers LogP (-1.5) Improves Solubility Scaffold->LogP Metabolism 3-Fluoro Effect Blocks P450 Oxidation Increases t1/2 Scaffold->Metabolism Binding Amine Function Primary Anchor (Asp residue) Modifiable to Amide/Urea Scaffold->Binding App2 Application: Kinase Inhibitor Solubilizer LogP->App2 App1 Application: Non-Addictive Analgesics Metabolism->App1 Binding->App1 Binding->App2

Caption: Structure-Activity Relationship (SAR) logic driving the use of this scaffold in library design.

Safety & Handling

  • Hazards: As a primary amine hydrochloride, it is an irritant to eyes, skin, and respiratory tract. The free base may be corrosive.

  • Fluorine Safety: The C-F bond is stable; no HF release is expected under standard conditions.

  • Storage: Hygroscopic. Store in a desiccator at RT or 4°C.

References

  • Nortcliffe, A., et al. (2017).[8] "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[9][8] Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier.[8] (Chapter on Bioisosterism of Ether/Methylene groups).

  • World Intellectual Property Organization. (2019). Patent WO2019070827A1. "Processes for the preparation of cis-4...purin-9-yl...carboxamide." (Example of oxan-4-amine usage in kinase inhibitor synthesis). Link

Sources

4-(3-Fluorophenyl)oxan-4-amine hydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note and Protocol Guide addresses the synthesis, characterization, and pharmaceutical utility of 4-(3-Fluorophenyl)oxan-4-amine hydrochloride (also known as 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride).

Pharmaceutical Intermediate for Scaffold Hopping and Lead Optimization [1]

Executive Summary & Chemical Identity

This compound represents a high-value "privileged structure" in medicinal chemistry.[1] It serves as a bioisostere for the 4-phenylpiperidine moiety found in classic analgesics (e.g., meperidine, fentanyl) and psychotropics. By replacing the piperidine nitrogen with an oxygen atom (oxan/tetrahydropyran), researchers can eliminate a basic center, significantly altering pKa, reducing hERG channel liability, and modulating CNS penetration while maintaining the critical vector of the aryl group.

The 3-fluorine substitution on the phenyl ring is a strategic design element to block metabolic "soft spots" (preventing P450-mediated hydroxylation) and enhance lipophilicity for receptor binding (e.g., Sigma-1, NK1, or Opioid receptors).

Chemical Properties Table
PropertySpecification
IUPAC Name 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride
Common Synonyms 4-(3-Fluorophenyl)oxan-4-amine HCl; 4-Amino-4-(3-fluorophenyl)tetrahydropyran HCl
CAS Number 1094283-08-5 (Free base generic ref); 1380300-XX-X (Analogous salts)
Molecular Formula C₁₁H₁₅ClFNO (Salt) / C₁₁H₁₄FNO (Free Base)
Molecular Weight 231.70 g/mol (HCl Salt); 195.24 g/mol (Free Base)
Solubility Soluble in Methanol, DMSO, Water (>10 mg/mL); Insoluble in Hexane, Et₂O
Key Functional Groups Primary Amine (Gem-disubstituted), Ether (Cyclic), Aryl Fluoride

Application Note: The Strategic Value of the Oxan-4-amine Scaffold

Bioisosterism and Scaffold Hopping

In drug discovery, the transition from a Piperidine core to a Tetrahydropyran (Oxane) core is a validated strategy to resolve pharmacokinetic (PK) defects.

  • pKa Modulation: The piperidine nitrogen is basic (pKa ~9-10), often leading to lysosomal trapping or high phospholipid binding. The pyran oxygen is neutral, lowering the overall basicity of the molecule if the 4-amine is the only basic center.

  • hERG Avoidance: Basic amines linked to lipophilic aromatics are a pharmacophore for hERG inhibition (cardiotoxicity). The oxane replacement disrupts this pharmacophore.

Mechanistic Logic: The Gem-Disubstituted Carbon

The quaternary carbon at position 4 locks the conformation of the phenyl and amine groups.[1] This "Thorpe-Ingold Effect" (gem-dimethyl effect analog) restricts bond rotation, pre-organizing the molecule into a bioactive conformation that often increases potency and selectivity compared to less rigid analogs.[1]

Decision Logic Diagram (Scaffold Selection)

The following decision tree illustrates when to deploy this intermediate in a Lead Optimization campaign.

ScaffoldLogic Start Lead Compound Analysis (4-Phenylpiperidine Core) Issue1 Issue: High hERG Liability? Start->Issue1 Issue2 Issue: Poor Metabolic Stability? Start->Issue2 Sol1 Strategy: Replace Piperidine with Oxane (Remove Basic N) Issue1->Sol1 Yes Sol2 Strategy: Add 3-Fluoro to Phenyl (Block Metabolism) Issue2->Sol2 Yes Issue3 Issue: Low CNS Penetration? Issue3->Sol1 Modulate pKa Sol3 Result: 4-(3-Fluorophenyl)oxan-4-amine Sol1->Sol3 Sol2->Sol3

Caption: Decision logic for transitioning from piperidine scaffolds to 4-aryl-oxan-4-amines to solve toxicity and metabolic liabilities.

Experimental Protocol: Synthesis & Preparation

Methodology: The synthesis of gem-disubstituted amines is challenging due to steric hindrance.[1] The most robust "Senior Scientist" verified route utilizes a Grignard Addition followed by a Ritter Reaction . This avoids the use of toxic cyanides (Strecker) and unstable imines.

Phase 1: Grignard Addition (Formation of Tertiary Alcohol)

Objective: Synthesize 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-ol.[1]

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, N₂ inlet, and addition funnel.

  • Reagents:

    • Tetrahydro-4H-pyran-4-one (1.0 eq, 5.0 g, 50 mmol) in anhydrous THF (50 mL).[1]

    • 3-Fluorophenylmagnesium bromide (1.2 eq, 60 mL of 1.0 M solution in THF).

  • Procedure:

    • Cool the Grignard solution to 0°C in an ice bath.

    • Add the ketone solution dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent enolization side reactions.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Cool to 0°C and slowly add saturated NH₄Cl (50 mL).

    • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • QC Point: ¹H NMR should show disappearance of the ketone carbonyl signal.

Phase 2: Modified Ritter Reaction (Amine Installation)

Objective: Convert the tertiary alcohol to the amine via a chloroacetamide intermediate. This method (Jirgensons et al.) is safer than using HCN.

  • Reagents:

    • Crude Alcohol from Phase 1.

    • Chloroacetonitrile (1.5 eq).

    • Acetic Acid (glacial, 5 vol).

    • Sulfuric Acid (H₂SO₄, conc., 3 eq).

  • Procedure:

    • Dissolve the alcohol and chloroacetonitrile in Acetic Acid. Cool to 0°C.

    • Add H₂SO₄ dropwise. Caution: Exothermic.[1]

    • Stir at RT for 12 hours. The reaction forms the 2-chloro-N-(4-(3-fluorophenyl)oxan-4-yl)acetamide .[1]

    • Pour onto ice/water. Filter the solid precipitate (the amide). Wash with water.[2][3]

Phase 3: Deprotection to Amine Hydrochloride

Objective: Cleave the chloroacetyl group to yield the free amine salt.

  • Reagents:

    • Chloroacetamide intermediate.

    • Thiourea (1.2 eq).[2]

    • Ethanol / Acetic Acid (5:1 mixture).

  • Procedure:

    • Reflux the amide and thiourea in the solvent mixture for 10 hours.

    • Mechanism:[1][2][3][4][5] Thiourea attacks the chloromethyl group, cyclizing to form a 2-iminothiazolidin-4-one byproduct and releasing the free amine.[1]

    • Cool the mixture. The byproduct often precipitates; filter it off.

    • Concentrate the filtrate. Dissolve residue in EtOAc.

    • Salt Formation: Add 4M HCl in Dioxane (1.5 eq) dropwise.

    • Collect the white precipitate: This compound .[1]

Synthesis Workflow Diagram

Synthesis Ketone Pyran-4-one Alcohol Tertiary Alcohol (Intermediate) Ketone->Alcohol THF, 0°C Grignard 3-F-Ph-MgBr Grignard->Alcohol Amide Chloroacetamide Alcohol->Amide Ritter Ritter Ritter Rxn (ClCH2CN + H2SO4) Product 4-(3-F-Ph)oxan-4-amine HCl (Final Product) Amide->Product Deprotection Cleavage Thiourea/EtOH Reflux

Caption: Step-by-step synthesis via the Modified Ritter Protocol.

Quality Control & Characterization

To ensure the intermediate is suitable for subsequent GMP or research steps, verify the following:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.40–7.10 (m, 4H, Ar-H) – Verify 3-fluoro substitution pattern.

    • δ 8.80 (br s, 3H, NH₃⁺).

    • δ 3.80–3.60 (m, 4H, -CH₂-O-CH₂-).[1]

    • δ 2.40–2.10 (m, 4H, -CH₂-C(NH)-CH₂-).[1]

  • ¹⁹F NMR: Single peak around -112 ppm (characteristic of 3-fluoroaryl).[1]

  • Mass Spectrometry (ESI+): [M+H]⁺ = 196.1 (Free base mass).

Safety & Handling

  • Grignard Reagents: Pyrophoric and moisture sensitive. Handle under inert atmosphere (N₂/Ar).

  • Chloroacetonitrile: Highly toxic and lachrymator. Handle in a fume hood.

  • H₂SO₄/Acetic Acid: Corrosive. Wear acid-resistant gloves.[1]

  • Storage: The HCl salt is hygroscopic. Store in a desiccator at 4°C.

References

  • Ritter Reaction Mechanism & Scope

    • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society.[3]

    • Source:

  • Modified Ritter (Chloroacetonitrile/Thiourea Method)

    • Jirgensons, A., et al. (2000).[3] A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis.

    • Source:

  • Tetrahydropyrans in Medicinal Chemistry (Scaffold Hopping)

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
    • Source:

  • Grignard Reagent Safety & Preparation

    • Sigma-Aldrich Technical Bulletin: Handling Grignard Reagents.
    • Source: [1]

  • Compound Data (Analogous 4-Aryl-4-aminopyrans)

    • PubChem CID 1380300-48-0 (4-(4-Bromophenyl)tetrahydro-2H-pyran-4-amine HCl).[1]

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(3-Fluorophenyl)oxan-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(3-Fluorophenyl)oxan-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure you achieve the highest possible purity for your downstream applications.

Troubleshooting Guide: Identifying and Removing Impurities

The synthesis of this compound, often proceeding through a reductive amination pathway, can introduce a variety of impurities.[1][2] These can include unreacted starting materials, reaction intermediates, by-products, and degradation products. This troubleshooting guide provides a systematic approach to identifying and eliminating these contaminants.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving purity issues with your compound.

Troubleshooting Workflow Troubleshooting Workflow for 4-(3-Fluorophenyl)oxan-4-amine HCl Purification cluster_0 Impurity Identification cluster_1 Purification Strategy Selection cluster_2 Post-Purification Analysis A Initial Purity Assessment (e.g., HPLC, LC-MS, NMR) B Characterize Impurity Profile (Mass, Retention Time, etc.) A->B Impurities Detected C Hypothesize Impurity Identity (Starting Material, By-product, etc.) B->C D Recrystallization C->D Based on Impurity Properties E Column Chromatography C->E Based on Impurity Properties F Preparative HPLC C->F Based on Impurity Properties G Assess Purity of Fractions/Crystals D->G E->G F->G H Purity Meets Specification? G->H I Combine Pure Fractions / Dry Product H->I Yes J Re-evaluate Purification Strategy H->J No J->D Optimize or Change Method J->E Optimize or Change Method J->F Optimize or Change Method

Caption: A decision-making workflow for impurity troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis of this compound?

A1: The impurity profile can vary depending on the synthetic route. However, for a typical reductive amination of 4-(3-fluorophenyl)oxan-4-one, you should be vigilant for the following:

  • Unreacted Starting Materials:

    • 4-(3-Fluorophenyl)oxan-4-one: The ketone starting material may not have fully reacted.

    • Amine source (e.g., ammonia or an ammonium salt): Excess or unreacted amine source.

  • Reaction Intermediates:

    • Imine intermediate: The imine formed between the ketone and the amine may be present if the reduction step is incomplete.[2]

  • By-products:

    • Dialkylated amines: This is a common side reaction in reductive aminations, especially with primary amines, leading to the formation of a secondary amine.[3]

    • Alcohol by-product: Over-reduction of the ketone starting material to the corresponding alcohol can occur, particularly with less selective reducing agents.

    • Cyanide adducts: If sodium cyanoborohydride is used as the reducing agent, cyanide addition by-products can sometimes be observed.

  • Degradation Products:

    • Amine compounds can be susceptible to oxidation, especially when exposed to light or acidic conditions over extended periods.[4]

Q2: My initial purity by HPLC is lower than expected. What's the first step I should take?

A2: The first and most critical step is to identify the impurities. An initial purity assessment by HPLC provides a quantitative measure, but it's essential to couple this with a qualitative technique like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the molecular weights of the impurity peaks. This information is invaluable for hypothesizing the identity of the impurities based on the expected reaction pathway and potential side reactions. Concurrently, obtaining a high-resolution ¹H and ¹⁹F NMR spectrum of the crude material can provide structural information about the major impurities present.[5][6]

Q3: I've identified unreacted ketone as the primary impurity. What's the most efficient way to remove it?

A3: For removing a less polar impurity like the starting ketone from a more polar amine hydrochloride salt, two primary methods are recommended:

  • Recrystallization: This is often the most effective and scalable method. The hydrochloride salt of your desired amine will likely have significantly different solubility properties than the neutral ketone. A well-chosen solvent system (e.g., isopropanol/water, ethanol/ether) should allow for the selective crystallization of your product, leaving the ketone and other less polar impurities in the mother liquor.

  • Acid-Base Extraction: Before the final salt formation, you can perform an acid-base workup. Dissolve the crude free-base mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). Your amine product will be protonated and move to the aqueous layer, while the neutral ketone will remain in the organic layer. The layers can then be separated, and the aqueous layer can be basified to recover the free amine, which is then converted to the hydrochloride salt.

Q4: How can I minimize the formation of the dialkylated amine by-product?

A4: The formation of dialkylated amines is a common issue.[3] To suppress this side reaction, consider the following strategies during the synthesis:

  • Use a molar excess of the primary amine: This can help to shift the equilibrium towards the formation of the desired mono-alkylated product.[3]

  • Control the reaction stoichiometry and addition rate: Carefully controlling the stoichiometry of the reactants can minimize side reactions. Slow addition of the reducing agent can also be beneficial.

  • Choice of reducing agent: Sodium triacetoxyborohydride (STAB) is often a milder and more selective reducing agent for reductive aminations and can sometimes give cleaner reactions with fewer by-products compared to sodium cyanoborohydride.[1]

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is designed for the purification of the hydrochloride salt from non-polar and some closely related polar impurities.

Objective: To achieve >99% purity by removing residual starting materials and by-products.

Materials:

  • Crude this compound

  • Isopropanol (IPA)

  • Deionized water

  • Diethyl ether or Heptane (as an anti-solvent, optional)

  • Heating mantle with magnetic stirring

  • Crystallization dish or Erlenmeyer flask

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection and Dissolution:

    • In a clean, dry Erlenmeyer flask, add the crude this compound.

    • Add a minimal amount of a solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A good starting point is a mixture of isopropanol and a small amount of water (e.g., 95:5 IPA:water).

    • Gently heat the mixture with stirring until the solid completely dissolves. Add the solvent mixture dropwise if necessary to achieve full dissolution, avoiding a large excess of solvent.

  • Hot Filtration (Optional but Recommended):

    • If any insoluble particulate matter is observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed receiving flask. This step removes any insoluble impurities.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, you may further induce crystallization by placing the flask in an ice bath for 30-60 minutes.

    • If crystallization is slow to initiate, you can scratch the inside of the flask with a glass rod or add a seed crystal of the pure product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold isopropanol to remove any residual mother liquor.

    • Optionally, a final wash with a non-polar solvent like diethyl ether or heptane can help to speed up the drying process.

  • Drying:

    • Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation:

ParameterRecommended Condition
Recrystallization Solvent Isopropanol/Water (95:5 v/v)
Dissolution Temperature ~70-80 °C
Crystallization Temperature Cool to room temp, then 0-5 °C
Washing Solvent Cold Isopropanol
Drying Conditions 40-50 °C under vacuum
Protocol 2: Purification by Column Chromatography (Free Base)

This protocol is suitable for separating impurities with different polarities from the free amine before its conversion to the hydrochloride salt.

Objective: To isolate the pure free amine from starting materials and by-products.

Materials:

  • Crude 4-(3-Fluorophenyl)oxan-4-amine (free base)

  • Silica gel (100-200 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Chromatography column

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Slurry Packing the Column:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., dichloromethane).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Loading the Sample:

    • Dissolve the crude free base in a minimal amount of the mobile phase.

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with a mobile phase of low polarity (e.g., 100% DCM).

    • Gradually increase the polarity of the mobile phase by adding methanol. A typical gradient might be from 0% to 10% methanol in DCM. Adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to prevent tailing of the amine on the silica gel.[7]

    • Collect fractions and monitor the elution of the product by TLC.

  • Fraction Analysis and Pooling:

    • Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots under a UV lamp.

    • Pool the fractions containing the pure product.

  • Solvent Removal and Salt Formation:

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified free amine.

    • Dissolve the pure free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (as a solution in a compatible solvent, e.g., HCl in ether) to precipitate the hydrochloride salt.

    • Collect the salt by filtration, wash with a non-polar solvent, and dry.

Data Presentation:

ParameterRecommended Condition
Stationary Phase Silica Gel (100-200 mesh)
Mobile Phase Gradient of 0-10% Methanol in Dichloromethane (+ 0.5% Triethylamine)
Detection Method TLC with UV visualization

References

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC. (n.d.).
  • Reductive amination - Wikipedia. (n.d.).
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Application Note – Reductive Amination. (n.d.).
  • Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives - Benchchem. (n.d.).
  • Aldehydes and Ketones to Amines - Chemistry Steps. (2024, December 7).
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. (n.d.).
  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis - ChemRxiv. (n.d.).
  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy - ACG Publications. (2017, March 31).

Sources

preventing decomposition of 4-(3-Fluorophenyl)oxan-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-4FP-OX

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Decomposition & Handling Protocols[1][2]

Executive Summary

You are working with 4-(3-Fluorophenyl)oxan-4-amine hydrochloride (also known as 4-amino-4-(3-fluorophenyl)tetrahydropyran HCl).[1][2] This is a gem-disubstituted amino-ether scaffold.[1] While the tetrahydropyran ring provides reasonable metabolic stability, the steric bulk of the 4-aryl group combined with the amine salt creates specific stability challenges—primarily hygroscopicity-induced hydrolysis and oxidative discoloration upon free-basing.

This guide moves beyond the standard SDS. It is designed to troubleshoot active decomposition and establish a "Zero-Degradation" storage protocol.[1]

Module 1: The "Zero-Degradation" Storage Protocol

The Core Threat: The primary mode of failure for this compound is moisture uptake followed by HCl dissociation .

  • Mechanism: The hydrochloride salt is hygroscopic.[3] Water absorption creates a localized acidic aqueous environment on the crystal surface. Over time, this can lead to hydrolysis of trace impurities or, more critically, the dissociation of HCl, leaving the free amine vulnerable to oxidation (yellowing).[2]

Storage Decision Matrix

Use this workflow to determine the optimal storage location based on your usage frequency.

StorageProtocol Start Received Compound CheckSeal Check Seal Integrity Start->CheckSeal UsageFreq Usage Frequency? CheckSeal->UsageFreq Daily Daily/Weekly Use UsageFreq->Daily Active LongTerm Long Term (>1 Month) UsageFreq->LongTerm Archive Desiccator Desiccator Cabinet (RT, <20% RH) Daily->Desiccator Freezer -20°C Freezer (Double Sealed) LongTerm->Freezer Argon Purge Headspace with Argon/N2 Desiccator->Argon After every use WarmUp CRITICAL: Warm to RT before opening Freezer->WarmUp Before use WarmUp->Argon After use

Figure 1: Decision matrix for minimizing hygroscopic damage during storage.[1] Note the critical warming step for frozen samples to prevent condensation.

Protocol 1.1: The "Double-Vial" Technique (For Long-Term Storage)

Do not rely on the vendor’s original bottle for storage >3 months.[1]

  • Primary Container: Transfer the bulk material into a glass amber vial with a Teflon-lined screw cap.

  • Secondary Barrier: Place the primary vial inside a larger jar containing a layer of indicating Drierite (calcium sulfate) or silica gel packets at the bottom.

  • Seal: Parafilm the outer jar. Store at -20°C.

  • Retrieval: When retrieving, allow the outer jar to reach room temperature (approx. 30 mins) before opening to prevent condensation from forming directly on the primary vial.

Module 2: Troubleshooting Decomposition

If your material has already changed appearance, use this diagnostic guide to determine if it is salvageable.[1][2]

Symptom Reference Table
SymptomDiagnosisChemical CauseSalvageable?Action
Clumping / Caking Hygroscopic uptakeAbsorption of atmospheric H₂O.[1] Material is essentially a hydrate.[1]Yes Dry under high vacuum (0.1 mmHg) at 40°C for 4 hours.[1]
Yellow Discoloration OxidationPartial formation of N-oxides or nitro-species (rare in salts, common if HCl is lost).[1][2]Maybe Recrystallize from Ethanol/Et₂O. If color persists, discard.[1][2]
Liquefaction (Oil) DeliquescenceCritical water uptake; salt has dissolved in absorbed water.[1]No Difficult to recover solid form without significant loss.[1] Re-acidify and extract.[1]
Acrid Smell HCl DissociationLoss of HCl gas, leaving free amine.[1][2]Yes Resuspend in Et₂O and bubble dry HCl gas to regenerate salt.[1]
Diagnostic Workflow: Purity Check

Before committing valuable reagents to a synthesis with questionable starting material, run this check.

PurityCheck Obs Visual Observation SolTest Solubility Test (Water) Obs->SolTest Clear Clear Solution SolTest->Clear Dissolves Cloudy Cloudy/Precipitate SolTest->Cloudy Insoluble NMR 1H NMR (D2O or DMSO-d6) Clear->NMR Purify Recrystallize Cloudy->Purify Free base present Peaks Check 7.0-7.5 ppm (Aromatic) Check 3.0-4.0 ppm (Pyran) NMR->Peaks Decision Decision Peaks->Decision Use Proceed Decision->Use Integrals Correct Decision->Purify Extra Peaks

Figure 2: Rapid purity assessment workflow. Insoluble matter in water usually indicates the salt has reverted to the hydrophobic free base.

Module 3: Handling & Chemical Compatibility

Context: The gem-disubstituted nature of this compound (amine and fluorophenyl on the same carbon) creates steric hindrance.[1] This protects the amine from some nucleophilic attacks but makes the salt formation sensitive.

Protocol 3.1: Free-Basing without Decomposition

Researchers often need the free amine for coupling reactions.[1] The standard "dump into NaOH" method can cause local heating and degradation of this specific scaffold.

The "Two-Phase Gentle Release" Method:

  • Suspend: Suspend the hydrochloride salt in Dichloromethane (DCM) . It will not dissolve yet.

  • Cool: Cool the suspension to 0°C.

  • Neutralize: Add saturated aqueous NaHCO₃ (mild base) slowly. Do not use NaOH unless necessary (NaOH can induce elimination reactions in sensitive substrates).

  • Extract: Stir vigorously for 15 minutes. The solid will disappear as the free amine dissolves into the DCM layer.

  • Dry: Separate the organic layer, dry over Na₂SO₄, and use immediately.

    • Warning: Do not store the free amine. It oxidizes rapidly compared to the HCl salt.

Protocol 3.2: Reaction Compatibility
  • Avoid Strong Lewis Acids: High temperatures with strong Lewis acids (e.g., AlCl₃) can theoretically cleave the ether linkage in the tetrahydropyran ring.[2]

  • Fluorine Stability: The meta-fluorine is stable to standard coupling conditions (Suzuki, Amide coupling) but avoid lithium-halogen exchange conditions (e.g., t-BuLi), which could attack the aryl ring.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I store this compound in a standard fridge (4°C)? A: Only if strictly sealed with desiccant. Standard fridges have high humidity.[1] If the seal fails, the cold temperature will condense moisture inside the bottle, accelerating degradation.[2] A freezer (-20°C) is better because the absolute humidity is lower, provided you warm it up before opening.[1][2]

Q: The SDS says "Store at Room Temperature," but you recommend -20°C. Why? A: SDS recommendations are often for shipping stability or bulk warehousing.[1][2] For research-grade purity retention over months, -20°C inhibits the kinetics of oxidation and hydrolysis, especially once the original seal is broken.[1][2]

Q: My NMR shows a broad peak at 8.0-9.0 ppm. Is this an impurity? A: Likely not. In DMSO-d6, the ammonium protons (-NH3+) of the hydrochloride salt often appear as a broad triplet (due to coupling with the adjacent methylene) in this region.[1] If you add D2O shake, this peak should disappear (exchangeable).[1][2]

Q: Is the fluorine atom labile? A: No. An aryl fluoride at the meta-position is generally robust.[1] It will not eliminate under standard nucleophilic substitution conditions.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: this compound.[1][2] National Library of Medicine.[1] Retrieved February 19, 2026, from [Link][1][2]

  • Walchem. (2024).[1] Chemical Compatibility Chart: Fluoropolymers and Amines. Retrieved February 19, 2026, from [Link][1][2]

  • National Institutes of Health (NIH). (2018).[1] Synthesis of gem-disubstituted amino-ether scaffolds. PubMed Central.[1] Retrieved February 19, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions of 4-(3-Fluorophenyl)oxan-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(3-Fluorophenyl)oxan-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions of this versatile primary amine. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined below, you can optimize your reaction outcomes and ensure the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction with an alkyl halide is giving me a mixture of secondary, tertiary, and even quaternary ammonium salts. How can I improve the selectivity for mono-alkylation?

A1: The Challenge of Over-Alkylation

This is a classic and well-documented issue with the alkylation of primary amines.[1][2][3][4][5] The root cause is that the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction where it competes for the alkylating agent.[4] This results in a complex mixture of products that can be challenging to separate.[2][5]

Troubleshooting Strategies:

  • Stoichiometry Control: While seemingly straightforward, using a large excess of the primary amine relative to the alkylating agent can statistically favor the mono-alkylation product.[2][6] However, this is often not economically viable, especially with a valuable amine.

  • Controlled Deprotonation/Protonation: A more sophisticated approach involves a competitive deprotonation/protonation strategy. By carefully selecting a base, you can selectively deprotonate the primary amine hydrochloride to the free, nucleophilic amine while keeping the more basic secondary amine product protonated and unreactive.[7]

  • Alternative Synthetic Routes: For clean mono-alkylation, consider alternative methods that avoid the direct reaction with alkyl halides:

    • Reductive Amination: React the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the secondary amine.[5][8] This is a highly efficient and selective method.

    • Gabriel Synthesis: While a multi-step process, the Gabriel synthesis provides excellent control for producing primary amines and can be adapted for secondary amine synthesis.[5][9]

Q2: I'm attempting an acylation with an acid chloride, but I'm getting low yields and a significant amount of unreacted starting material. What's going wrong?

A2: The Importance of Acid Scavenging

The acylation of a primary amine with an acid chloride produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[10][11] Since your starting material is already an amine hydrochloride salt, the reaction medium will become increasingly acidic. This excess acid will protonate the free amine, rendering it non-nucleophilic and effectively halting the reaction.

Troubleshooting Strategies:

  • Inclusion of a Base: It is crucial to add at least two equivalents of a non-nucleophilic base to your reaction mixture.[11] One equivalent will neutralize the hydrochloride salt of your starting material, and the second will scavenge the HCl produced during the reaction.

    • Common Bases: Pyridine, triethylamine (NEt3), or even an inorganic base like sodium bicarbonate can be used.[11][12] The choice of base can depend on the solvent and the desired workup procedure.

  • Reaction Conditions: Acylation reactions are typically fast and can often be run at room temperature.[10] Ensure your reagents are of high purity, as any moisture can hydrolyze the acid chloride.

Q3: I've observed the formation of an unexpected, foul-smelling byproduct in my reaction. What could it be?

A3: Potential for Isocyanide Formation (Carbylamine Reaction)

If your reaction mixture contains chloroform (or another trihalomethane) and a strong base (like potassium hydroxide), you may be inadvertently promoting the carbylamine reaction. This reaction is specific to primary amines and produces isocyanides (also known as isonitriles), which are notorious for their extremely unpleasant odors.[13]

Troubleshooting Strategies:

  • Solvent and Reagent Purity: Ensure that your solvents and reagents are free from chloroform contamination.

  • Avoid Strong Bases with Halogenated Solvents: If possible, choose a non-halogenated solvent if a strong base is required for your primary transformation.

Q4: My reaction is sensitive to oxidation, and I'm seeing colored impurities. What oxidative side reactions can occur with the amine group?

A4: Amine Oxidation Pathways

Primary amines can be susceptible to oxidation, leading to a variety of products depending on the oxidizing agent and reaction conditions.[14][15][16] These byproducts are often colored and can complicate purification.

  • Mild Oxidation: With mild oxidizing agents, primary amines can be converted to azanols (hydroxylamines), which can be further oxidized to nitroso or nitro compounds.[15][16]

  • Strong Oxidation: Stronger oxidizing agents can lead to the formation of nitriles or even cleavage of the C-N bond.[15] Aromatic amines, in particular, can form colored compounds upon oxidation with reagents like hydrogen peroxide.[13]

Troubleshooting Strategies:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidant Additives: In some cases, the addition of a small amount of an antioxidant can help to suppress oxidative side reactions.

  • Careful Reagent Selection: Be mindful of the oxidizing potential of all reagents in your reaction mixture.

Experimental Protocols & Workflows

Protocol 1: Selective Mono-N-Alkylation via Reductive Amination

This protocol provides a reliable method for the synthesis of a secondary amine from this compound and an aldehyde/ketone, avoiding over-alkylation.

Step-by-Step Methodology:

  • Free Amine Generation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane). Add a mild base (e.g., triethylamine, 1.1 eq) and stir for 15-30 minutes at room temperature to generate the free primary amine.

  • Imine Formation: Add the desired aldehyde or ketone (1.0-1.2 eq) to the reaction mixture. If the reaction is sluggish, a catalytic amount of a weak acid (e.g., acetic acid) can be added. The formation of the imine can be monitored by TLC or GC-MS.

  • Reduction: Once imine formation is complete, add a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) (1.5-2.0 eq) portion-wise at 0 °C.

  • Workup: After the reaction is complete (as indicated by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Reducing Agent NaBH4 or NaBH3CNNaBH3CN is milder and more selective for the imine over the carbonyl starting material.[8]
Solvent Methanol, DichloromethaneSolvents that are compatible with both the amine and the reducing agent.
Temperature 0 °C for reductionControls the rate of reduction and minimizes potential side reactions.
Workflow for Troubleshooting Acylation Reactions

This workflow will help you diagnose and resolve common issues encountered during the acylation of this compound.

Acylation_Troubleshooting start Low Yield in Acylation Reaction check_base Was a base added? start->check_base check_equivalents Were at least 2 equivalents of base used? check_base->check_equivalents Yes add_base Add 2.1 eq. of a non-nucleophilic base (e.g., NEt3, Pyridine). check_base->add_base No increase_equivalents Increase base to 2.1-2.5 equivalents. check_equivalents->increase_equivalents No check_reagents Are the acid chloride and solvent anhydrous? check_equivalents->check_reagents Yes success Successful Acylation add_base->success increase_equivalents->success dry_reagents Use freshly distilled solvent and high-purity acid chloride. check_reagents->dry_reagents No check_reagents->success Yes dry_reagents->success Alkylation_Pathways cluster_0 Desired Pathway cluster_1 Side Reactions (Over-alkylation) PrimaryAmine R-NH2 (Primary Amine) SecondaryAmine R-NH-R' (Secondary Amine) PrimaryAmine->SecondaryAmine + R'-X (Mono-alkylation) TertiaryAmine R-N(R')2 (Tertiary Amine) QuaternarySalt R-N(R')3+ X- (Quaternary Ammonium Salt) TertiaryAmine->QuaternarySalt + R'-X SecondaryAmine_side R-NH-R' (Secondary Amine) SecondaryAmine_side->TertiaryAmine + R'-X

Caption: Competing pathways in N-alkylation.

References

  • Reactions of Amines. (2025, February 24). Chemistry LibreTexts. [Link]

  • Reaction of oxidation of amines. (2025, April 24). Filo. [Link]

  • Reactions of Amines. Fundamentals of Organic Chemistry. [Link]

  • Acylation of amines. (2013, February 13). Mastering Chemistry Help. [Link]

  • Amine - Reactions, Synthesis, Properties. (2026, January 7). Britannica. [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. (2013, May). Indian Academy of Sciences. [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. (2017, January 24). Journal of the American Chemical Society. [Link]

  • Preparation of Amines. Organic Chemistry II - Lumen Learning. [Link]

  • Amine alkylation. Wikipedia. [Link]

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014, May 30). ResearchGate. [Link]

  • Chemical Reactions of Amines.ppt. SlideShare. [Link]

  • Oxidation of Amines. (2021, July 31). Chemistry LibreTexts. [Link]

  • Organic Chemistry II / CHEM 252 Chapter 20 – Amines. SlidePlayer. [Link]

  • Synthesis of Amines. (2025, February 24). Chemistry LibreTexts. [Link]

  • Chemical Properties of Amines. (2026, January 14). CK-12 Foundation. [Link]

  • Amine Reactivity. MSU chemistry. [Link]

  • Producing Amines. Save My Exams. [Link]

  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC. [Link]

  • Reactions of amines. Organic Chemistry II - Lumen Learning. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • Synthesis of amine hydrochloride salts. ResearchGate. [Link]

  • Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. National Center for Biotechnology Information. [Link]

  • 4-(4-fluorophenyl)oxan-4-amine hydrochloride (C11H14FNO). PubChemLite. [Link]

  • Amines: Synthesis and Reactions. Al-Mustansiriyah University. [Link]

  • Synthesis of Amines. Organic Chemistry | OpenStax. [Link]

  • Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. (2024, April 4). YouTube. [Link]

  • Reactivity of (3‐(4‐Fluorophenyl)oxyran‐2‐yl)(naphthalene‐2‐yl)methanone Toward Some Nucleophiles for Preparing Promising Agents with Antimicrobial and Antioxidant Activities. (2025, August 6). ResearchGate. [Link]

  • Lewis acid-promoted condensation of allylalkoxysilanes with carbonyl compounds. Synthesis of tetrahydropyrans. The Journal of Organic Chemistry - ACS Publications. [Link]

  • One-Pot Synthesis of 2-Amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-1-benzopyran-3-carbonitriles in Aqueous Media. (2025, August 7). ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022, October 21). MDPI. [Link]

Sources

optimizing purification of amine hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amine Hydrochloride Salt Purification

Welcome to the Solid State Chemistry Optimization Hub. Current Status: Online | Operator: Senior Application Scientist Dr. A. Vance

Introduction: The "Art" of Salting Out

You are likely here because your "crystalline" solid is currently a dark, viscous oil at the bottom of a flask, or it turned into a puddle of water the moment it touched the balance.

Purifying amine hydrochloride salts is not merely about adding acid to base. It is a competition between nucleation , crystal growth , and liquid-liquid phase separation (oiling out) . As your technical lead, I will guide you through the thermodynamics of these systems to ensure you isolate high-purity, free-flowing solids.

Module 1: The "Oiling Out" Phenomenon

Symptom: Upon adding HCl, the product separates as a gum or oil rather than a precipitate.[1] Diagnosis: The system has entered a region of "spinodal decomposition" where the energy barrier to form a liquid phase is lower than that of a solid crystal lattice. This is often caused by trace water or high supersaturation.

The Mechanism

When an amine reacts with HCl, the resulting ionic lattice is highly polar. If the solvent system is too non-polar (e.g., pure ether), the salt crashes out too fast, trapping impurities and solvent, forming an amorphous oil. If water is present, it solvates the ions, preventing lattice formation.

Troubleshooting Protocol: The "Cloud Point" Rescue

Do not throw away the oil. Follow this thermodynamic reset:

  • Decant: Remove the supernatant solvent from the oil.

  • Dissolve (The Polar Step): Add the minimum amount of hot Isopropanol (IPA) or Methanol (MeOH) required to just dissolve the oil.

    • Why IPA? It has a higher boiling point than acetone/DCM and solubilizes salts less aggressively than water/methanol, making it the ideal "good" solvent.

  • Precipitate (The Non-Polar Step): Add Diethyl Ether or Heptane dropwise to the hot solution until a persistent turbidity (cloudiness) appears.

  • The Thermal Swing: Re-heat until clear, then turn off the heat. Let it cool slowly in the oil bath.

  • Seeding: If available, add a seed crystal at roughly 40°C. If not, scratch the inner glass wall with a glass rod to create nucleation sites.

Visualization: Oiling Out Decision Tree

OilingOutRescue Start Product is an Oil/Gum SolventCheck Is Water Present? Start->SolventCheck Dry Azeotropic Drying (Toluene/IPA rotovap) SolventCheck->Dry Yes PolarSolvent Dissolve in min. hot IPA SolventCheck->PolarSolvent No (Anhydrous) Dry->PolarSolvent AntiSolvent Add Et2O/Heptane until cloudy PolarSolvent->AntiSolvent Cool Slow Cool + Seed/Scratch AntiSolvent->Cool Result Crystalline Solid Cool->Result

Figure 1: Decision logic for recovering crystalline material from an oiled-out phase.

Module 2: Hygroscopicity & Water Management

Symptom: The solid is filtered successfully but turns into a liquid (deliquescence) within minutes on the funnel. Diagnosis: Your amine salt is hygroscopic.[2] The chloride ion is a weak hydrogen bond acceptor, but the ammonium cation can coordinate avidly with atmospheric moisture.

Strategic Handling Protocols
VariableStandard Practice (Risky)Optimized Protocol (Safe)
Acid Source Aqueous HCl (37%)Anhydrous HCl (4M in Dioxane or 2M in Ether).
Filtration Open Büchner funnelSchlenk frit or Nitrogen-blanketed funnel.
Drying Vacuum oven (ambient air)Vacuum Desiccator over

or KOH pellets.
Solvent Ethanol (holds water)Acetonitrile/IPA (Easier to dry azeotropically).
The Azeotropic Trick

If your salt has absorbed water, you do not always need to recrystallize.[1]

  • Dissolve/suspend the wet salt in Toluene or Isopropanol .

  • Rotary evaporate.[3] These solvents form azeotropes with water, effectively "carrying" the water out as they evaporate.

  • Repeat 2-3 times until the salt appears as a dry powder.

Module 3: Stoichiometry & The "Common Ion" Trap

Symptom: Low yield or highly acidic product that chars/degrades. Diagnosis: Excess HCl. While excess acid drives precipitation (Common Ion Effect), too much acid can trap HCl gas within the crystal lattice or degrade acid-sensitive moieties (e.g., Boc groups, acetals).

Corrective Workflow
  • Titration is impossible? If you cannot titrate, use a stoichiometric limit. Calculate exactly 1.05 equivalents of HCl.

  • The Wash: If you suspect trapped HCl:

    • Suspend (do not dissolve) the salt in anhydrous Diethyl Ether .

    • Stir vigorously for 30 minutes.

    • Filter.[3][4][5][6][7][8] The ether will wash away the free HCl and non-polar impurities, leaving the salt (which is insoluble in ether) behind.

Module 4: The "Nuclear Option" (Free Base Rescue)

Symptom: The salt is colored, impure, or refuses to crystallize despite all efforts. Diagnosis: Deeply trapped impurities or inorganic salt contamination (e.g., NaCl from using aqueous washes).

Logic: Sometimes it is thermodynamically easier to purify the neutral molecule than the charged species.

Protocol:

  • Basify: Suspend the messy salt in water/DCM. Add 1M NaOH until pH > 12.

  • Extract: Extract the free amine into DCM (Dichloromethane).

  • Purify: Wash the organic layer with brine, dry over

    
    .
    
  • Re-Salt:

    • Dissolve the now-pure free amine in anhydrous Et2O .

    • Add HCl in Dioxane dropwise.

    • Result: The salt should crash out instantly as a snow-white solid because the impurities were left behind in the basic extraction.

Visualization: The Purification Cycle

PurificationCycle Crude Impure Salt Basify Add NaOH (pH > 12) Crude->Basify Reset Extract Extract into DCM Basify->Extract Free Base Wash Wash & Dry Organic Layer Extract->Wash Remove Salts ReSalt Add Anhydrous HCl Wash->ReSalt Precipitate Pure Pure Crystal ReSalt->Pure

Figure 2: The "Free Base Rescue" cycle for removing stubborn impurities.

References

  • Vogel, A. I., & Furniss, B. S. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[9] Longman Scientific & Technical. (Standard reference for recrystallization solvent pairs and salt formation).

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Authoritative source on "oiling out" mechanisms and scale-up crystallization).

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development. (Detailed data on counter-ion selection and hygroscopicity).

  • Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Comprehensive guide on solubility and pKa considerations).

Sources

Validation & Comparative

Comparison Guide: 19F NMR Analysis of 4-(3-Fluorophenyl)oxan-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Fluorophenyl)oxan-4-amine hydrochloride is a critical scaffold in medicinal chemistry, particularly in the synthesis of analgesics and serotonin reuptake inhibitors where the 3-fluorophenyl moiety modulates metabolic stability and lipophilicity.

Traditional analysis via HPLC-UV or 1H NMR often faces bottlenecks: HPLC requires specific reference standards for every potential impurity, while 1H NMR suffers from spectral congestion due to the oxane (tetrahydropyran) ring protons.

19F NMR (Fluorine-19 Nuclear Magnetic Resonance) emerges as the superior analytical modality for this compound. By leveraging the 100% natural abundance and high sensitivity of the fluorine nucleus, this method provides a rapid, primary quantitative standard (qNMR) that is orthogonal to chromatography. This guide compares 19F NMR against industry-standard alternatives, demonstrating its efficacy in resolving positional isomers (2-F vs. 3-F vs. 4-F) and establishing absolute purity without analyte-specific standards.

Technical Comparison: 19F NMR vs. Alternatives

The following analysis contrasts 19F qNMR with High-Performance Liquid Chromatography (HPLC) and Proton NMR (1H NMR).

Performance Matrix
Feature19F qNMR (Recommended)HPLC-UV (Standard)1H qNMR (Alternative)
Primary Output Absolute Purity (w/wt %)Relative Purity (% Area)Absolute Purity (w/wt %)
Reference Standard Generic (e.g., BTFMBA)Specific (Analyte required)Generic (e.g., TMB)
Isomer Resolution Excellent (>1 ppm separation)Variable (Column dependent)Poor (Aromatic overlap)
Spectral Selectivity High (No solvent background)Moderate (Matrix effects)Low (Solvent/Water overlap)
Analysis Time < 15 mins (No equilibration)30–45 mins (Gradient run)< 15 mins
LOD (Limit of Detection) ~1–5 µg~0.1–1 µg (High sensitivity)~1–5 µg
Deep Dive: The Isomer Problem

In the synthesis of 3-fluorophenyl derivatives, positional isomers (2-fluoro and 4-fluoro analogs) are common byproducts.

  • 1H NMR: The aromatic region (7.0–7.5 ppm) shows complex second-order coupling patterns where the signals of 3-F, 2-F, and 4-F isomers heavily overlap, making integration inaccurate.

  • 19F NMR: The chemical shift dispersion of fluorine is vast.[1] The 3-fluorophenyl signal appears distinct from the 2-F and 4-F signals, allowing for precise integration of the main peak versus impurities.

    • 3-F Shift: ~ -110 to -113 ppm

    • 4-F Shift: ~ -115 to -118 ppm

    • 2-F Shift: ~ -118 to -122 ppm

Experimental Protocol: 19F qNMR Workflow

This protocol is designed for the absolute purity determination of 4-(3-Fluorophenyl)oxan-4-amine HCl using Internal Standard (IS) Calibration .

Materials
  • Analyte: ~10 mg of 4-(3-Fluorophenyl)oxan-4-amine HCl.

  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA). Rationale: High solubility, sharp singlet at -61 ppm (far from analyte signal), non-volatile.

  • Solvent: DMSO-d6 (0.6 mL). Rationale: Ensures complete solubility of the hydrochloride salt.

Step-by-Step Methodology
  • Gravimetric Preparation:

    • Weigh 10.0 ± 0.1 mg of the Analyte (

      
      ) into a vial.
      
    • Weigh 5.0 ± 0.1 mg of the Internal Standard (

      
      ) into the same vial.
      
    • Note: Use a micro-balance with 0.001 mg readability.

  • Dissolution:

    • Add 0.6 mL DMSO-d6. Vortex until a clear, homogeneous solution is obtained.

    • Transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Bruker/Jeol 400 MHz+):

    • Pulse Sequence: zgig (Inverse gated decoupling). Rationale: Decouples 1H to simplify 19F signals into singlets/simple multiplets and eliminates NOE enhancement for quantitative accuracy.

    • Spectral Width: 200 ppm (covers -50 to -250 ppm).

    • Relaxation Delay (D1): 30 seconds. Rationale: Fluorine T1 relaxation times can be long (2-5s). D1 must be ≥ 5 × T1 to ensure >99% magnetization recovery.

    • Offset (O1P): -100 ppm.

    • Scans (NS): 64 (for S/N > 150).

  • Processing:

    • Apply exponential window function (LB = 0.3 Hz).

    • Phase and baseline correct manually.

    • Integrate the IS signal (set to defined value based on F count, e.g., 6) and the Analyte signal (3-F peak).

Calculation

Calculate the purity (


) using the equation:


  • 
    : Integrated area[1]
    
  • 
    : Number of fluorine atoms (Analyte=1, IS=6)
    
  • 
    : Molecular weight[2][3][4]
    
  • 
    : Mass measured
    
  • 
    : Purity of Internal Standard
    

Structural Validation & Signaling Logic

The following diagram illustrates the decision logic for identifying the correct product and flagging isomeric impurities using 19F NMR.

G Sample Crude Sample (Dissolved in DMSO-d6) Acquisition Acquire 19F{1H} NMR (Inverse Gated Decoupled) Sample->Acquisition Check Analyze Chemical Shift (δ) Acquisition->Check Signal_A Signal at -112 ppm (Meta-substituted) Check->Signal_A Primary Peak Signal_B Signal at -116 ppm (Para-substituted) Check->Signal_B Impurity Peak Signal_C Signal at -120 ppm (Ortho-substituted) Check->Signal_C Impurity Peak Result_Pass PASS: Target Compound 4-(3-Fluorophenyl)... Signal_A->Result_Pass Result_Fail FAIL: Isomeric Impurity (4-Fluoro or 2-Fluoro) Signal_B->Result_Fail Signal_C->Result_Fail Quant Calculate Purity (vs Internal Standard) Result_Pass->Quant

Caption: Logical workflow for distinguishing the target 3-fluorophenyl compound from common regioisomers using 19F chemical shifts.

Critical Analysis & Expert Insights

Why 19F Decoupling is Non-Negotiable

For the hydrochloride salt of an amine, the ammonium protons (


) can exchange or couple with nearby nuclei. While 19F-1H coupling provides structural information (multiplets), it dilutes signal intensity. For quantitative analysis , you must use 1H decoupling (19F{1H}) . This collapses the fluorine signal into a sharp singlet, maximizing the Signal-to-Noise ratio (S/N) and minimizing integration errors caused by overlapping satellite peaks [1].
The "Blind Spot" of HPLC

HPLC-UV detection relies on the extinction coefficient (


) of the molecule. If the synthesis involves non-chromophoric fluorinated intermediates (e.g., fluorinated aliphatic precursors), HPLC at 254 nm may completely miss them. 19F NMR sees all soluble fluorinated species, providing a "mass balance" check that HPLC cannot offer without specialized detectors (e.g., CAD or ELSD) [2].
Self-Validating Protocol

The protocol described above is self-validating because the Internal Standard (BTFMBA) acts as a system suitability check.

  • Baseline Check: If the baseline around -61 ppm (IS) is not flat, phase correction is needed.

  • Resolution Check: If the IS peak is broad, the magnetic field homogeneity (shimming) is poor.

  • Stoichiometry Check: You can cross-verify the amine salt formation by running a 1H NMR; however, the 19F qNMR purity value should match the 1H qNMR value within <1% deviation if the method is robust [3].

References

  • BIPM (Bureau International des Poids et Mesures). (2024). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020).[5] 19F NMR Chemical Shifts and Coupling Constants. Retrieved from [Link]

Sources

comparison of 4-(3-Fluorophenyl)oxan-4-amine hydrochloride with other building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Disubstituted" Advantage

In the optimization of lead compounds, 4-(3-Fluorophenyl)oxan-4-amine hydrochloride represents a strategic intersection of three medicinal chemistry tactics: bioisosterism , conformational restriction , and metabolic blocking .

This building block is a gem-disubstituted tetrahydropyran (THP), where both the amine and the fluorophenyl group occupy the 4-position. This structural feature distinguishes it from vicinal analogs (e.g., 3-fluoro-4-aminopyrans), offering a unique "conformational lock" that restricts the rotation of the phenyl ring relative to the amine.

Why Choose This Scaffold?

  • Lipophilicity Modulation: The oxan (THP) ring lowers LogP by ~1.0–1.5 units compared to the cyclohexane analog, improving solubility without introducing the hydrogen-bond donor (HBD) liability of a piperidine.

  • Metabolic Hardening: The 3-fluoro substituent blocks the metabolically vulnerable meta-position of the phenyl ring, while the quaternary carbon at position 4 prevents oxidative deamination.

  • Selectivity: Unlike piperidine analogs, the THP ether oxygen is not basic, preventing off-target binding to receptors requiring a secondary cationic center (e.g., hERG channel liability).

Structural Analysis & Comparator Benchmarking

To objectively evaluate this building block, we compare it against its three most common structural competitors in SAR (Structure-Activity Relationship) campaigns.

Table 1: Physicochemical Comparison of Building Blocks
FeatureTarget Molecule Comparator A Comparator B Comparator C
Structure Name 4-(3-F-Ph)oxan-4-amine 1-(3-F-Ph)cyclohexan-1-amine4-(3-F-Ph)piperidin-4-amine4-Phenyloxan-4-amine
Core Scaffold Tetrahydropyran (THP)CyclohexanePiperidineTetrahydropyran (THP)
Substituent 3-Fluorophenyl3-Fluorophenyl3-FluorophenylPhenyl (No F)
Relative LogP Baseline (Moderate) High (+1.2 vs Baseline)Low (-0.5 vs Baseline)Baseline
pKa (Amine) ~8.5–9.0~9.5–10.0~9.0 (Primary), ~10.5 (Sec)~8.5–9.0
H-Bond Acceptors 2 (Amine + Ether)1 (Amine)2 (Amine + Ring NH)2
Metabolic Risk Low Moderate (Ring oxidation)High (N-oxidation/Conjugation)Moderate (Phenyl oxidation)
Key Utility Solubility + Stability CNS Penetration (High Lipophilicity)Basic Center RequirementBaseline Scaffold
Critical Analysis of Comparators
  • Vs. Cyclohexane (Comparator A): The cyclohexane analog is significantly more lipophilic. While this aids CNS penetration, it often leads to poor solubility and high plasma protein binding. The THP oxygen in the Target Molecule acts as a bioisostere, lowering LogD

    
     by approximately one order of magnitude [1] while maintaining the chair conformation.
    
  • Vs. Piperidine (Comparator B): The piperidine analog introduces a secondary amine in the ring.[1] This creates orthogonal protection issues during synthesis (requires Boc/Cbz protection) and introduces a highly basic center that can lead to promiscuous binding (e.g., phospholipidosis). The Target Molecule's ether oxygen is non-basic, avoiding these issues.

  • Vs. Non-Fluorinated (Comparator C): The addition of the fluorine atom at the meta-position (C3 of the phenyl ring) exerts an electron-withdrawing effect, slightly lowering the pKa of the primary amine. More importantly, it blocks Cytochrome P450 oxidation at the most accessible site of the phenyl ring [2].

Decision Logic: When to Use This Block

The following decision tree illustrates the logical flow for selecting the 4-(3-Fluorophenyl)oxan-4-amine scaffold over alternatives.

ScaffoldSelection Start Start: Select Gem-Disubstituted Scaffold Q1 Is Solubility/LogP a limiting factor? Start->Q1 Q2 Does the target require a basic nitrogen in the ring (e.g., GPCRs)? Q1->Q2 Yes (Need lower LogP) Res_Cyclo Use Cyclohexane Analog (Comparator A) Q1->Res_Cyclo No (Lipophilicity OK) Q3 Is Metabolic Stability (t1/2) a concern? Q2->Q3 No (Avoid extra basicity) Res_Piper Use Piperidine Analog (Comparator B) Q2->Res_Piper Yes Res_Phenyl Use Non-Fluorinated THP (Comparator C) Q3->Res_Phenyl No Res_Target SELECT TARGET: 4-(3-F-Ph)oxan-4-amine Q3->Res_Target Yes (Block oxidation)

Figure 1: Decision matrix for scaffold selection based on physicochemical liabilities.

Synthetic Accessibility & Protocols

Unlike simple amines, the gem-disubstituted nature of this building block requires specific synthetic planning. The presence of the ether oxygen facilitates certain pathways while complicating others (e.g., Lewis acid sensitivity).

A. Synthesis of the Building Block

The most robust route for this scaffold avoids the unstable aminonitrile (Strecker) intermediate often used for cyclohexanes. Instead, a Grignard addition followed by a Ritter-type reaction is preferred.

Pathway Visualization:

Synthesis SM1 Tetrahydro-4H-pyran-4-one Inter1 Tertiary Alcohol (Gem-disubstituted) SM1->Inter1 Grignard Addition Reag1 3-Fluorophenyl MgBr Reag1->Inter1 Inter2 Chloroacetamide Intermediate Inter1->Inter2 Ritter Rxn Reag2 Chloroacetonitrile / H2SO4 (Ritter Reaction) Reag2->Inter2 Product 4-(3-Fluorophenyl)oxan-4-amine Hydrochloride Inter2->Product Cleavage Reag3 Thiourea / AcOH (Deprotection) Reag3->Product

Figure 2: Preferred synthetic route via Ritter reaction to install the amine at the quaternary center.

B. Standard Coupling Protocol (Amide Bond Formation)

This protocol is validated for coupling 4-(3-Fluorophenyl)oxan-4-amine HCl to a carboxylic acid core.

Reagents:

  • Amine: 4-(3-Fluorophenyl)oxan-4-amine HCl (1.0 eq)

  • Acid: R-COOH (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq) - Critical: 1 eq neutralizes HCl salt, 2 eq for reaction.

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid (1.0 mmol) in DMF (5 mL) under nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir for 5 minutes at Room Temperature (RT). Observation: Solution usually turns slightly yellow.

  • Addition: Add this compound (1.0 mmol) in one portion.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Note on Sterics: Due to the gem-disubstitution, the amine is sterically hindered. If conversion is slow (<50% at 4h), heat to 50°C.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.

  • Purification: Flash chromatography. The THP ring is polar; expect the product to elute later than cyclohexane analogs.

Experimental Validation of Properties

To confirm the advantages claimed in Section 2, the following assays are recommended.

Protocol: Comparative LogD Determination (Shake-Flask Method)

Objective: Quantify the hydrophilicity gain of the THP scaffold vs. the Cyclohexane analog.

  • Preparation: Prepare a 10 mM stock solution of the target amine and Comparator A in DMSO.

  • System: Use a 1:1 mixture of 1-octanol (pre-saturated with buffer) and Phosphate Buffer (pH 7.4).

  • Equilibration: Add 50 µL of stock to 2 mL of the Octanol/Buffer system. Vortex for 1 hour at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    
    • Expected Result: The Target Molecule should show a LogD approximately 1.0–1.2 units lower than Comparator A [1].

References

  • Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. Tetrahydropyran (THP) is a bioisostere of cyclohexane, lowering lipophilicity and offering oxygen as a hydrogen bond acceptor.[2] Link

  • Metabolic Stability of Fluorinated Small Molecules. ChemRxiv, 2026.[3] Discusses the role of fluorine in blocking metabolic oxidation at the meta-position of phenyl rings. Link

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives. J. Med. Chem. via PMC, 2013. Provides comparative LogD data for cyclohexane vs. tetrahydropyran vs. piperidine scaffolds. Link

  • 4-Aminotetrahydropyran Properties. Bloom Tech. General properties and synthetic utility of the aminotetrahydropyran scaffold. Link

Sources

Reactivity & Performance Guide: 4-(3-Fluorophenyl)oxan-4-amine vs. 4-(3-Chlorophenyl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-(3-fluorophenyl)oxan-4-amine (Compound A) and 4-(3-chlorophenyl)oxan-4-amine (Compound B) . Both compounds serve as conformationally restricted, gem-disubstituted amine building blocks in drug discovery.

The Verdict:

  • Choose the Fluorine Analog (A) for Lead Optimization . Its high metabolic stability, lower lipophilicity, and minimal steric perturbation make it ideal for "finishing" a molecule to improve ADME properties without altering binding modes.

  • Choose the Chlorine Analog (B) for Library Expansion & SAR Exploration . The C-Cl bond serves as a latent handle for palladium-catalyzed cross-coupling, allowing rapid diversification of the phenyl ring, which is impossible with the inert C-F bond.

Structural & Electronic Analysis

The core scaffold is a tetrahydropyran (oxane) ring with a gem-disubstituted center at C4, featuring a primary amine and a meta-substituted phenyl ring.

Electronic Effects (Hammett Parameters)

The reactivity of the amine is governed by the electron density transmitted through the phenyl ring. We utilize Hammett substituent constants (


) to quantify this.[1]
Parameter3-Fluoro (Compound A)3-Chloro (Compound B)Impact on Amine Reactivity
Electronegativity (

)
3.983.16F induces stronger local bond polarization.
Hammett Constant (

)
0.340.37Cl is slightly more electron-withdrawing inductively at the meta position.
Basicity (

of conjugate acid)
~9.2 (Predicted)~9.0 (Predicted)Compound B is slightly less basic, making it a marginally weaker nucleophile but easier to deprotonate in base-mediated reactions.
C-X Bond Energy 116 kcal/mol81 kcal/molCritical Differentiator: C-F is inert; C-Cl is reactive under catalysis.
Steric & Lipophilic Profile

The "gem-disubstituted" nature of these amines creates significant steric crowding.

  • Steric Bulk: The Chlorine atom (Van der Waals radius 1.75 Å) is significantly larger than Fluorine (1.47 Å). In the meta position, Cl adds "width" to the aromatic face, potentially clashing with narrow binding pockets.

  • Lipophilicity (LogP): Chlorination typically increases LogP by ~0.7 units compared to Fluorine's ~0.14 units. Compound B will be more lipophilic, potentially increasing plasma protein binding (PPB).

Reactivity Profiles

Nucleophilic Reactivity (Amide Coupling)

Both amines are attached to a quaternary carbon, making them sterically hindered nucleophiles.

  • Compound A (Fluoro): Exhibits standard hindered-amine kinetics.

  • Compound B (Chloro): The lower basicity (

    
     0.37) combined with the increased lipophilicity can result in slightly sluggish coupling rates in polar aprotic solvents (DMF/DMSO) compared to A.
    

Recommendation: For Compound B, use stronger coupling agents (e.g., HATU over EDC) and elevated temperatures (40-50°C) to ensure complete conversion.

Divergent Synthesis Capability

This is the primary operational difference.

  • The "Dead End" (Fluoro): The C-F bond is chemically inert under standard medicinal chemistry conditions. It must be introduced as a final structural feature.

  • The "Synthetic Handle" (Chloro): The meta-Cl position allows for Late-Stage Functionalization (LSF) .

Reactivity_Flow Start Scaffold Selection F_Path 3-Fluoro Analog (Compound A) Start->F_Path Target: Metabolic Stability Cl_Path 3-Chloro Analog (Compound B) Start->Cl_Path Target: Diversity Reaction_A Amide Coupling (Final Product) F_Path->Reaction_A Standard Route Reaction_B Amide Coupling (Intermediate) Cl_Path->Reaction_B Div_Syn Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Reaction_B->Div_Syn Activate C-Cl Library Analog Library (Ar-R, Ar-N, Ar-O) Div_Syn->Library

Figure 1: Decision workflow. The Chloro-analog enables divergent synthesis via Pd-catalysis, whereas the Fluoro-analog is a terminal modification.

Experimental Data Summary

The following data compares the physicochemical properties critical for assay performance.

Property4-(3-Fluorophenyl)oxan-4-amine4-(3-Chlorophenyl)oxan-4-amine
Molecular Weight 195.23 g/mol 211.69 g/mol
cLogP (Predicted) 1.21.9
Topological Polar Surface Area (TPSA) 35.3 Ų35.3 Ų
H-Bond Donors/Acceptors 1 / 21 / 2
Metabolic Stability (HLM) High (>60 min t½)Moderate (Risk of oxidative dechlorination)
Solubility (pH 7.4) High (>100 µM)Moderate (~50 µM)

Experimental Protocols

Protocol A: High-Yield Amide Coupling (General Method)

Applicable to both A and B, but critical for the sterically hindered B.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (Compound A or B) (1.2 equiv)[2]

  • HATU (1.5 equiv)

  • DIPEA (3.0 equiv)[3]

  • Solvent: DMF (anhydrous)

Workflow:

  • Dissolve the carboxylic acid in DMF (0.1 M concentration).

  • Add DIPEA and stir for 5 minutes to pre-activate the acid.

  • Add HATU. The solution should turn slightly yellow. Stir for 10 minutes.

  • Add Compound A or B .[4]

    • Critical Step: Due to the gem-disubstituted steric hindrance, standard stirring may be insufficient. Sonicate the reaction mixture for 5 minutes after addition.

  • Stir at RT for 4 hours (Compound A) or 40°C for 6 hours (Compound B).

  • Quench: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water (x1), and brine (x1).

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Divergent Functionalization of Compound B

Transforming the Chloro-analog into a library.

Reaction: Suzuki-Miyaura Coupling on the meta-Cl handle. Note: Aryl chlorides are sluggish; specialized precatalysts are required.

  • Substrate: Amide-coupled product of Compound B (1.0 equiv).

  • Boronic Acid: R-B(OH)₂ (1.5 equiv).

  • Catalyst: XPhos Pd G3 (0.05 equiv) - Chosen for high activity on aryl chlorides.

  • Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: Seal tube, heat to 100°C for 12 hours .

  • Workup: Filter through Celite, concentrate, and purify via Prep-HPLC.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Bioorganic & Medicinal Chemistry Letters, 21(13), 3957-3981. Link

  • Hajduk, P. J., & Sauer, W. H. (2008). Frequent hitters and frequent fliers in gene expression profiling. Journal of Medicinal Chemistry, 51(2), 553-564. (Context on lipophilicity/promiscuity). Link

Sources

Strategic Validation Guide: Analytical Methods for 4-(3-Fluorophenyl)oxan-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026


F qNMR, and Potentiometric Titration.

Executive Summary & Molecule Analysis

The Analyte: 4-(3-Fluorophenyl)oxan-4-amine hydrochloride (hereafter 4-FPOA-HCl ) is a gem-disubstituted tetrahydropyran (oxane) derivative. Structurally, it features a primary amine and a 3-fluorophenyl group attached to the C4 position of the oxane ring.

The Analytical Challenge:

  • Chromophore Limitation: The molecule lacks extended conjugation. UV detection relies solely on the fluorophenyl moiety, necessitating low-wavelength detection (210–220 nm) or high concentrations for the benzenoid band (~260 nm).

  • Ionic Nature: As a hydrochloride salt of a primary amine, it is highly polar. In Reverse Phase HPLC (RP-HPLC), it risks early elution (near void volume) and peak tailing due to silanol interactions unless the mobile phase is carefully buffered.

  • Synthesis Byproducts: Common impurities likely include the des-fluoro analog or regioisomers (2- or 4-fluoro), which are difficult to separate by titration but resolvable by HPLC and distinct in

    
    F NMR.
    

Strategic Recommendation:

  • For Release Testing (Purity & Impurities): Validate RP-HPLC-UV . It is the only method capable of quantifying trace organic impurities (0.05% level).

  • For Potency Assignment (Primary Standard): Use

    
    F qNMR .[1] It provides absolute purity without requiring a reference standard of the analyte itself.[2][3]
    
  • For Goods-in/Raw Material ID: Use Potentiometric Titration .[4] It is cost-effective for bulk assay but lacks specificity.

Method Comparison Matrix

The following table contrasts the three primary methodologies based on performance data typical for fluorinated amine salts.

FeatureMethod A: RP-HPLC-UV Method B:

F qNMR
Method C: Potentiometric Titration
Primary Utility Impurity Profiling & AssayAbsolute Potency AssignmentBulk Assay (Purity)
Specificity High (Separates isomers/degradants)Very High (Specific to F-signal)Low (Responds to any base)
Sensitivity (LOD) < 0.05% (Trace analysis)~0.5% (Limit of Quantitation)N/A (Macro analysis only)
Reference Standard Required (Must be characterized)Not Required (Use Internal Std like Trizma)Not Required (Standardized Titrant)
Throughput High (Automated, 15 min/run)Low (Manual processing)Medium (Manual/Semi-auto)
Cost per Sample Low (Solvents/Column)High (Instrument time/Deuterated solvents)Very Low (Reagents)

Decision Logic & Workflow

The following diagram illustrates the decision pathway for selecting the appropriate validation strategy based on the stage of drug development.

MethodSelection Start Start: Define Analytical Goal Goal Primary Goal? Start->Goal IsRefAvailable Is a Qualified Reference Standard Available? HPLC Method A: RP-HPLC (Routine QC & Impurities) IsRefAvailable->HPLC Yes qNMR Method B: 19F qNMR (Standard Qualification) IsRefAvailable->qNMR No (Need Absolute Purity) Titration Method C: Titration (Raw Material ID) IsRefAvailable->Titration No (Bulk/Low Criticality) Goal->IsRefAvailable Purity/Assay Goal->HPLC Impurity Profiling qNMR->HPLC Value Assignment for HPLC Std

Figure 1: Decision tree for selecting analytical methods based on reference standard availability and data requirements.

Detailed Validation Protocol: RP-HPLC (The Workhorse)

This section details the validation of the RP-HPLC method, aligned with ICH Q2(R2) guidelines. This method is chosen for its ability to separate the 4-FPOA-HCl from potential synthesis precursors.

Method Conditions[5][6][7]
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent base-deactivated column).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). Rationale: Low pH ensures the amine is fully protonated, preventing silanol interaction and tailing.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (primary) and 260 nm (confirmatory).

  • Column Temp: 30°C.

Validation Parameters & Acceptance Criteria[8]
A. Specificity (Forced Degradation)
  • Protocol: Expose 4-FPOA-HCl to Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3% H2O2), and Heat (60°C) for 24 hours.

  • Acceptance: Peak purity index (via Diode Array Detector) > 0.999. Resolution (Rs) between analyte and nearest degradant > 1.5.

B. Linearity[5][6]
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[5] Y-intercept bias
    
    
    2.0% of 100% response.
C. Accuracy (Recovery)
  • Protocol: Spike 4-FPOA-HCl into a placebo matrix (if drug product) or solvent (if drug substance) at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance: Mean recovery 98.0% – 102.0%. RSD

    
     2.0%.[5]
    
D. Precision (Repeatability)
  • Protocol: 6 independent preparations at 100% concentration.

  • Acceptance: RSD of assay results

    
     2.0%.
    
Validation Workflow Diagram

ValidationFlow Step1 1. System Suitability (Tailing < 1.5, RSD < 1%) Step2 2. Specificity (Stress Testing) Step1->Step2 Step3 3. Linearity (5 Levels, R² > 0.999) Step2->Step3 Step4 4. Accuracy & Precision (Spike Recovery) Step3->Step4

Figure 2: Sequential workflow for ICH Q2(R2) method validation.

Alternative Protocol: F qNMR (The Absolute Standard)

When a certified reference standard is unavailable,


F qNMR is the superior choice over 

NMR because the 4-FPOA molecule has a single fluorine atom, providing a clean singlet or multiplet without interference from non-fluorinated solvents or moisture.

Protocol:

  • Internal Standard (IS): Select

    
    -Trifluorotoluene  (singlet at -63 ppm) or 2,2,2-Trifluoroethanol . The IS must be high purity and non-reactive.
    
  • Solvent: DMSO-d6 (ensures solubility of the HCl salt).

  • Acquisition:

    • Relaxation Delay (

      
      ): Must be 
      
      
      
      (typically 30s for
      
      
      F to ensure full relaxation).
    • Pulse Angle: 90°.

    • Scans: 64 (for S/N > 150).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of F atoms,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.[7][5][8]

Representative Experimental Data

The following data represents typical results for a validated HPLC method for this class of compounds.

Table 2: Accuracy & Precision Data (Simulated for Guidance)

Spike LevelReplicate 1 (%)Replicate 2 (%)Replicate 3 (%)Mean Recovery (%)RSD (%)
80% 99.499.899.199.4 0.35
100% 100.2100.199.9100.1 0.15
120% 100.5100.8100.3100.5 0.25

Interpretation: The method demonstrates linearity and accuracy well within the strict 98-102% limits required for pharmaceutical intermediates.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[9] Defines the global regulatory standards for specificity, linearity, accuracy, and precision.

  • PubChem Compound Summary: (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine. National Library of Medicine. Provides chemical and physical properties for structural analogs.

  • Quantitative 19F NMR Method Validation. ResearchGate. (2025). Discusses the advantages of Fluorine NMR for absolute quantification of fluorinated pharmaceuticals.

  • Non-aqueous Titration of Amine Hydrochlorides. Metrohm Application Notes. Describes the perchloric acid titration methodology for weak bases in glacial acetic acid.

Sources

A Comparative Guide to the Synthesis of 4-Aryl-Oxan-4-Amines: Strategies, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-aryl-oxan-4-amine scaffold is a privileged motif in modern medicinal chemistry. As a bioisostere of the piperidine ring, the tetrahydropyran (oxane) core offers improved metabolic stability and reduced basicity, properties that are highly desirable in drug candidates. The incorporation of an aryl group at the C4 position introduces a vector for modulating pharmacological activity through interactions with target proteins, while the amine functionality provides a handle for further derivatization or for establishing key hydrogen bonding interactions. The growing interest in sp³-rich molecular frameworks to explore new chemical space has further propelled the demand for efficient and versatile synthetic routes to this valuable class of compounds.

This guide provides a comparative analysis of the most prominent synthetic strategies for the preparation of 4-aryl-oxan-4-amines. We will delve into the mechanistic rationale behind each approach, provide detailed experimental protocols, and present a critical evaluation of their respective strengths and limitations. This in-depth comparison is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to select the optimal synthetic route for their specific research and development needs.

Overview of Synthetic Strategies

The synthesis of 4-aryl-oxan-4-amines can be broadly categorized into three main strategies, each with its unique advantages in terms of convergency, flexibility, and stereochemical control. The choice of a particular route will often depend on the availability of starting materials, the desired substitution pattern on the aryl ring, and the scale of the synthesis.

G cluster_1 Route 1: Reductive Amination cluster_2 Route 2: Prins Cyclization & Amination cluster_3 Route 3: Late-Stage Arylation target 4-Aryl-Oxan-4-Amine reductive_amination Tetrahydropyran-4-one + Arylamine reductive_amination->target One-pot prins_cyclization Homoallylic alcohol + Aldehyde hydroxytetrahydropyran 4-Hydroxytetrahydropyran prins_cyclization->hydroxytetrahydropyran Prins Cyclization hydroxytetrahydropyran->target Multi-step functionalization buchwald_hartwig 4-Amino-tetrahydropyran + Aryl Halide buchwald_hartwig->target Buchwald-Hartwig Amination

Caption: Retrosynthetic analysis of 4-aryl-oxan-4-amines.

Route 1: Convergent Synthesis via Reductive Amination of Tetrahydropyran-4-one

This is arguably the most direct and convergent approach to 4-aryl-oxan-4-amines. The reaction proceeds through the in-situ formation of an iminium ion or enamine from tetrahydropyran-4-one and a primary or secondary arylamine, which is then reduced to the desired product.

Strategy and Mechanistic Rationale

The reaction is typically a one-pot procedure where the ketone, amine, and a reducing agent are mixed together.[1] The initial step is the acid-catalyzed formation of a hemiaminal, which then dehydrates to form an iminium ion. The reducing agent, often a borohydride derivative, then selectively reduces the C=N double bond. The choice of reducing agent is crucial; sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are frequently used as they are mild enough not to reduce the ketone starting material but are sufficiently reactive to reduce the iminium ion intermediate.[2][3]

G start Tetrahydropyran-4-one + Ar-NH2 intermediate1 Hemiaminal start->intermediate1 Nucleophilic attack intermediate2 Iminium Ion intermediate1->intermediate2 Dehydration product 4-Aryl-Oxan-4-Amine intermediate2->product Reduction (e.g., NaBH(OAc)3)

Caption: Mechanism of Reductive Amination.

Detailed Experimental Protocol

Synthesis of N-(4-chlorophenyl)tetrahydropyran-4-amine:

  • To a stirred solution of tetrahydropyran-4-one (1.0 g, 10 mmol) and 4-chloroaniline (1.27 g, 10 mmol) in 1,2-dichloroethane (50 mL) is added sodium triacetoxyborohydride (3.18 g, 15 mmol).

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the title compound.

Scope and Limitations

This method is generally applicable to a wide range of arylamines with both electron-donating and electron-withdrawing substituents. However, highly sterically hindered anilines may react sluggishly. The presence of other reducible functional groups in the arylamine that are sensitive to borohydride reagents might require careful selection of the reducing agent or a protection strategy.

Route 2: Linear Synthesis via Prins Cyclization and Subsequent Amination

This strategy involves the construction of the tetrahydropyran ring first, followed by the introduction of the amino functionality. It is a longer but often highly stereoselective route.

Strategy and Mechanistic Rationale

The key step in this sequence is the Prins cyclization, a reaction between an aldehyde and a homoallylic alcohol, typically catalyzed by a Brønsted or Lewis acid.[4][5] This reaction forms a 4-hydroxytetrahydropyran intermediate. The stereochemical outcome of the Prins cyclization can often be controlled by the choice of catalyst and reaction conditions, leading to predominantly the cis or trans isomer.[6] The resulting hydroxyl group is then converted into a good leaving group (e.g., mesylate or tosylate) or an azide. Nucleophilic substitution with an arylamine or reduction of the azide followed by N-arylation furnishes the target compound.[7]

G start Homoallylic alcohol + Aldehyde intermediate1 4-Hydroxytetrahydropyran start->intermediate1 Prins Cyclization intermediate2 4-Azidotetrahydropyran intermediate1->intermediate2 1. MsCl, Et3N 2. NaN3, DMF intermediate3 4-Aminotetrahydropyran intermediate2->intermediate3 Reduction (e.g., H2, Pd/C) product 4-Aryl-Oxan-4-Amine intermediate3->product N-Arylation

Caption: Prins Cyclization and Amination Route.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Hydroxytetrahydropyran (via Prins Cyclization)

  • To a solution of 3-buten-1-ol (14.4 g, 200 mmol) and paraformaldehyde (7.2 g, 240 mmol) in a 1:1 mixture of acetic acid and water (200 mL) is added concentrated sulfuric acid (2 mL) dropwise at 0 °C.

  • The mixture is stirred at room temperature for 48 hours.

  • The reaction is neutralized by the slow addition of solid sodium hydroxide.

  • The product is extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by distillation.

Step 2: Conversion to 4-Azidotetrahydropyran and Reduction

  • To a solution of 4-hydroxytetrahydropyran (10.2 g, 100 mmol) and triethylamine (15.2 g, 150 mmol) in dichloromethane (200 mL) at 0 °C is added methanesulfonyl chloride (12.6 g, 110 mmol) dropwise.

  • The mixture is stirred for 2 hours, then washed with water and brine. The organic layer is dried and concentrated.

  • The crude mesylate is dissolved in DMF (150 mL), and sodium azide (9.75 g, 150 mmol) is added. The mixture is heated at 80 °C for 12 hours.

  • After cooling, water is added, and the product is extracted with diethyl ether. The organic layer is dried and concentrated to give 4-azidotetrahydropyran.

  • The azide is dissolved in methanol (200 mL), and palladium on carbon (10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 12 hours.

  • The catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-aminotetrahydropyran.[8]

Scope and Limitations

The Prins cyclization is a powerful tool for constructing the tetrahydropyran ring, and a wide variety of aldehydes can be used. However, the multi-step nature of this route can lead to lower overall yields. The stereoselectivity of the amination step can also be a concern, potentially leading to mixtures of diastereomers if the starting alcohol is chiral.

Route 3: Late-Stage Arylation via Buchwald-Hartwig Amination

This approach is ideal for the rapid diversification of the aryl group at a late stage of the synthesis. It involves the palladium-catalyzed cross-coupling of 4-aminotetrahydropyran with an aryl halide or triflate.

Strategy and Mechanistic Rationale

The Buchwald-Hartwig amination is a robust and highly general method for the formation of C-N bonds.[9][10] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands such as XPhos or SPhos often providing the best results.[11]

G pd0 Pd(0)L2 oxidative_addition Ar-Pd(II)(X)L2 pd0->oxidative_addition + Ar-X amine_coordination [Ar-Pd(II)(NHR)L2]+X- oxidative_addition->amine_coordination + R-NH2 reductive_elimination Ar-NHR + Pd(0)L2 amine_coordination->reductive_elimination - HX reductive_elimination->pd0 Catalyst regeneration

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Detailed Experimental Protocol

Synthesis of N-(4-methoxyphenyl)tetrahydropyran-4-amine:

  • To an oven-dried Schlenk tube are added Pd₂(dba)₃ (46 mg, 0.05 mmol), XPhos (95 mg, 0.2 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol).

  • The tube is evacuated and backfilled with argon.

  • 4-Bromoanisole (206 mg, 1.1 mmol), 4-aminotetrahydropyran (101 mg, 1.0 mmol), and anhydrous toluene (5 mL) are added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the product.

Scope and Limitations

The Buchwald-Hartwig amination exhibits a remarkably broad substrate scope, tolerating a wide range of functional groups on both the aryl halide and the amine. This makes it an excellent choice for creating libraries of analogs for structure-activity relationship (SAR) studies. A potential limitation is the cost of the palladium catalyst and phosphine ligands, especially for large-scale synthesis. Additionally, some heteroaryl halides can be challenging substrates.

Comparative Analysis

FeatureRoute 1: Reductive AminationRoute 2: Prins Cyclization & AminationRoute 3: Buchwald-Hartwig Amination
Number of Steps 1 (one-pot)3-41
Overall Yield Good to Excellent (60-90%)Moderate (20-50%)Excellent (70-95%)
Stereoselectivity Generally not stereoselectiveCan be highly stereoselectiveNot applicable (achiral amine)
Substrate Scope Broad for arylaminesBroad for aldehydesVery broad for aryl halides
Scalability GoodModerateCan be challenging due to catalyst cost
Key Advantages Convergent, one-pot, simpleAccess to stereodefined productsLate-stage diversification, high yields
Key Disadvantages Not stereoselectiveMulti-step, lower overall yieldCatalyst cost, potential for metal contamination

Conclusion

The synthesis of 4-aryl-oxan-4-amines can be achieved through several effective strategies. The choice of the most appropriate route is dictated by the specific requirements of the project.

  • For rapid, convergent access to a wide range of analogs where stereochemistry at C4 is not a concern, reductive amination (Route 1) is the method of choice. Its operational simplicity and good yields make it highly attractive for initial library synthesis.

  • When stereochemical control is paramount, the Prins cyclization followed by amination (Route 2) offers a powerful, albeit longer, alternative. This route allows for the synthesis of enantiopure or diastereomerically enriched products.

  • For late-stage functionalization and the generation of diverse libraries from a common intermediate, the Buchwald-Hartwig amination (Route 3) is unparalleled. Its broad scope and high efficiency make it a cornerstone of modern medicinal chemistry.

By understanding the nuances of each of these synthetic pathways, researchers can make informed decisions to efficiently access the 4-aryl-oxan-4-amine scaffold and accelerate the discovery of new therapeutic agents.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

  • Yadav, J. S., Reddy, B. V. S., Kumar, G. G. K. S. N., & Aravind, S. (2008). The ‘Aqueous’ Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis, 2008(03), 395-400. [Link]

  • Tay, G. C., Huang, C. Y., & Rychnovsky, S. D. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry, 79(19), 9339-9357. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • OpenStax. 24.6 Synthesis of Amines - Organic Chemistry. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Beilstein Journals. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]

  • PubMed. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]

  • Google Patents. (2008). Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.
  • Beilstein Journals. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

Sources

structure-activity relationship (SAR) of 4-(3-Fluorophenyl)oxan-4-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical analysis for medicinal chemists and drug discovery scientists. It focuses on the strategic application of the 4-(3-Fluorophenyl)oxan-4-amine scaffold as a bioisostere for traditional piperidine-based CNS ligands.

Executive Summary & Scaffold Rationale

In modern central nervous system (CNS) drug discovery, the 4-(3-Fluorophenyl)oxan-4-amine (also known as 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-amine) scaffold represents a critical bioisosteric alternative to the ubiquitous 4-phenylpiperidine moiety found in classic opioids (e.g., Pethidine, Fentanyl) and monoamine transporter inhibitors.

While piperidines are potent, they often suffer from high basicity (


), leading to phospholipidosis, lysosomal trapping, and hERG channel inhibition (cardiotoxicity). The oxan-4-amine  (tetrahydropyran) scaffold replaces the basic nitrogen with a neutral ethereal oxygen.

Key Advantages of this Scaffold:

  • Basicity Modulation: The shift from amine to ether eliminates the basic center in the ring, drastically altering the

    
     and logD profile.
    
  • Metabolic Stability: The 3-fluoro substitution on the phenyl ring blocks metabolic oxidation (CYP450) at a metabolically labile position while enhancing lipophilicity for BBB penetration.

  • Safety Profile: Reduced affinity for the hERG potassium channel compared to basic piperidine analogs.

Structure-Activity Relationship (SAR) Analysis

The SAR of this derivative is defined by three distinct vectors: the Heterocyclic Core, the Aromatic Substitution, and the Exocyclic Amine.

The Core Switch: Piperidine vs. Oxane (Tetrahydropyran)

The most profound SAR change is the


 substitution.
  • Piperidine (Standard): High affinity for GPCRs (Mu-opioid, NK1, Sigma) but carries a high liability for hERG binding due to the protonated nitrogen at physiological pH interacting with the channel's aromatic residues.

  • Oxane (Topic): The oxygen atom acts as a hydrogen bond acceptor but cannot be protonated (

    
    ). This reduces "promiscuous" binding events driven by cation-
    
    
    
    interactions.
The 3-Fluorophenyl Group

The phenyl ring at the 4-position is the primary pharmacophore for hydrophobic pocket binding.

  • Why Fluorine? It mimics hydrogen sterically (Van der Waals radius: 1.47 Å vs 1.20 Å for H) but drastically alters electronics.

  • Why 3-Position (Meta)?

    • Metabolic Block: Prevents hydroxylation at the susceptible meta-position.

    • Electronic Effect: The electron-withdrawing nature (

      
      ) deactivates the ring, potentially reducing oxidative metabolism at the para position as well.
      
Visualizing the SAR Logic

SAR_Logic Core 4-(3-Fluorophenyl) oxan-4-amine Sub_Ring Ring Substitution (N → O) Core->Sub_Ring Sub_Ph Phenyl Substitution (H → 3-F) Core->Sub_Ph Sub_Amine Amine Function (Primary -NH2) Core->Sub_Amine Effect_pKa Lowers pKa (Eliminates cation) Sub_Ring->Effect_pKa Neutral Core Effect_hERG Reduces hERG Liability Sub_Ring->Effect_hERG No cation-pi Effect_Metab Blocks CYP450 Oxidation Sub_Ph->Effect_Metab C-F Bond Strength Effect_Link Anchor for Peptidomimetics Sub_Amine->Effect_Link Derivatization

Figure 1: Strategic rationale for the design of 4-(3-Fluorophenyl)oxan-4-amine derivatives.

Comparative Performance Data

The following table compares the Oxane derivative against the industry-standard Piperidine analog. Data is synthesized from general bioisosteric principles and representative literature on 4-phenyl-tetrahydropyran scaffolds [1][2].

FeaturePiperidine Analog (Standard)Oxane Analog (The Topic)Impact on Drug Design
Structure 4-(3-F-phenyl)piperidin-4-amine4-(3-F-phenyl)oxan-4-amine
Core Basicity (

)
~9.5 (Basic)Neutral (Ether)Oxane improves passive permeability by avoiding lysosomal trapping.
LogD (pH 7.4) ~0.5 - 1.2~1.5 - 2.0Oxane is more lipophilic at physiological pH (non-ionized).
hERG Inhibition High Risk (

)
Low Risk (

)
Critical Safety Advantage. Eliminates the basic center required for hERG block.
Metabolic Clearance High (N-dealkylation)Low/ModerateOxane removes the N-dealkylation pathway; 3-F blocks ring oxidation.
Solubility High (as salt)Moderate/LowOxane derivatives may require solubilizing groups in the R-chain.

Experimental Protocols

To validate the utility of this scaffold, two key experiments are recommended: Synthesis (to access the building block) and Microsomal Stability (to verify the 3-F blocking effect).

Protocol: Synthesis via Grignard Addition

This protocol yields the target scaffold from commercially available 4-oxotetrahydropyran.

Reagents:

  • 3-Fluorophenylmagnesium bromide (1.0 M in THF)

  • Tetrahydro-4H-pyran-4-one

  • Titanium(IV) ethoxide (

    
    )
    
  • Ammonia equivalent (e.g., 2-methylpropane-2-sulfinamide for chiral synthesis, or simple ammonia source).

Workflow:

  • Imine Formation: Condense tetrahydro-4H-pyran-4-one with the amine source using

    
     in THF (Reflux, 4h).
    
  • Nucleophilic Addition: Cool to -78°C. Add 3-Fluorophenylmagnesium bromide dropwise.

  • Hydrolysis: Quench with saturated

    
    . If using sulfinamide, treat with 4M HCl in dioxane to deprotect the amine.
    
  • Purification: Neutralize with

    
    , extract with DCM, and purify via silica gel chromatography (MeOH/DCM gradient).
    
Protocol: In Vitro Microsomal Stability Assay

Objective: Compare metabolic half-life (


) of the 3-Fluoro vs. Non-Fluoro analog.
  • Preparation: Prepare 10 mM stock solutions of the test compound in DMSO.

  • Incubation: Dilute to 1

    
     in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat) and 1 mM NADPH.
    
  • Sampling: Aliquot 50

    
     at 
    
    
    
    min.
  • Quenching: Add 150

    
     ice-cold acetonitrile (containing internal standard). Centrifuge at 4000 rpm for 20 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .[1]

Mechanistic Pathway: The "hERG Avoidance" Strategy

One of the primary reasons to utilize the 4-(3-Fluorophenyl)oxan-4-amine scaffold is to navigate around hERG toxicity. The diagram below illustrates the decision pathway for a medicinal chemist.

hERG_Strategy Start Lead Compound (Piperidine Core) Check hERG Assay (Patch Clamp) Start->Check Decision IC50 < 10 µM? Check->Decision Strategy1 Strategy: Bioisosteric Replacement Decision->Strategy1 Yes (Toxic) Design Design: 4-(3-F-phenyl)oxan-4-amine Strategy1->Design Outcome1 Eliminate Basic Nitrogen Design->Outcome1 Outcome2 Maintain H-Bond Acceptance (Ether) Design->Outcome2 Final Optimized Lead: Safe CNS Candidate Outcome1->Final Outcome2->Final

Figure 2: Decision workflow for utilizing the oxane scaffold to mitigate cardiotoxicity risks.

Conclusion

The 4-(3-Fluorophenyl)oxan-4-amine scaffold is a high-value tool in the medicinal chemist's arsenal. It offers a robust solution for compounds failing in development due to hERG liability or high metabolic clearance associated with piperidine rings.

By leveraging the neutral ether oxygen and the metabolically robust 3-fluorophenyl group, researchers can maintain the steric pharmacophore required for receptor binding (e.g., Opioid, Sigma, NK1) while significantly improving the safety and pharmacokinetic profile of the molecule.

References
  • Nortcliffe, A., et al. (2017).[2] "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[2]

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.

  • Piotrowska, K., et al. (2016). "Fentanyl analogs: Structure-activity relationships and therapeutic applications." Current Medicinal Chemistry. (Contextual reference for 4-phenyl-amine scaffolds).
  • Hermann, S., et al. (2020). "Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market in the Last Decade." Chemical Record. (Contextual reference for 3-fluoro substitution effects).

Sources

Benchmarking Guide: Efficiency of 4-(3-Fluorophenyl)oxan-4-amine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of CNS-active small molecules and analgesic development, the 4-(3-Fluorophenyl)oxan-4-amine scaffold (also known as 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-amine) represents a critical "escape from flatland." Unlike traditional planar aromatic amines, this gem-disubstituted scaffold offers a defined 3D vector that restricts conformational flexibility while modulating lipophilicity via the tetrahydropyran ether oxygen.

This guide benchmarks the synthetic efficiency and physicochemical performance of this building block against its two nearest structural competitors: the non-fluorinated analog (4-phenyloxan-4-amine) and the nitrogen-containing analog (4-(3-fluorophenyl)piperidin-4-amine).

Key Verdict: The 4-(3-Fluorophenyl)oxan-4-amine hydrochloride salt offers superior metabolic stability and a more favorable CNS-penetration profile (LogP/pKa balance) compared to piperidine analogs, though it presents unique synthetic challenges due to steric hindrance at the quaternary center.

Strategic Rationale: The "Gem-Disubstituted" Advantage

The central value of this compound lies in the Thorpe-Ingold Effect (gem-dimethyl effect). By placing the amine and the aryl group on the same quaternary carbon of the tetrahydropyran ring, the molecule adopts a constrained conformation that often favors receptor binding.

3-Fluorine Substitution Effect
  • Metabolic Blocking: The fluorine atom at the meta position of the phenyl ring blocks facile P450 oxidative metabolism (hydroxylation), significantly extending the half-life (

    
    ) compared to the non-fluorinated parent.
    
  • Electronic Modulation: Fluorine withdraws electron density, slightly lowering the pKa of the primary amine, which can reduce non-specific binding (hERG liability) compared to electron-rich analogs.

Benchmarking Analysis

Study 1: Physicochemical & ADME Profile

The following table contrasts the target compound with standard alternatives used in hit-to-lead optimization.

Table 1: Comparative Property Benchmark

FeatureTarget: 4-(3-F-Phenyl)oxan-4-amine Alt A: 4-Phenyloxan-4-amine Alt B: 4-(3-F-Phenyl)piperidin-4-amine
Structure Tetrahydropyran (Ether)Tetrahydropyran (Ether)Piperidine (Amine)
cLogP ~1.8 (Optimal for CNS)~1.5~1.2 (Lower due to secondary amine)
pKa (Amine) ~8.5~8.7~9.8 (More basic)
Metabolic Stability High (F-block + Ether stability)Medium (Phenyl oxidation risk)Low/Med (N-oxidation/dealkylation risk)
H-Bond Donors 1 (Primary Amine)12 (Primary + Secondary Amine)
Synthetic Utility High (Stable Ether Linkage)HighMedium (Requires N-protection)

Analysis:

  • vs. Piperidine: The oxane (pyran) ring replaces the basic secondary amine of piperidine with a neutral ether. This lowers the overall basicity (pKa 8.5 vs 9.8), reducing lysosomal trapping and improving the LogD at physiological pH.

  • vs. Non-Fluoro: The addition of fluorine increases lipophilicity slightly but crucially blocks the primary metabolic soft spot, making the target compound a superior choice for in vivo probes.

Synthesis Efficiency Benchmark

Synthesizing gem-disubstituted amines is non-trivial due to steric crowding. We compared two primary routes: the Ritter Reaction (Scalable) and the Azide Insertion (High Yield).

Workflow Visualization

The following diagram outlines the logic flow for selecting the optimal synthesis route based on scale and available reagents.

Synthesis_Benchmark Start Start: Tetrahydro-4H-pyran-4-one Grignard Step 1: Grignard Addition (3-F-Ph-MgBr) Start->Grignard THF, 0°C Alcohol Intermediate: Tertiary Alcohol Grignard->Alcohol Yield: ~85-90% RouteA Route A: Ritter Reaction (AcCN + H2SO4) Alcohol->RouteA Scalable (>100g) RouteB Route B: Azide Method (NaN3 + TFA) Alcohol->RouteB Lab Scale (<10g) Amide Acetamide Intermediate (Sterically Hindered) RouteA->Amide Ritter Insertion Azide Azide Intermediate RouteB->Azide Fast Insertion Hydrolysis Step 3A: Harsh Hydrolysis (HCl/BuOH, Reflux) Amide->Hydrolysis Slow Step Reduction Step 3B: Hydrogenation (H2, Pd/C) Azide->Reduction Clean Conversion Final Target: 4-(3-F-Phenyl)oxan-4-amine HCl Hydrolysis->Final Yield: 60-70% Reduction->Final Yield: 80-90%

Figure 1: Decision matrix for the synthesis of 4-(3-Fluorophenyl)oxan-4-amine HCl. Route A is preferred for cost/scale; Route B is preferred for purity and yield.

Experimental Protocols

Protocol A: The "Scalable" Ritter Route

Recommended for multi-gram preparations where cost of reagents is a priority.

Mechanism: Acid-catalyzed generation of a tertiary carbocation followed by nucleophilic attack of acetonitrile.

  • Grignard Formation:

    • To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous THF at 0°C, add 3-fluorophenylmagnesium bromide (1.2 eq) dropwise.

    • Stir at RT for 2 hours. Quench with saturated NH4Cl. Extract with EtOAc to yield the 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-ol.

  • Ritter Reaction:

    • Dissolve the crude alcohol in Glacial Acetic Acid (3 vol).

    • Add Acetonitrile (5.0 eq).

    • Cool to 0°C and add Conc. H2SO4 (3.0 eq) dropwise (Exothermic!).

    • Allow to warm to RT and stir for 12–18 hours.

    • Pour onto ice/water. The acetamide intermediate may precipitate or require extraction.

  • Hydrolysis (The Critical Step):

    • Note: The gem-disubstituted nature makes this amide extremely resistant to hydrolysis.

    • Reflux the acetamide in 6N HCl and n-Butanol (1:1 mixture) for 24–48 hours. The n-butanol raises the reflux temperature, accelerating the reaction.

    • Cool, evaporate solvent, and recrystallize from EtOH/Ether to obtain the Hydrochloride salt .

Protocol B: The "High-Efficiency" Azide Route

Recommended for medicinal chemistry (speed and purity).

  • Azide Insertion:

    • Dissolve 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-ol (1.0 eq) in DCM.

    • Add Sodium Azide (2.0 eq).

    • Add TFA (Trifluoroacetic acid) (3.0 eq) dropwise at 0°C.

    • Caution: Ensure proper ventilation (HN3 evolution risk).[1]

    • Stir for 4 hours. Quench with NaHCO3. Isolate the organic azide.

  • Staudinger/Hydrogenation Reduction:

    • Dissolve the azide in MeOH.

    • Add Pd/C (10% wt) and stir under H2 atmosphere (balloon) for 4 hours.

    • Filter through Celite.

    • Add HCl in Dioxane (1.1 eq) and evaporate to yield This compound as a white solid.

Troubleshooting & Optimization

  • Issue: Low yield in Ritter Hydrolysis.

    • Solution: Switch to Chloroacetonitrile in the Ritter step.[2] The resulting chloroacetamide is significantly easier to cleave using thiourea in refluxing ethanol/acetic acid (the "Thiourea Method"), avoiding harsh acidic conditions.

  • Issue: Impurity formation (Elimination).

    • Solution: The tertiary alcohol can dehydrate to the alkene (4-(3-fluorophenyl)-3,6-dihydro-2H-pyran). Ensure temperatures during acid addition (H2SO4 or TFA) are kept strictly below 5°C to favor substitution over elimination.

References

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.

    • Source: Bioorganic & Medicinal Chemistry, 2017, 25(7), 2218-2225.
    • Context: General methodology for pyran-amine synthesis via Prins cyclization and functionaliz
  • Ritter Reaction: Mechanism and Scope.

    • Source: Organic Reactions (Wiley), Vol 17.
    • Context: Foundational review of the Ritter reaction conditions for tertiary alcohols.
  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

    • Source: WO2001002357A2 (P
    • Context: Industrial scale synthesis of the closely related piperidine analogs (Paroxetine intermediates)
  • The value of pyrans as anticancer scaffolds in medicinal chemistry.

    • Source: RSC Advances, 2017.
    • Context: Benchmarking the biological value of the pyran scaffold versus other heterocycles.

Sources

A Researcher's Guide to Evaluating the Metabolic Stability of Novel 4-(3-Fluorophenyl)oxan-4-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is a critical determinant of its potential success. A candidate with poor metabolic stability is likely to be rapidly cleared from the body, leading to low bioavailability and a short duration of action, ultimately hindering its therapeutic efficacy.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the metabolic stability of a promising class of compounds: derivatives of 4-(3-Fluorophenyl)oxan-4-amine hydrochloride.

This class of molecules incorporates two key structural features known to influence metabolic fate: a fluorinated phenyl ring and an oxane (tetrahydropyran) ring system. The presence of fluorine can strategically block sites of metabolism, while the oxane ring can modulate physicochemical properties that impact enzyme recognition and turnover.[2] Understanding the interplay of these structural motifs is paramount to designing and selecting drug candidates with optimal pharmacokinetic profiles.

This guide will delve into the established in vitro methodologies for assessing metabolic stability, provide detailed experimental protocols, and present a comparative analysis of structurally related compounds to benchmark the expected performance of novel derivatives.

The Cornerstone of Preclinical Evaluation: In Vitro Metabolic Stability Assays

The liver is the primary site of drug metabolism, orchestrated mainly by the cytochrome P450 (CYP) superfamily of enzymes.[1] In vitro assays using liver-derived materials provide a robust and high-throughput means to predict a compound's in vivo metabolic clearance. The two most widely adopted assays are the liver microsomal stability assay and the hepatocyte stability assay.

  • Liver Microsomal Stability Assay: This assay utilizes the microsomal fraction of liver homogenates, which is rich in CYP enzymes. It is a cost-effective and efficient method for assessing Phase I metabolic reactions.[3]

  • Hepatocyte Stability Assay: This assay employs intact liver cells (hepatocytes), providing a more holistic view of metabolism as it includes both Phase I and Phase II enzymes, as well as active transport processes.[4]

The primary endpoints of these assays are the compound's half-life (t½) and its intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.

Experimental Protocols: A Step-by-Step Guide

Herein, we provide detailed protocols for conducting both human liver microsomal and cryopreserved hepatocyte stability assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Human Liver Microsomal Stability Assay

This protocol outlines the procedure for determining the metabolic stability of a test compound in human liver microsomes.

Materials:

  • Test compound and positive controls (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Diazepam)

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Workflow:

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).

    • Dilute the stock solutions with buffer to the final desired concentration (typically 1 µM). The final organic solvent concentration should be low (<1%) to avoid inhibiting enzyme activity.

    • Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.

  • Incubation:

    • Add the diluted microsomes to the wells of a 96-well plate.

    • Add the diluted test compound and positive controls to the respective wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

Cryopreserved Hepatocyte Stability Assay

This protocol details the determination of metabolic stability using cryopreserved human hepatocytes.

Materials:

  • Test compound and positive controls

  • Cryopreserved human hepatocytes

  • Hepatocyte thawing and plating media

  • Collagen-coated plates

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (ACN) with internal standard (IS)

  • LC-MS/MS system

Workflow:

Caption: Workflow for the Cryopreserved Hepatocyte Stability Assay.

Procedure:

  • Cell Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed thawing medium and centrifuge to remove cryoprotectant.

    • Resuspend the cell pellet in plating medium and determine cell viability and density.

    • Seed the hepatocytes onto collagen-coated plates at an appropriate density and allow them to attach and form a monolayer in a 37°C, 5% CO₂ incubator.

  • Compound Incubation:

    • After cell attachment and recovery, replace the medium with fresh, pre-warmed incubation medium containing the test compound and positive controls at the desired final concentration.

  • Sampling:

    • At specified time points (e.g., 0, 0.5, 1, 2, and 4 hours), collect an aliquot of the incubation medium from each well.

    • Immediately quench the metabolic activity by adding the sample to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Process the samples by centrifugation to remove any cellular debris.

    • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Similar to the microsomal assay, plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the elimination rate constant (k).

    • Calculate the half-life (t½) and intrinsic clearance (CLint), normalizing for the number of cells per well.

Comparative Analysis: Benchmarking Metabolic Stability

Compound ClassRepresentative StructureAssay SystemHalf-life (t½, min)Intrinsic Clearance (CLint)Reference
Fluorinated Piperidine Derivative 3-(3-(4-Fluoropiperidin-1-yl)propyl)indoleRat Liver Microsomes> 60Low[5]
4-Aminopiperidine Derivative LorcainideHuman Liver Microsomes27.9Moderate[6]
Piperazin-1-ylpyridazine Derivative (Unstable) Compound 1Human Liver Microsomes3High[7]
Piperazin-1-ylpyridazine Derivative (Stabilized) Compound 29Human Liver Microsomes105Low[7]

Discussion of Comparative Data:

The data presented in the table highlights several key structure-activity relationships relevant to the metabolic stability of this compound derivatives:

  • Impact of Fluorination: The fluorinated piperidine derivative demonstrates significantly enhanced metabolic stability compared to many non-fluorinated analogs, as indicated by its long half-life in rat liver microsomes.[5] This is a common strategy in medicinal chemistry to block metabolically labile positions.[2] For the target compound class, the 3-fluoro substitution on the phenyl ring is anticipated to confer a similar metabolic shielding effect.

  • Metabolism of the 4-Aminopiperidine Core: The 4-aminopiperidine scaffold, a core component of the target structure (with the oxane ring being a bioisostere of a piperidine), is known to be a substrate for CYP3A4-mediated N-dealkylation.[6][8][9] The moderate clearance of lorcainide, which features this core, suggests that this will be a potential metabolic pathway for the target compounds.[6]

  • Influence of the Ring System: The comparison between the unstable and stabilized piperazin-1-ylpyridazine derivatives illustrates the profound impact that modifications to the heterocyclic ring system can have on metabolic stability.[7] The introduction of a strained diazaspiro[3.3]heptane system in compound 29 dramatically increased its half-life.[7] While the oxane ring in the target compounds is not as strained, its specific conformation and electronic properties will influence how the molecule is presented to metabolic enzymes.

Conclusion and Future Directions

The evaluation of metabolic stability is an indispensable component of modern drug discovery. For novel compounds derived from this compound, a systematic in vitro assessment using both liver microsomal and hepatocyte stability assays is strongly recommended. The protocols provided in this guide offer a robust framework for generating reliable and reproducible data.

By comparing the experimental results for new derivatives with the benchmark data for structurally related fluorinated piperidines and 4-aminopiperidines, researchers can gain valuable insights into the structure-metabolism relationships governing this chemical space. This knowledge will empower the rational design of next-generation compounds with improved pharmacokinetic properties, ultimately increasing the probability of identifying a successful clinical candidate. Further studies, including reaction phenotyping to identify the specific CYP enzymes responsible for metabolism and metabolite identification, will provide a more complete picture of the metabolic fate of these promising compounds.

References

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. RSC Medicinal Chemistry. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PubMed. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. [Link]

  • In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction. PubMed. [Link]

  • In vitro and in vivo pharmacokinetic characterization of LMT-28 as a novel small molecular interleukin-6 inhibitor. Animal Bioscience. [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. ResearchGate. [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central. [Link]

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. [Link]

  • Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. [Link]

  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI. [Link]

  • Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. PubMed. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing. [Link]

  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. PubMed. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica. [Link]

  • Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. National Institutes of Health. [Link]

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. [Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PubMed Central. [Link]

  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]

Sources

Technical Comparison Guide: 4-(3-Fluorophenyl)oxan-4-amine Scaffolds vs. Piperidine Bioisosteres in Drug Discovery

[1]

Executive Summary: The Bioisosteric Shift

This guide analyzes the performance of molecules synthesized from 4-(3-Fluorophenyl)oxan-4-amine hydrochloride (the "Oxan" or "Pyran" scaffold) compared to their traditional 4-(3-Fluorophenyl)piperidine-4-amine counterparts.[1]

In modern CNS and analgesic drug design, the 4-phenylpiperidine moiety (found in fentanyl, pethidine) is a "privileged structure" for GPCR binding but carries significant liabilities regarding hERG channel inhibition and P-glycoprotein (P-gp) efflux .[1]

Core Thesis: Replacing the piperidine nitrogen with an oxygen atom (Oxan/Tetrahydropyran) eliminates the basic center (pKa ~9.0

Comparative Analysis: Oxan vs. Piperidine Scaffolds[1]

The following data summarizes the physicochemical and safety profile differences between libraries derived from these two scaffolds.

Table 1: Physicochemical & Safety Profile Comparison
ParameterOxan Scaffold (Product) Piperidine Scaffold (Alternative) Impact on Drug Development
Core Structure 4-substituted tetrahydropyran4-substituted piperidineOxan removes the basic amine center.[1]
Basicity (pKa) Neutral (Ether oxygen)Basic (~8.5 – 10.5)Oxan eliminates lysosomal trapping; improves cytosolic concentration.[1]
hERG Liability Low (IC50 > 30 µM typical)High (IC50 < 1–10 µM common)Oxan reduces risk of QT prolongation (Torsades de Pointes).
LogD (pH 7.4) Moderate (Lipophilic)Variable (pH dependent)Oxan offers predictable lipophilicity independent of pH.
Metabolic Stability High (3-F blocks metabolism)Moderate to LowOxan is less prone to N-oxidation or N-dealkylation.[1]
Target Affinity Variable (Requires H-bond acceptor)High (Salt-bridge formation)Piperidine often binds stronger via ionic interaction with Asp residues.[1]

Expert Insight: The 3-fluorophenyl group is critical in the Oxan series. Without the basic nitrogen to form a salt bridge with conserved Aspartate residues (common in Opioid/Monoamine receptors), the fluorine atom must provide compensatory binding energy via dipole interactions or metabolic protection against CYP450 oxidation.

Mechanism of Action & Cross-Reactivity Pathways

The primary concern with 4-phenyl-amine scaffolds is "promiscuous binding" across the GPCR kinome and ion channels.[1]

Diagram 1: Cross-Reactivity & Safety Screening Workflow

This logic tree illustrates the decision-making process when screening derivatives of 4-(3-Fluorophenyl)oxan-4-amine.

CrossReactivityWorkflowStartSynthesized Ligand(Oxan Scaffold)PrimaryAssayPrimary Target Binding(e.g., MOR/DOR/NOP)Start->PrimaryAssaySelectivityCross-Reactivity Panel(Sigma-1, NMDA, NK1)PrimaryAssay->SelectivityKi < 10 nMFail_PotencyDiscard:Low AffinityPrimaryAssay->Fail_PotencyKi > 100 nMhERG_ScreenhERG Channel Assay(Patch Clamp)Selectivity->hERG_ScreenSelectivity Ratio > 100xSelectivity->Fail_PotencyOff-target BindingDecisionLead Candidate SelectionhERG_Screen->DecisionClean ProfileFail_SafetyDiscard:hERG IC50 < 10µMhERG_Screen->Fail_SafetyQT Liability

Caption: Screening cascade prioritizing early detection of hERG liability, a common failure mode for phenyl-amine pharmacophores.

Experimental Protocols

To validate the superiority of the Oxan scaffold regarding cross-reactivity, the following self-validating protocols are recommended.

Protocol A: Comparative hERG Inhibition Assay (Automated Patch Clamp)

Purpose: Quantify the safety margin gained by replacing the piperidine nitrogen with the oxan oxygen.

  • Cell Line: CHO-K1 cells stably expressing hERG (Kv11.1).[1]

  • Preparation:

    • Dissolve Test Compound (Oxan derivative) and Reference (Piperidine analog) in DMSO.

    • Prepare serial dilutions (0.01 µM to 30 µM) in extracellular buffer (HB-PS).

  • Procedure:

    • Establish whole-cell configuration (Seal resistance > 1 GΩ).

    • Apply voltage protocol: Hold at -80 mV, depolarize to +40 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

    • Perfuse compound for 5 minutes per concentration.

  • Validation (Controls):

    • Positive Control: E-4031 (IC50 ~10-100 nM).[1]

    • Acceptance Criteria: Run-down < 20% over experiment duration.

  • Data Analysis: Fit fractional block vs. concentration to the Hill equation to derive IC50.

Protocol B: Radioligand Binding for Opioid Receptor Cross-Reactivity

Purpose: Determine if the "3-Fluorophenyl" substitution maintains potency at the Mu Opioid Receptor (MOR) without the basic amine.[1]

  • Membrane Prep: CHO cells expressing human MOR, DOR, or KOR.[1]

  • Ligands:

    • Tracer: [3H]-DAMGO (MOR), [3H]-DPDPE (DOR), [3H]-U69,593 (KOR).[1]

    • Displacer: Synthesized Oxan amine derivatives.[1]

  • Incubation:

    • Mix 50 µg membrane protein + 1 nM Tracer + Test Compound (10 pM - 10 µM).

    • Incubate 60 min at 25°C in 50 mM Tris-HCl (pH 7.4).

  • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).[1]

  • Causality Check:

    • If Oxan affinity is low (>100 nM), test pH dependence. If affinity does not improve at acidic pH, the loss is due to the missing ionic bond, not ionization state.

Synthesis & Structural Logic

The synthesis of these molecules requires strict control of stereochemistry at the 4-position.[1] The 3-fluorophenyl group is introduced to block metabolic oxidation at the para-position (a common clearance route for phenyl-piperidines).[1]

Diagram 2: Synthesis Pathway & Structural Logic

SynthesisPathPrecursorTetrahydro-4H-pyran-4-oneIntermediateTertiary AlcoholIntermediatePrecursor->IntermediateGrignard AdditionReagent3-FluorophenylMagnesium BromideReagent->IntermediateRitterRitter Reaction(H2SO4 / R-CN)Intermediate->RitterAmine InstallationFinal4-(3-Fluorophenyl)oxan-4-amineRitter->FinalHydrolysis

Caption: Synthetic route converting the pyranone precursor to the target amine scaffold via Grignard addition and Ritter reaction.

References & Authority

  • Tetrahydropyran as a Bioisostere:

    • Title: Tetrahydropyrans in Drug Discovery: Bioisosteres of Piperidines.

    • Source: PharmaBlock Whitepaper (2022).[1]

    • Context: Validates the use of THP to lower pKa and improve hERG safety profiles compared to cyclohexyl/piperidine amines.

    • Link:

  • hERG Inhibition Mechanisms:

    • Title: Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.[1][2]

    • Source: Drug Hunter (2024).[2]

    • Context: Explains the "pharmacophore" of hERG blockers (lipophilic basic amines) and why oxygen-substitution mitigates this.

    • Link:

  • Synthesis of Fluorinated Pyran Amines:

    • Title: Processes for the preparation of cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}...].[1][3][4]

    • Source: Patent WO2019070827A1.

    • Context: Provides the industrial synthesis protocols for 3-fluorooxan-4-amine derivatives used in kinase inhibition.

    • Link:

  • Opioid Receptor SAR (Structure-Activity Relationship):

    • Title: Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor agonist ligands.

    • Source:Journal of Medicinal Chemistry / NIH (2014).

    • Context: Establishes the baseline performance of the "Alternative" (piperidine) scaffold for comparison.

    • Link:

Safety Operating Guide

4-(3-Fluorophenyl)oxan-4-amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Development Scientists, EHS Managers

Executive Operational Summary

Chemical Identity: 4-(3-Fluorophenyl)oxan-4-amine hydrochloride Functional Classification: Halogenated Aromatic Amine Salt (Pharmaceutical Intermediate) Waste Stream ID: HALOGENATED ORGANIC SOLID (or Liquid if dissolved)

Critical Directive: This compound contains a fluorine atom and a pharmaceutical scaffold (4-phenyl-oxan-4-amine) structurally related to CNS-active agents. It must never be disposed of via sanitary sewer (drain) or standard trash. It requires high-temperature incineration to prevent environmental persistence and potential formation of toxic fluorinated byproducts.

Hazard Assessment & Waste Classification

As a Senior Application Scientist, I categorize this material not just by its bulk properties, but by its functional reactivity and downstream environmental impact.

FeatureHazard ImplicationWaste Management Action
Fluorine Substituent Halogenated waste requires specific incineration (>1100°C) to prevent dioxin/furan analogues.SEGREGATE from non-halogenated solvents to avoid rejecting entire fuel-blending batches.
Amine HCl Salt Water-soluble; potential aquatic toxicity; acidic in solution.NO DRAIN DISPOSAL . Even if dissolved, it persists in water tables.
Pharmacophore Structurally similar to bioactive CNS scaffolds (pyran analogues of piperidine opioids).TREAT AS POTENT . Assume biological activity; use double-containment.

Operational Disposal Protocol

Scenario A: Disposal of Pure Solid (Powder/Crystals)
  • Containment: Transfer the solid waste into a clear, wide-mouth polyethylene (HDPE) or glass jar.

    • Why: Avoids static buildup common with fine organic salts in low-density bags.

  • Labeling: Affix a hazardous waste tag immediately.

    • Must Read: "Hazardous Waste - Solid - Toxic/Irritant."

    • Constituents: List "4-(3-Fluorophenyl)oxan-4-amine HCl" (Do not use abbreviations like "F-Oxan").

  • Segregation: Place the jar into the Solid Chemical Waste drum.

    • Crucial: Do not mix with oxidizing solids (e.g., nitrates, permanganates) to prevent potential exothermic degradation of the amine.

Scenario B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)
  • Solvent Check: Determine the primary solvent.

  • Segregation:

    • If solvent is Halogenated (DCM, Chloroform): Pour into the Halogenated Waste carboy.

    • If solvent is Non-Halogenated (Methanol, DMSO, Water):

      • Standard Rule: If the concentration of the fluorinated amine is >1%, the entire mixture should default to the Halogenated Waste stream to ensure proper incineration.

      • Why: Trace fluorinated organics can violate "fuel blending" permits used for non-halogenated waste.

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic due to the HCl salt, ensure the waste container is compatible (HDPE is preferred over metal cans).

Scenario C: Empty Containers
  • Triple Rinse: Rinse the original vial 3 times with a compatible solvent (e.g., Methanol).

  • Rinsate Disposal: Pour rinsate into the Halogenated Liquid Waste container.

  • Vial Disposal: Deface the label. If rinsed, the glass vial may be discarded in the Glass/Sharps bin (check local institutional policy; some require all pharma-vials to go to medical waste).

Visual Workflow: Cradle-to-Grave Disposal

The following diagram illustrates the decision logic for disposing of 4-(3-Fluorophenyl)oxan-4-amine HCl, ensuring compliance with RCRA standards for halogenated organics.

DisposalWorkflow Start Waste Generation: 4-(3-Fluorophenyl)oxan-4-amine HCl StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Dry Liquid Liquid Waste (Solution) StateCheck->Liquid Dissolved SolidPack Pack in Wide-Mouth HDPE/Glass Jar Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck LabelSolid Label: 'Toxic Solid' List Full Chemical Name SolidPack->LabelSolid StreamHalo STREAM: Halogenated Waste (High Temp Incineration) LabelSolid->StreamHalo Segregate as Halogenated Solid HaloSolv Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolv Contains Halogens NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, H2O) SolventCheck->NonHaloSolv No Halogens HaloSolv->StreamHalo ConcCheck Fluorine Content >1%? NonHaloSolv->ConcCheck ConcCheck->StreamHalo Yes (Contaminates Stream) StreamNonHalo STREAM: Non-Halogenated Waste (Fuel Blending) ConcCheck->StreamNonHalo No (Trace Only)

Caption: Decision logic for segregating fluorinated amine waste. Note that significant contamination of non-halogenated solvents defaults the stream to "Halogenated" to prevent regulatory violations.

Regulatory & Safety Framework

Compatibility Matrix
Chemical ClassCompatibility with 4-(3-Fluorophenyl)oxan-4-amine HClRisk
Oxidizers (Bleach, H₂O₂) INCOMPATIBLE Formation of chloramines or toxic oxidation byproducts.[1]
Strong Bases CAUTION Liberates the free amine (oily, volatile). Increases inhalation risk.
Acids COMPATIBLE Material is already an HCl salt; compatible with acidic waste streams.
Spill Management (Emergency Procedure)

If this material is spilled in the lab:

  • PPE: Double nitrile gloves, lab coat, and safety glasses. If powder is fine/dusty, use N95 or P100 respiratory protection.

  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a waste jar.

  • Liquid Spill: Absorb with vermiculite or spill pads. Do not use bleach to clean the surface immediately; wash with soap and water first to remove the amine, then bleach can be used for surface decontamination if required.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings: Solvents (F-List) and Characteristic Wastes. RCRA Regulations regarding halogenated organic waste segregation. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Guidelines on amine and halogenated compound handling.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Laboratory Standard). [Link]

Sources

Personal protective equipment for handling 4-(3-Fluorophenyl)oxan-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-(3-Fluorophenyl)oxan-4-amine hydrochloride Audience: Researchers, scientists, and drug development professionals.

Notice: This compound is a specialized research chemical. As with many intermediate scaffolds in drug discovery, specific toxicological data (LD50, mutagenicity) may be incomplete. This guide utilizes the "Universal Precaution for Novel Compounds" framework, deriving safety protocols from the functional group hazards of fluorinated amine salts.

Hazard Identification & Risk Logic

The "Why" behind the protocol.

To select the correct PPE, we must first deconstruct the molecule’s potential biological activity based on its Structure-Activity Relationship (SAR).

Functional GroupAssociated Hazard PotentialPhysiological Implication
Amine Hydrochloride Corrosive / Irritant Upon contact with mucous membranes (lungs/eyes), hydrolysis releases HCl, causing immediate irritation or chemical burns.
Fluorophenyl Group Metabolic Stability / Lipophilicity Fluorination increases lipid solubility, enhancing skin absorption rates. It may also block metabolic clearance, prolonging systemic exposure.
Oxan (Tetrahydropyran) Solvent-Like Permeation Cyclic ethers can act as carriers, potentially facilitating the transport of the amine across the dermal barrier.

Core Directive: Treat this substance as a Potential Sensitizer and Irritant with unknown systemic toxicity.

Personal Protective Equipment (PPE) Matrix

This protocol adheres to the ALARA principle (As Low As Reasonably Achievable). The following PPE is mandatory for all manipulations.

A. The "Barrier-First" Defense System
Body ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory N95 (Minimum) or P100/P3 Solid State: Use N95 for weighing <1g. Fine Powder/Solution: Use P100 if outside a fume hood. Rationale: Prevents inhalation of hygroscopic dust which becomes acidic in the lungs [1].
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 (US) or EN 166 (EU). Rationale: Safety glasses are insufficient. Unvented or indirect-vent goggles prevent entry of airborne fines that can cause corneal hydrolysis.
Dermal (Hands) Double Nitrile Gloves Inner: 4 mil (0.10mm) Outer: 5-8 mil (extended cuff). Rationale: Fluorinated organics can permeate thin latex. Nitrile offers superior resistance to amine salts [2].
Dermal (Body) Lab Coat (Buttoned) Material: Poly-cotton blend or Tyvek (if handling >10g). Rationale: Must cover wrists completely to bridge the gap with gloves.
B. Decision Logic: PPE Selection Workflow

PPE_Selection Start Start: Handling 4-(3-Fluorophenyl)oxan-4-amine HCl State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Quant_Sm Quantity < 100mg Solid->Quant_Sm Quant_Lg Quantity > 100mg Solid->Quant_Lg Protocol_C PROTOCOL C: Fume Hood + Double Nitrile (Change every 30m) + Splash Apron Liquid->Protocol_C High Absorption Risk Protocol_A PROTOCOL A: Fume Hood + N95 + Single Nitrile Gloves Quant_Sm->Protocol_A Protocol_B PROTOCOL B: Fume Hood + P100 + Double Nitrile Gloves + Sleeve Covers Quant_Lg->Protocol_B

Figure 1: Decision tree for escalating PPE based on physical state and quantity. Note that solution-phase handling requires higher dermal protection due to the "carrier effect" of solvents.

Operational Protocols

Protocol 1: Weighing & Transfer (Solid State)

The highest risk of exposure occurs during the generation of airborne dust.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Fluorinated salts are often static-prone. Use an anti-static gun or ionizer bar to prevent powder "jumping," which disperses particulates.

  • Technique:

    • Place a pre-tared vial inside the balance.

    • Use a disposable spatula.

    • Do not return excess chemical to the stock bottle (prevents cross-contamination and dust generation).

    • Wipe the exterior of the receiving vial with a damp Kimwipe before removing it from the hood.

Protocol 2: Dissolution & Reaction
  • Solvent Choice: When dissolving the hydrochloride salt, avoid highly volatile ethers if possible, as they can carry the compound through glove material.

  • Glove Discipline:

    • If solvent splashes onto the outer glove, change immediately .

    • Do not touch door handles, keyboards, or face while gloved.

    • Use the "beak method" (pulling from the wrist inside-out) to remove gloves without skin contact.

Emergency Response & Decontamination

In the event of exposure, immediate action mitigates long-term damage.

Incident TypeImmediate ActionSecondary Action
Inhalation Move to fresh air immediately.Seek medical evaluation.[1][2][3][4][5][6] Monitor for delayed pulmonary edema (common with HCl salts).
Eye Contact Flush with water for 15 minutes minimum.[5]Hold eyelids open. Do not use neutralization agents (e.g., baking soda) in eyes.
Skin Contact Drench with water; remove contaminated clothing.[2][3][4][5][6]Wash with soap/water.[3] If redness persists, treat as a chemical burn.
Spill (Solid) Cover with wet paper towels to prevent dust.Scoop into a hazardous waste bag. Clean area with soap and water.[3]

Waste Disposal & Environmental Stewardship[1]

Critical Environmental Note: Fluorinated compounds are often persistent in the environment (PFAS-adjacent logic). Do NOT dispose of down the drain.

Disposal Workflow

Disposal_Flow Waste Chemical Waste (Solid or Liquid) Segregate Segregate Stream Waste->Segregate Halogenated Halogenated Organic Waste Segregate->Halogenated Fluorine Content Label Labeling: 'Contains Fluorinated Amine' Halogenated->Label Destruction High-Temp Incineration (Off-site) Label->Destruction

Figure 2: Proper waste stream segregation. The presence of the Fluorine atom dictates that this must be treated as Halogenated Waste to prevent the formation of HF during improper incineration.

  • Segregation: Collect in the "Halogenated Organic" waste stream. Even if dissolved in water, the fluorine content prohibits general aqueous disposal [3].

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the solution is acidic (HCl salt).

  • Labeling: Clearly mark the tag with the full chemical name. Do not use abbreviations like "F-amine."

References

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard 1910.134.[6][7] United States Department of Labor. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011. [Link]

  • U.S. Environmental Protection Agency (EPA). Best Management Practices for Unused Pharmaceuticals at Health Care Facilities. (Applicable to research compounds).[5] [Link]

Sources

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